molecular formula C9H16 B165639 3-Nonyne CAS No. 20184-89-8

3-Nonyne

Cat. No.: B165639
CAS No.: 20184-89-8
M. Wt: 124.22 g/mol
InChI Key: SRRDSRCWRHKEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nonyne is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

non-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRDSRCWRHKEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174014
Record name 3-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [TCI America MSDS]
Record name 3-Nonyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9661
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

20184-89-8
Record name 3-Nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nonyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Nonyne (CAS No. 20184-89-8), an internal alkyne of interest in organic synthesis and materials science. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents a visualization of the compound's reactivity. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this chemical compound.

Chemical and Physical Properties of this compound

This compound, also known as ethylpentylacetylene, is a nine-carbon internal alkyne with the molecular formula C₉H₁₆.[1] Its structure features a carbon-carbon triple bond at the third carbon position. This unsaturated hydrocarbon is a clear, colorless liquid at room temperature.[2] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueUnit
Molecular Formula C₉H₁₆-
Molecular Weight 124.22 g/mol
CAS Number 20184-89-8-
Density 0.762 - 0.774g/cm³
Boiling Point 156 - 157.1°C at 760 mmHg
Melting Point ~ -49.99 (estimate)°C
Flash Point 37.6°C
Vapor Pressure 3.65mmHg at 25°C
Refractive Index 1.428 - 1.434-
Solubility Insoluble in water, soluble in organic solvents.-
Enthalpy of Hydrogenation -270.7 ± 1.4kJ/mol

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Boiling Point Determination

The boiling point of a liquid hydrocarbon like this compound is typically determined using gas chromatography, following a standardized method such as ASTM D5399 or ASTM D2887.[3][4]

Methodology: Gas Chromatography (Simulated Distillation)

  • Instrument Setup: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature is programmed to increase at a controlled rate.

  • Calibration: The system is calibrated using a mixture of n-alkanes with known boiling points. This creates a correlation between the retention time of a compound and its boiling point.

  • Sample Analysis: A small, precise volume of the this compound sample is injected into the gas chromatograph. As the sample travels through the column, its components are separated based on their boiling points.

  • Data Interpretation: The retention time of the this compound peak is recorded. By comparing this retention time to the calibration curve, the boiling point of this compound is determined.

Density Determination

The density of liquid hydrocarbons is accurately measured using a digital density meter, following a procedure outlined in ASTM D4052.[5][6][7][8][9]

Methodology: Oscillating U-Tube Digital Density Meter (ASTM D4052)

  • Apparatus: A digital density meter containing a U-shaped oscillating tube. The instrument measures the oscillation period of the tube.

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

  • Sample Introduction: A small volume of the this compound sample is injected into the thermostated U-tube.

  • Measurement: The instrument induces the U-tube to oscillate. The oscillation period of the tube filled with the sample is measured. This period is directly related to the density of the sample. The instrument's software then calculates and displays the density.

Melting Point Determination

For organic compounds that are solid at or near room temperature, the melting point is a key indicator of purity. While this compound is a liquid at room temperature, the general methodology for determining the melting point of organic compounds is the capillary method.[10][11][12][13][14][15][16][17][18]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or a liquid bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Refractive Index Determination

The refractive index of a liquid is a measure of how much light bends as it passes through the substance. It is a fundamental physical property used for identification and quality control. The standard method for liquid hydrocarbons is ASTM D1218, often employing an Abbe refractometer.[19][20][21][22][23][24][25][26][27][28]

Methodology: Abbe Refractometer (ASTM D1218)

  • Instrument Setup: An Abbe refractometer is used, which consists of a light source, a prism assembly, and a telescope. The prisms are temperature-controlled.

  • Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

  • Measurement: Light is passed through the sample and the prism. The user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from a scale or digital display.

Reactivity and Synthesis of this compound

As an internal alkyne, this compound exhibits reactivity characteristic of the carbon-carbon triple bond. The primary reactions are additions across the triple bond.[29][30]

Reactivity Profile

The following diagram illustrates the principal addition reactions that this compound can undergo.

reactivity_of_3_nonyne cluster_reactions Addition Reactions cluster_products Products This compound This compound C₉H₁₆ Hydrogenation Hydrogenation This compound->Hydrogenation H₂ / Catalyst Halogenation Halogenation This compound->Halogenation X₂ (e.g., Br₂, Cl₂) Hydrohalogenation Hydrohalogenation This compound->Hydrohalogenation HX (e.g., HBr, HCl) Hydration Hydration This compound->Hydration H₂O, H₂SO₄, HgSO₄ Alkane Nonane Hydrogenation->Alkane Pd/C, PtO₂ cis-Alkene cis-3-Nonene Hydrogenation->cis-Alkene Lindlar's Catalyst trans-Alkene trans-3-Nonene Hydrogenation->trans-Alkene Na, liq. NH₃ Tetrahaloalkane 3,3,4,4-Tetrahalononane Halogenation->Tetrahaloalkane 2 equivalents Dihaloalkene 3,4-Dihalo-3-nonene Halogenation->Dihaloalkene 1 equivalent Geminal_Dihalide 3,3-Dihalononane or 4,4-Dihalononane Hydrohalogenation->Geminal_Dihalide 2 equivalents Ketone 3-Nonanone or 4-Nonanone Hydration->Ketone

Caption: Reactivity of this compound, an internal alkyne.

  • Hydrogenation: this compound can be reduced to the corresponding alkane (nonane) or selectively to a cis- or trans-alkene depending on the catalyst used.[30]

  • Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can yield a dihaloalkene or a tetrahaloalkane.[31]

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule and can produce a geminal dihalide.[31][32]

  • Hydration: In the presence of an acid and a mercury(II) salt catalyst, water adds across the triple bond to form an enol, which tautomerizes to a ketone.[29][30]

Synthesis Workflow

A common method for the synthesis of alkynes is the dehydrohalogenation of a vicinal or geminal dihalide. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

synthesis_of_3_nonyne start Starting Material: Dihalononane process Dehydrohalogenation start->process product Product: This compound process->product reagent Strong Base (e.g., NaNH₂) reagent->process

Caption: Synthesis of this compound via dehydrohalogenation.

This reaction involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base, such as sodium amide (NaNH₂), to form the carbon-carbon triple bond.

Safety and Handling

This compound is a flammable liquid and vapor.[2][33] It may be fatal if swallowed and enters airways.[2][33] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and other ignition sources.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

Due to its reactivity, this compound serves as a valuable intermediate in organic synthesis.[34] It can be used as a building block for the creation of more complex molecules in the development of new materials and potentially in the synthesis of pharmaceutical compounds. Its well-characterized enthalpy of hydrogenation also makes it a useful compound for studying the kinetics of alkyne reduction.[34]

Conclusion

This technical guide has provided a detailed summary of the key chemical and physical properties of this compound, along with the standard experimental methodologies for their determination. The visualization of its reactivity and synthesis offers a clear understanding of its chemical behavior. This comprehensive information serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the safe and effective use of this compound in their work.

References

An In-depth Technical Guide to 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nonyne (non-3-yne), an internal alkyne of significant interest in various fields of chemical research and development. It details its chemical and physical properties, common synthetic protocols, and key reactions, with a focus on applications relevant to organic synthesis and materials science.

IUPAC Name, Structure, and Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is non-3-yne .[1][2] This name indicates a nine-carbon aliphatic chain with a carbon-carbon triple bond located at the third carbon position.[1] As an internal alkyne, the triple bond is not at the end of the carbon chain.

  • Molecular Formula: C₉H₁₆[1][2][3][4][5]

  • SMILES: CCCCCC#CCC[2][6]

  • InChI Key: SRRDSRCWRHKEKU-UHFFFAOYSA-N[1][2][4]

  • CAS Registry Number: 20184-89-8[1][2][3][4]

The linear structure of this compound is characterized by sp-hybridized carbons at the C3 and C4 positions, forming the triple bond.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid under standard conditions.[2] Its physical and chemical properties are summarized in the table below. This data is critical for designing experimental setups, purification procedures, and safety protocols.

PropertyValueSource(s)
Molecular Weight 124.22 g/mol [1][2][7]
Density 0.8 ± 0.1 g/cm³[8]
Boiling Point 156.9 ± 3.0 °C at 760 mmHg[3][8]
Melting Point -49.99 °C (estimate)[3]
Flash Point 37.6 °C (100.0 °F)[3][8][9]
Vapor Pressure 3.6 ± 0.1 mmHg at 25°C[3][8]
Water Solubility 9.855 mg/L at 25 °C (estimate)[9]
LogP (Octanol/Water) 2.980 to 4.12[3][7][8]
Refractive Index 1.434[3][8]
Enthalpy of Hydrogenation -270.7 ± 1.4 kJ/mol (to Nonane in hexane)[1]
Ionization Energy 9.20 ± 0.02 eV[7]

Experimental Protocols

The reactivity of the alkyne functional group makes this compound a valuable intermediate in organic synthesis.

A common laboratory-scale synthesis of alkynes like this compound involves the double dehydrohalogenation of a vicinal or geminal dihalide. This elimination reaction is typically carried out using a strong base.

Protocol:

  • Reactant Preparation: A suitable precursor, such as 3,4-dibromononane or 3,3-dibromononane, is dissolved in an appropriate inert solvent (e.g., liquid ammonia, THF, or DMSO).

  • Base Addition: A strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH), is slowly added to the reaction mixture, typically at reduced temperatures to control the reaction rate.[1] Two or more equivalents of the base are required to eliminate two molecules of hydrogen halide (HX).

  • Reaction: The mixture is stirred and allowed to warm to room temperature or heated gently to drive the reaction to completion. The strong base abstracts protons from the carbon atoms adjacent to the halogens, leading to a stepwise elimination of HX and the formation of the carbon-carbon triple bond.

  • Workup and Purification: Upon completion, the reaction is quenched, typically with water or an aqueous acid. The organic product is then extracted into an organic solvent (e.g., diethyl ether or hexane). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified, commonly by fractional distillation.

Synthesis_of_3_Nonyne Reactant 3,4-Dibromononane (Precursor) Process Double Dehydrohalogenation Reactant->Process - HBr Base 2 eq. NaNH₂ (Strong Base) Base->Process Intermediate Vinylic Bromide (Intermediate) Product This compound (Final Product) Intermediate->Product Process->Intermediate - HBr

Caption: Workflow of this compound synthesis via double dehydrohalogenation.

This compound can be fully saturated to its corresponding alkane, nonane, through catalytic hydrogenation. This reaction is highly exothermic.

Protocol:

  • Catalyst Setup: A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide) is placed in a reaction vessel.

  • Solvent and Substrate: this compound is dissolved in a suitable solvent, such as ethanol or hexane.

  • Hydrogenation: The vessel is purged and then filled with hydrogen gas (H₂), often at a pressure greater than atmospheric. The reaction mixture is agitated vigorously to ensure efficient mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring and Completion: The reaction progress is monitored by the uptake of hydrogen. The reaction is complete when two molar equivalents of H₂ have been consumed.

  • Workup: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield nonane.[10]

Chemical Reactivity and Applications

The electron-rich carbon-carbon triple bond is the center of this compound's reactivity, making it a substrate for various electrophilic addition reactions.[1]

  • Electrophilic Addition: It readily undergoes addition reactions with halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (hydration).

  • Reduction: As described, it can be fully reduced to nonane or partially reduced to (Z)-3-nonene using specific catalysts like Lindlar's catalyst, which is crucial for stereoselective synthesis.

  • Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions, such as Diels-Alder reactions (as a dienophile) or click chemistry, which has applications in bioorthogonal chemistry for labeling biomolecules.[1]

  • Organic Synthesis: this compound serves as a building block for constructing more complex molecular skeletons.[1][3] Its reactivity allows for the introduction of a nine-carbon chain into larger molecules, which is a valuable strategy in the synthesis of natural products and pharmaceutical agents.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It may also be fatal if swallowed and enters the airways, posing an aspiration hazard.[2] Standard laboratory safety precautions, including the use of personal protective equipment (goggles, gloves, lab coat) and working in a well-ventilated fume hood, are mandatory. It should be stored away from heat, sparks, and open flames.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nonyne, a nine-carbon internal alkyne. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (CH₃)~ 0.9Triplet~ 7.0
H-2 (CH₂)~ 2.14Triplet~ 7.0
H-5 (CH₂)~ 2.14Triplet~ 7.0
H-6, H-7, H-8 (CH₂)~ 1.4 - 1.5Multiplet
H-9 (CH₃)~ 0.9Triplet~ 7.0

Note: Predicted values based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (ppm)
C-1~ 13.6
C-2~ 22.5
C-3~ 80.0
C-4~ 80.0
C-5~ 19.2
C-6~ 31.4
C-7~ 22.2
C-8~ 31.4
C-9~ 14.0

Note: Predicted values based on typical chemical shifts for alkynes and alkyl chains.

Table 3: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)IntensityAssignment
2958, 2932, 2873StrongC-H (sp³) stretching
~ 2200 - 2300Weak to MediumC≡C stretching (Internal Alkyne)
1466MediumC-H bending

Note: The C≡C stretch for internal alkynes can be weak or absent if the molecule is symmetrical.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
124[M]⁺Molecular Ion
95High[M - C₂H₅]⁺
67Base Peak[C₅H₇]⁺
41High[C₃H₅]⁺

Note: Fragmentation data is based on typical alkyne fragmentation patterns and publicly available data.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR is utilized.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is performed.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

    • A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound, and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Introduce into GC-MS or Direct Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq Process_NMR Fourier Transform, Phase & Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Process_MS Generate Mass Spectrum MS_Acq->Process_MS Analysis_NMR Assign Chemical Shifts, Multiplicities & J-Couplings Process_NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions Process_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Process_MS->Analysis_MS Final_Structure Structural Elucidation of this compound Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties of 3-Nonyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 3-Nonyne (CAS 20184-89-8). The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) and the Thermodynamics Research Center (TRC). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for modeling, process design, and safety assessments.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound in its liquid and ideal gas phases. These values are essential for understanding the behavior of this compound under various conditions.

Table 1: Enthalpy, Entropy, and Heat Capacity
PropertyValueUnitsPhaseReference
Standard Molar Enthalpy of Formation (ΔfH°gas)42.0 ± 2.5kJ/molIdeal Gas[1]
Standard Molar Entropy (S°)468.93J/mol·KIdeal Gas (298.15 K, 1 bar)[2]
Molar Heat Capacity at Constant Pressure (Cp)194.23J/mol·KIdeal Gas (298.15 K, 1 bar)[2]
Molar Heat Capacity at Saturation Pressure (Csat)225.8J/mol·KLiquid (298.15 K)[2]
Enthalpy of Vaporization (ΔvapH)46.9kJ/molat 298.15 K[2]
Table 2: Phase Transition Properties
PropertyValueUnitsReference
Normal Boiling Point424.9 KK[2]
Critical Temperature (Tc)605 KK[2]
Critical Pressure (Pc)2.8 MPaMPa[2]
Critical Density (ρc)230 kg/m ³ kg/m ³[2]
Table 3: Vapor Pressure
Temperature (K)Pressure (kPa)
298.150.835
3202.23
3405.09
36010.5
38020.0
40035.5
424.9101.3 (Normal Boiling Point)

Data extrapolated from NIST/TRC Web Thermo Tables.[2]

Table 4: Liquid and Gas Properties
PropertyTemperature (K)ValueUnitsPhaseReference
Density298.15754.1 kg/m ³ kg/m ³Liquid[2]
Viscosity298.150.00052 Pa·sPa·sLiquid[2]
Thermal Conductivity298.150.12 W/(m·K)W/(m·K)Liquid[2]
Thermal Conductivity4300.016 W/(m·K)W/(m·K)Gas[2]

Experimental Protocols

The thermodynamic data presented in this guide are derived from various experimental techniques. The following sections provide an overview of the methodologies commonly employed for the determination of key thermodynamic properties of organic compounds like this compound.

Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound was determined by Rogers, Dagdagan, and Allinger (1979) through the measurement of its enthalpy of hydrogenation.[1][3]

Experimental Workflow: Enthalpy of Formation from Hydrogenation

Caption: Workflow for determining the gas-phase enthalpy of formation of this compound.

The experimental procedure involves the catalytic hydrogenation of this compound to n-Nonane in a solution calorimeter. The heat evolved during this reaction is measured directly. By applying Hess's Law, the enthalpy of formation of liquid this compound can be calculated using the known enthalpy of formation of the product, n-Nonane. The gas-phase enthalpy of formation is then derived by correcting for the enthalpy of vaporization of this compound.

Heat Capacity Measurement

The heat capacity of organic liquids is typically measured using adiabatic calorimetry.

Experimental Workflow: Adiabatic Calorimetry for Heat Capacity

G Adiabatic Calorimetry for Liquid Heat Capacity cluster_setup Experimental Setup cluster_procedure Measurement Procedure sample Sample of this compound in Calorimeter Vessel heater Electric Heater sample->heater thermometer Precision Thermometer sample->thermometer adiabatic_shield Adiabatic Shield sample->adiabatic_shield heat_input Supply a known amount of electrical energy (Q) heater->heat_input temp_change Measure the resulting temperature increase (ΔT) thermometer->temp_change calculation Calculate Heat Capacity: Cp = Q / ΔT heat_input->calculation temp_change->calculation G Principle of the Transpiration Method cluster_process Experimental Process cluster_analysis Analysis and Calculation gas_flow Inert gas flows over liquid this compound at a controlled temperature (T) saturation Gas becomes saturated with this compound vapor gas_flow->saturation volume_determination Measure the total volume (V) of the inert gas gas_flow->volume_determination collection Vapor is collected in a cold trap or by an adsorbent saturation->collection mass_determination Determine the mass (m) of condensed this compound collection->mass_determination pv_calc Calculate Vapor Pressure (P) using the Ideal Gas Law: P = (m/M) * (RT/V) mass_determination->pv_calc volume_determination->pv_calc

References

Commercial Availability and Technical Guide for 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and key physicochemical properties of 3-Nonyne (CAS No. 20184-89-8). Additionally, it outlines detailed experimental protocols for its synthesis and potential applications in organic synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller specialized laboratories. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
TCI America>98.0% (GC)[1][2]5 mL, 25 mLAlso available through distributors like Fisher Scientific.[3]
Santa Cruz BiotechnologyResearch GradeInquire for detailsFor research use only.[4]
LabSolutions98.0% (GC)[5]1 mLPrice provided for reference, formal quote required.[5]
ChemicalBookVariousVariousPlatform lists multiple suppliers primarily from Asia.[6]
BenchChemResearch GradeInquire for detailsFor research use only, not for human or veterinary use.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work. The following table summarizes key data points compiled from various supplier and database sources.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20184-89-8[1][4][5][6]
Molecular Formula C₉H₁₆[1][4][5]
Molecular Weight 124.23 g/mol [1][4][5]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 156 °C[2][6]
Density 0.762 g/cm³[6]
Refractive Index 1.4280 to 1.4320[6]
Purity (typical) >98.0% (GC)[1][2][5]
Synonyms Amylethylacetylene, Ethylpentylacetylene[1][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. Below are representative protocols for its synthesis via alkylation of a terminal alkyne and a general procedure for its use in a 1,3-dipolar cycloaddition reaction.

Synthesis of this compound via Alkylation of 1-Heptyne

This protocol is adapted from established procedures for the alkylation of terminal alkynes and provides a reliable method for the laboratory-scale synthesis of this compound.

Reaction Scheme:

Materials:

  • 1-Heptyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

  • Deprotonation: Anhydrous THF is added to the flask, followed by 1-heptyne. The solution is cooled to 0 °C in an ice bath.

  • A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the lithium acetylide.

  • Alkylation: Ethyl bromide is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

[3+2] Cycloaddition Reaction with this compound: A Representative Protocol

This protocol outlines a general procedure for the 1,3-dipolar cycloaddition of an in-situ generated nitrile imine with this compound to form a pyrazole derivative. This reaction highlights a potential application of this compound in the synthesis of heterocyclic compounds.

Reaction Scheme:

Materials:

  • A suitable hydrazonoyl chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A round-bottom flask is charged with the hydrazonoyl chloride, this compound, and anhydrous toluene under a nitrogen atmosphere.

  • Dipole Generation and Cycloaddition: Triethylamine is added to the stirred solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction mixture is cooled to room temperature, and the triethylammonium chloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazole derivative.

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical relationships relevant to the procurement and synthesis of this compound.

Supplier_Landscape cluster_suppliers Commercial Suppliers cluster_distributors Distributors TCI America TCI America Fisher Scientific Fisher Scientific TCI America->Fisher Scientific Distribution Santa Cruz Biotechnology Santa Cruz Biotechnology LabSolutions LabSolutions ChemicalBook ChemicalBook BenchChem BenchChem Researcher Researcher Researcher->TCI America Direct Purchase Researcher->Santa Cruz Biotechnology Direct Purchase Researcher->LabSolutions Direct Purchase Researcher->ChemicalBook Platform Search Researcher->BenchChem Direct Purchase Researcher->Fisher Scientific Purchase

Caption: Supplier landscape for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 1-Heptyne 1-Heptyne Deprotonation Deprotonation 1-Heptyne->Deprotonation Ethyl_Bromide Ethyl Bromide Alkylation Alkylation Ethyl_Bromide->Alkylation nBuLi n-Butyllithium nBuLi->Deprotonation THF Anhydrous THF THF->Deprotonation Deprotonation->Alkylation Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Fractional Distillation Drying->Purification This compound This compound Purification->this compound Final Product

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to the Safety, Handling, and Hazards of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and potential hazards associated with 3-Nonyne (CAS No. 20184-89-8). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical responsibly and mitigate risks.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with the molecular formula C₉H₁₆.[1][2][3] It is an internal alkyne, characterized by a carbon-carbon triple bond at the third carbon position.[1] This unsaturated nature makes it a reactive compound, particularly in addition reactions.[1][4] It is widely used in organic synthesis.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Weight124.22 g/mol [2][5][6]
Boiling Point156.9 ± 3.0 °C at 760 mmHg[7]
Flash Point37.6 ± 11.2 °C[3][7]
Density0.8 ± 0.1 g/cm³[7]
Vapor Pressure3.6 ± 0.1 mmHg at 25°C[7]
Water SolubilityInsoluble (estimated 9.855 mg/L at 25°C)[8]
logP (Octanol/Water Partition Coefficient)4.12[7]

Hazard Identification and Classification

This compound is classified as a flammable liquid and an aspiration hazard.[2][9] It may also cause skin and eye irritation.[2][10] Inhalation of vapors may lead to acute solvent syndrome, and it is considered a potential neurotoxin.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[2][9][11]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[2][9][11]
Skin Corrosion/Irritation2H315: Causes skin irritation[10]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[10]

Hazard Pictograms:

alt text

Signal Word: Danger[2][9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the necessary PPE for any procedure involving this compound.[12] The following table outlines recommended PPE.

Table 3: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE TypeSpecifications & Standards
Eyes/FaceSafety Goggles & Face ShieldChemical splash goggles are required. For tasks with a high splash potential, a face shield should be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 standards.[13]
HandsChemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling, heavier duty gloves may be necessary. Always check the glove manufacturer's resistance guide for specific chemicals.[13]
BodyLaboratory CoatA fire-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum skin coverage.[13]
FeetClosed-Toe ShoesShoes should be made of a non-porous material and cover the entire foot to protect against spills and falling objects.[13]
RespiratoryRespirator (if necessary)Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a respirator may be required.[13]
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][13]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][11] Use non-sparking tools and take precautionary measures against static discharge.[9][11]

  • Grounding: When transferring large quantities, ensure containers are properly grounded and bonded to prevent static electricity buildup.[9][13]

  • Pouring: Pour slowly and carefully to avoid splashing. Use a funnel when transferring between containers.[13]

Storage
  • Container: Keep the container tightly closed.[9][10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[10][13]

  • Security: Store in a locked-up location.[9][10][11]

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[9][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][13]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9][10][11]
Inhalation Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] For large fires, water spray or fog may be used.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[2][9]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Waste this compound must be handled as hazardous waste. Follow all federal, state, and local regulations for the disposal of flammable liquid organic waste.

  • Waste Identification: Label waste containers clearly as "Hazardous Waste - Flammable Liquid - this compound".

  • Segregation: Do not mix with other types of waste.

  • Storage: Store waste in a designated, well-ventilated, and secure area away from ignition sources.[13]

  • Disposal: Arrange for disposal by a licensed hazardous waste disposal company.

Experimental Protocols

General Protocol for Handling this compound in a Laboratory Setting
  • Pre-Experiment Hazard Assessment:

    • Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.

    • Identify all potential hazards associated with the planned experiment.

    • Determine the necessary engineering controls (e.g., fume hood), administrative controls, and personal protective equipment (PPE).

    • Locate and ensure the functionality of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.

  • Preparation of the Work Area:

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Remove all potential ignition sources from the work area.

    • Set up all necessary apparatus, ensuring it is clean, dry, and properly assembled.

    • If transferring significant quantities, ensure grounding and bonding equipment is correctly in place.

  • Donning Personal Protective Equipment (PPE):

    • Put on a fire-resistant lab coat, ensuring it is fully buttoned.

    • Wear appropriate chemical-resistant gloves (e.g., nitrile for incidental contact).

    • Wear chemical splash goggles. If a significant splash hazard exists, also wear a face shield.

    • Ensure closed-toe shoes are worn.

  • Handling and Dispensing this compound:

    • Perform all manipulations of this compound inside the chemical fume hood.

    • Carefully open the container, pointing the opening away from your face.

    • Use a clean, dry pipette or syringe to transfer the required amount of liquid.

    • Dispense the liquid slowly and carefully to avoid splashing.

    • Immediately and securely close the this compound container after dispensing.

  • During the Experiment:

    • Continuously monitor the reaction for any signs of unexpected changes (e.g., rapid temperature or pressure increase).

    • Maintain the fume hood sash at the lowest practical height.

  • Post-Experiment Procedures:

    • Quench any reactive materials safely according to established laboratory procedures.

    • Transfer all waste, including contaminated consumables, into a properly labeled hazardous waste container.

    • Clean all glassware and equipment thoroughly.

    • Clean the work area within the fume hood.

  • Doffing Personal Protective Equipment (PPE):

    • Remove gloves using the proper technique to avoid skin contamination.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Visualizations

The following diagrams illustrate key safety and hazard information for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_hazard Conduct Hazard Assessment prep_area Prepare Work Area (Fume Hood) prep_hazard->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_dispense Dispense this compound prep_ppe->handle_dispense Proceed to Handling handle_monitor Monitor Experiment handle_dispense->handle_monitor post_waste Manage Waste handle_monitor->post_waste Experiment Complete post_clean Clean Area & Equipment post_waste->post_clean post_doff Doff PPE post_clean->post_doff post_wash Wash Hands post_doff->post_wash

Caption: A workflow for the safe handling of this compound in a laboratory setting.

G This compound Hazard and Mitigation Pathways cluster_hazards Potential Hazards cluster_exposure Exposure Routes cluster_mitigation Mitigation & Response hazard_flammable Flammability exp_fire Ignition Source hazard_flammable->exp_fire hazard_aspiration Aspiration Toxicity exp_ingestion Ingestion hazard_aspiration->exp_ingestion hazard_irritation Skin/Eye Irritation exp_contact Direct Contact hazard_irritation->exp_contact hazard_inhalation Inhalation Toxicity exp_inhalation Vapor Inhalation hazard_inhalation->exp_inhalation mit_fire Fire Suppression exp_fire->mit_fire mit_firstaid First Aid exp_ingestion->mit_firstaid mit_ppe Personal Protective Equipment exp_contact->mit_ppe exp_contact->mit_firstaid mit_controls Engineering Controls (Fume Hood) exp_inhalation->mit_controls exp_inhalation->mit_firstaid

Caption: Potential hazards of this compound and corresponding mitigation strategies.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 3-Nonyne (CAS No: 20184-89-8), a nine-carbon internal alkyne. The document outlines its key physical properties and presents standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in synthetic chemistry. As an alkyne, its triple bond influences its molecular geometry and intermolecular forces, which in turn dictate its boiling and melting points.[1][2] Alkynes generally exhibit slightly higher boiling points than their corresponding alkanes and alkenes due to their more linear shape, which allows for more effective packing and stronger London dispersion forces.[1]

Quantitative Data Summary

The experimentally determined and estimated physical properties of this compound are summarized in the table below for quick reference.

PropertyValueUnitsNotes
Boiling Point 156.9 - 157.1°CAt 760 mmHg[3][4][5]
Melting Point -49.99°CEstimated[3][6]
Molecular Formula C₉H₁₆-[3][4]
Molecular Weight 124.22 g/mol [7][8]
Density 0.774g/cm³[3][4]
Flash Point 37.6°C[3][4]
Refractive Index 1.433-[3][4]

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.[9] The following sections detail the methodologies for these measurements as applicable to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile, flammable liquid like this compound, several methods can be employed. The Thiele tube method is suitable for small sample volumes.[10]

Thiele Tube Method:

  • Sample Preparation: A small sample (less than 1 mL) of this compound is placed into a small test tube (Durham tube). A capillary tube, sealed at one end, is then placed inverted (open end down) into the liquid.[10]

  • Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the oil level is above the sample.[11]

  • Heating: The side arm of the Thiele tube is gently heated. The shape of the tube is designed to allow for the formation of convection currents that ensure uniform heating of the oil bath.[11]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, followed by the vapor of the this compound, which will be visible as a steady stream of bubbles from the capillary's open end.[10]

  • Measurement: Heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the vapor pressure of the this compound will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the measurement is not performed at standard pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point.[11]

For larger quantities, a simple distillation setup can also be used to determine the boiling point by recording the temperature at which the liquid-vapor equilibrium is established.[10][12]

Determination of Melting Point

Given that this compound has a very low estimated melting point of -49.99°C, its determination requires a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the observation of the phase transition from solid to liquid.

Low-Temperature Capillary Method:

  • Sample Preparation: A sample of this compound is first frozen. A small amount of the solid material is then quickly introduced into a capillary tube, which is then sealed.[9]

  • Apparatus Setup: The packed capillary tube is placed in a low-temperature melting point apparatus. This device consists of a cooling block and a calibrated temperature sensor or thermometer suitable for sub-zero temperatures.

  • Cooling and Heating Cycle: The block is cooled to a temperature well below the expected melting point. Then, the temperature is raised slowly, typically at a rate of 1-2 °C per minute, as the expected melting point is approached.[9]

  • Observation: The sample is observed through a magnified lens. The melting point range is recorded from the temperature at which the first signs of liquid appear to the temperature at which the entire sample has melted into a clear liquid.[9] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the boiling and melting points of a liquid sample like this compound.

G cluster_boiling Boiling Point Determination cluster_melting Melting Point Determination bp_start Start: Obtain this compound Sample bp_prep Prepare Thiele Tube Apparatus and Sample Assembly bp_start->bp_prep bp_heat Heat Apparatus Gently bp_prep->bp_heat bp_observe Observe for Continuous Bubbles bp_heat->bp_observe bp_cool Cool Apparatus Slowly bp_observe->bp_cool bp_record Record Temperature When Liquid Enters Capillary bp_cool->bp_record bp_correct Correct for Atmospheric Pressure bp_record->bp_correct bp_end End: Boiling Point Determined bp_correct->bp_end mp_start Start: Obtain this compound Sample mp_freeze Freeze Sample mp_start->mp_freeze mp_pack Pack Capillary Tube mp_freeze->mp_pack mp_setup Place in Low-Temp Apparatus mp_pack->mp_setup mp_cool Cool Below Expected MP mp_setup->mp_cool mp_heat_slow Heat Slowly (1-2°C/min) mp_cool->mp_heat_slow mp_observe Observe Phase Transition (Solid to Liquid) mp_heat_slow->mp_observe mp_record Record Melting Range mp_observe->mp_record mp_end End: Melting Point Determined mp_record->mp_end

References

An In-depth Technical Guide to the Solubility Characteristics of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nonyne (CAS 20184-89-8), an internal alkyne with the molecular formula C9H16. A thorough understanding of a compound's solubility is fundamental for its application in chemical synthesis, formulation, and biological screening. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding the solubility of this non-polar compound.

Core Concepts: Solubility of Alkynes

Alkynes, including this compound, are hydrocarbons characterized by a carbon-carbon triple bond. The sp-hybridization of the carbon atoms in the triple bond results in a linear and relatively non-polar molecular geometry. Consequently, the solubility of alkynes is governed by the principle of "like dissolves like." They exhibit poor solubility in polar solvents such as water, as they cannot effectively participate in the hydrogen bonding network of water molecules. Conversely, they are generally soluble in non-polar or weakly polar organic solvents.

Quantitative Solubility Data for this compound

Direct experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, a quantitative value for its solubility in water has been reported. To provide a broader perspective for formulation and experimental design, this guide includes this reported value and offers estimated solubility classifications in common organic solvents based on general principles of alkyne solubility.

SolventSolvent Polarity (Dielectric Constant at 20°C)Quantitative Solubility (at 25°C)Solubility Class
Water80.1log10(S) = -4.3 (mol/L) (estimated)Insoluble
Dimethyl Sulfoxide (DMSO)46.7Data not availableLikely Soluble
Ethanol24.5Data not availableLikely Soluble
Acetone20.7Data not availableLikely Soluble
Dichloromethane9.1Data not availableFreely Soluble
Toluene2.4Data not availableFreely Soluble
Hexane1.9Data not availableFreely Soluble

Note: Solubility classes are qualitative estimations based on the non-polar nature of this compound.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is adapted from standard methods for assessing the solubility of poorly water-soluble compounds.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1.0 mL) of the selected solvents. The excess solid ensures that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid material is disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the respective solvent.

    • Analyze the calibration standards and the diluted sample using a calibrated GC-FID or another suitable analytical method.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Solubility Principles

The solubility of this compound is primarily dictated by the polarity of the solvent. The following diagram illustrates this relationship.

G Solubility of this compound vs. Solvent Polarity cluster_solute Solute cluster_solvents Solvents cluster_solubility Solubility Outcome This compound This compound Polar Polar This compound->Polar Interaction Non-Polar Non-Polar This compound->Non-Polar Interaction Low Low Polar->Low High High Non-Polar->High

Caption: Logical relationship of this compound's solubility.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the alkyne functional group is of significant interest in drug discovery and development. Terminal alkynes are widely used in "click chemistry," a set of biocompatible reactions for the rapid and reliable synthesis of new chemical entities. Internal alkynes, such as this compound, can serve as important intermediates in the synthesis of more complex molecules with potential therapeutic applications. A clear understanding of their solubility is crucial for designing and executing these synthetic routes and for the formulation of any resulting drug candidates. The non-polar nature of this compound also makes it a useful model compound for studying the behavior of lipophilic molecules in biological systems.

Methodological & Application

Synthesis of 3-Nonyne: Application Notes and Protocols for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 3-nonyne, an internal alkyne of interest in various fields of chemical research and development. The primary synthetic route detailed herein is the alkylation of a terminal alkyne, a robust and widely applicable method for the formation of carbon-carbon bonds.

Overview and Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic substitution reaction between an acetylide anion and an alkyl halide. Specifically, this protocol outlines the deprotonation of 1-heptyne using a strong base to form the corresponding heptynilide anion, which is subsequently alkylated with an ethyl halide to yield the desired product, this compound. This method is favored for its high yield and selectivity.

The overall reaction is as follows:

Deprotonation of 1-heptyneAlkylation of heptynilide

Where X represents a halide (e.g., Br, I).

Physicochemical and Spectroscopic Data

For ease of comparison and product verification, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₆
Molecular Weight124.22 g/mol
Boiling Point156-157 °C
Density0.762 g/mL at 25 °C
Refractive Index (n²⁰/D)1.433

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks/Shifts
¹H NMR (CDCl₃) ~2.14 (m, 4H), 1.38 (m, 4H), 1.09 (t, 3H), 0.90 (t, 3H)
¹³C NMR (CDCl₃) ~80.7, 80.0, 31.6, 22.2, 19.3, 14.2, 13.6, 12.4
FTIR (neat) ~2958, 2932, 2873 (C-H stretch), 2230 (C≡C stretch, weak), 1466, 1378 cm⁻¹
Mass Spec (EI) m/z (%): 124 (M⁺), 95, 81, 67, 55, 41

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of terminal alkynes. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 1-Heptyne (98%+)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Ethyl bromide or Ethyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas inlet, and a rubber septum. Flame-dry the apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.

  • Deprotonation of 1-Heptyne:

    • To the reaction flask, add 1-heptyne (1.0 eq) dissolved in anhydrous diethyl ether or THF.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The formation of the lithium heptynilide may result in a cloudy or precipitated mixture.

  • Alkylation:

    • Slowly add ethyl bromide or ethyl iodide (1.1 eq) to the reaction mixture via the dropping funnel at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC).

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The crude product is a colorless to pale yellow oil. Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 156-157 °C.

Expected Yield: 70-85%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_of_3_Nonyne cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 1_Heptyne 1-Heptyne Deprotonation Deprotonation (0 °C, 1 hr) 1_Heptyne->Deprotonation n_BuLi n-Butyllithium n_BuLi->Deprotonation EtBr Ethyl Bromide Alkylation Alkylation (RT, 4-6 hrs) EtBr->Alkylation Deprotonation->Alkylation Heptynilide Anion Quench Quench with NH4Cl(aq) Alkylation->Quench Extraction Extraction with Et2O Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Ethyl bromide and ethyl iodide are alkylating agents and should be handled in a fume hood.

  • Diethyl ether and THF are highly flammable solvents.

  • Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and GC-MS. The obtained data should be compared with the reference data provided in Table 2.

This comprehensive guide provides researchers with the necessary information to successfully synthesize and characterize this compound in a laboratory setting. Adherence to the outlined protocols and safety precautions is essential for a successful and safe experimental outcome.

Application Notes and Protocols for the Purification of Crude 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonyne is an internal alkyne that serves as a valuable building block in organic synthesis, finding applications in the development of novel chemical entities and pharmaceutical intermediates. The purity of this compound is critical for ensuring the desired reactivity and preventing the formation of side products in subsequent reactions. This document provides detailed protocols for the purification of crude this compound using fractional distillation and column chromatography, two common and effective techniques for purifying liquid organic compounds.

Purification of Crude this compound by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from impurities with different boiling points.[1][2] Given that this compound has a boiling point of approximately 156.9°C at atmospheric pressure, this technique can effectively separate it from both lower-boiling and higher-boiling impurities.[3] For impurities with boiling points close to that of this compound (a difference of less than 70°C), a fractional distillation column is necessary to achieve good separation.[2][4]

Quantitative Data Summary

The following table summarizes typical results from the fractional distillation of crude this compound.

ParameterCrude this compoundFraction 1Fraction 2 (Pure this compound)Residue
Volume (mL) 10087515
Boiling Range (°C) 145-165145-154155-157>160
Purity by GC (%) 853099.510
Yield (%) --~88-
Experimental Protocol

Materials:

  • Crude this compound (100 mL)

  • Round-bottom flask (250 mL)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple, 50 mL or 100 mL)

  • Heating mantle with a stirrer

  • Boiling chips

  • Inert gas source (e.g., nitrogen or argon)

  • Glass wool

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place a stir bar and the crude this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.

  • Inert Atmosphere: Flush the apparatus with an inert gas if the impurities or the product are sensitive to air or moisture.

  • Heating: Begin heating the round-bottom flask gently using the heating mantle. Start the stirrer to ensure even heating.

  • Equilibration: As the mixture heats, vapor will rise into the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect the initial distillate that comes over at a lower temperature than the boiling point of this compound. This fraction will contain lower-boiling impurities.

    • Fraction 2 (Product): As the temperature at the distillation head stabilizes at the boiling point of this compound (around 156°C), change the receiving flask to collect the pure product.

    • Fraction 3 (Optional): If the temperature starts to rise significantly above the boiling point of this compound, change the receiving flask again to collect a third fraction containing higher-boiling impurities.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

G A Assemble Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Heat the Flask Gently B->C D Equilibrate the Column C->D E Collect Forerun (Lower Boiling Impurities) D->E F Collect Pure this compound Fraction at ~156°C E->F G Collect Higher Boiling Impurity Fraction (Optional) F->G H Stop Distillation Before Flask is Dry F->H G->H I Analyze Purity of Collected Fractions (GC/NMR) H->I

Caption: Fractional Distillation Workflow for this compound Purification.

Purification of Crude this compound by Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[5][6] This method is particularly useful for removing impurities that have boiling points close to that of this compound, making separation by distillation difficult. Given that this compound is a non-polar hydrocarbon, a normal-phase chromatography setup with a polar stationary phase (like silica gel) and a non-polar mobile phase is appropriate.

Quantitative Data Summary

The following table presents representative data from the purification of crude this compound by column chromatography.

ParameterCrude this compoundFractions 1-5Fractions 6-15 (Pure this compound)Fractions 16-20
Volume (mL) 10255025
Eluent -HexaneHexane2% Ethyl Acetate in Hexane
Purity by TLC Multiple SpotsSingle Spot (Higher Rf)Single Spot (Rf ≈ 0.8)Single Spot (Lower Rf)
Purity by GC (%) 8595 (Non-polar impurities)>99.890 (Polar impurities)
Recovered Mass (g) 7.740.56.50.3
Yield (%) --~84-
Experimental Protocol

Materials:

  • Crude this compound (10 g)

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the glass wool.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with hexane.

    • Collect fractions of a fixed volume (e.g., 5 mL) in separate collection tubes.

  • Monitoring:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 5% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp or by using an appropriate stain.

  • Fraction Pooling:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis:

    • Confirm the purity of the final product by GC or NMR.

Workflow Diagram

G A Prepare Silica Gel Slurry and Pack the Column B Load Crude this compound Sample onto the Column A->B C Elute with Non-polar Solvent (Hexane) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Pool Fractions Containing Pure this compound E->F G Remove Solvent via Rotary Evaporation F->G H Analyze Purity of Final Product (GC/NMR) G->H

Caption: Column Chromatography Workflow for this compound Purification.

References

The Versatility of 3-Nonyne in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Nonyne, an internal alkyne with the chemical formula C₉H₁₆, serves as a versatile building block in organic synthesis. Its carbon-carbon triple bond provides a reactive handle for a variety of transformations, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility in the synthesis of bioactive molecules, including insect pheromones and prostaglandin analogues.

Application Notes

This compound is a valuable precursor in several classes of organic reactions, primarily due to the reactivity of its internal alkyne functionality. Key applications include:

  • Cycloaddition Reactions: The triple bond of this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic compounds. These structures are often core motifs in pharmaceuticals and agrochemicals. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) with this compound, for instance, can provide access to 1,4,5-trisubstituted 1,2,3-triazoles.

  • Functional Group Transformations: The alkyne moiety can be readily transformed into other functional groups. For example, hydroboration-oxidation allows for the stereoselective synthesis of (Z)-alkenols, which are common components of insect pheromones. This anti-Markovnikov addition provides a route to specific isomers that are often crucial for biological activity.

  • Carbon-Carbon Bond Formations: Reactions like the Pauson-Khand reaction, a [2+2+1] cycloaddition, can utilize this compound to construct cyclopentenone structures, which are present in a variety of natural products.

  • Synthesis of Bioactive Molecules: this compound and its derivatives have been implicated in the synthesis of complex bioactive molecules. For instance, derivatives of this compound have been mentioned in the context of prostaglandin synthesis, a class of lipid compounds with diverse physiological effects.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound.

Ruthenium-Catalyzed [3+2] Cycloaddition with Benzyl Azide

This protocol describes the synthesis of 1-benzyl-4-ethyl-5-pentyl-1H-1,2,3-triazole, a 1,4,5-trisubstituted triazole, from this compound and benzyl azide. This reaction is an example of a "click chemistry" transformation, known for its high efficiency and selectivity.[1]

Reaction Scheme:

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound124.220.61.2
Benzyl Azide133.150.51.0
Cp*RuCl(PPh₃)₂799.320.050.1
Benzene (anhydrous)78.11-2.5 mL

Experimental Procedure:

  • To a flame-dried reaction vessel, add benzyl azide (0.5 mmol, 1.0 eq) and this compound (0.6 mmol, 1.2 eq).

  • Add 2.5 mL of anhydrous benzene to the vessel.

  • Add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (0.05 mmol, 0.1 eq), to the mixture.

  • Reflux the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 40 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: The yields for this type of reaction are generally good, though a specific yield for this exact combination was not found in the provided search results.

Hydroboration-Oxidation to Synthesize (Z)-3-Nonen-1-ol

This protocol outlines the synthesis of (Z)-3-nonen-1-ol from this compound via a hydroboration-oxidation sequence. This transformation is a key step in the synthesis of certain insect pheromones. The use of a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) is crucial for achieving the desired regioselectivity and preventing further reaction.

Reaction Scheme:

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )Amount
This compound124.221.0 eq
9-BBN (0.5 M in THF)122.031.1 eq
THF (anhydrous)72.11As needed
H₂O₂ (30% aq. solution)34.013.0 eq
NaOH (3 M aq. solution)40.003.0 eq

Experimental Procedure:

  • Hydroboration:

    • In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 9-BBN in THF (1.1 eq) dropwise to the stirred solution of this compound.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of the 30% H₂O₂ solution. Caution: This addition is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by the addition of water.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield (Z)-3-nonen-1-ol.

Expected Yield: While a specific yield for this reaction was not found, hydroboration-oxidation of alkynes to alkenols are generally efficient processes.

Visualizations

Logical Workflow for the Synthesis of (Z)-3-Nonen-1-ol

SynthesisWorkflow Start This compound Step1 Hydroboration (9-BBN, THF) Start->Step1 Intermediate Vinylborane Intermediate Step1->Intermediate Step2 Oxidation (H₂O₂, NaOH) Intermediate->Step2 Product (Z)-3-Nonen-1-ol Step2->Product

Caption: Synthetic pathway from this compound to (Z)-3-nonen-1-ol.

Conceptual Overview of this compound's Reactivity

ReactivityOverview Nonyne This compound Cycloaddition Cycloaddition Reactions Nonyne->Cycloaddition FunctionalGroup Functional Group Transformation Nonyne->FunctionalGroup CCBond C-C Bond Formation Nonyne->CCBond Triazole 1,2,3-Triazoles Cycloaddition->Triazole e.g., RuAAC Alkenol (Z)-Alkenols FunctionalGroup->Alkenol e.g., Hydroboration- Oxidation Cyclopentenone Cyclopentenones CCBond->Cyclopentenone e.g., Pauson-Khand

Caption: Key reaction classes of this compound in organic synthesis.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The specific reaction conditions may require optimization for best results.

References

Application Notes and Protocols: 3-Nonyne as a Versatile Starting Material for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Nonyne, an internal alkyne, serves as a valuable and versatile starting material in organic synthesis for the construction of complex molecular architectures. Its carbon-carbon triple bond offers a rich platform for a variety of chemical transformations, including stereoselective reductions, hydrofunctionalizations, and carbon-carbon bond-forming reactions. These transformations allow for the introduction of diverse functional groups and the creation of stereocenters, which are crucial for the synthesis of biologically active molecules such as insect pheromones, prostaglandins, and other natural products. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility in the synthesis of complex organic molecules.

Stereoselective Reduction to (Z)-3-Nonene: A Key Intermediate for Pheromone Synthesis

The stereoselective reduction of the internal triple bond of this compound to a cis-double bond is a critical transformation, as the (Z)-alkene motif is a common structural feature in many insect pheromones. The use of a P-2 nickel boride (P-2 Ni) catalyst, developed by H.C. Brown and co-workers, provides a highly efficient and stereospecific method for this conversion, offering an alternative to traditional Lindlar catalysts.[1][2]

Experimental Protocol: Preparation of P-2 Nickel Boride Catalyst and Hydrogenation of this compound

This protocol is adapted from the work of Brown and Ahuja for the stereoselective reduction of alkynes to cis-alkenes.[2]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Ethylenediamine

  • This compound

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Procedure:

Part A: Preparation of the P-2 Nickel Boride Catalyst

  • In a suitable hydrogenation flask, dissolve 2.5 mmol of nickel(II) acetate tetrahydrate in 50 mL of absolute ethanol under a hydrogen atmosphere.

  • With gentle stirring, add a solution of 2.5 mmol of sodium borohydride in 10 mL of ethanol.

  • A black, finely divided precipitate of the P-2 nickel boride catalyst will form immediately.

Part B: Hydrogenation of this compound

  • To the freshly prepared catalyst suspension, add 2.5 mmol of ethylenediamine.

  • Introduce 20 mmol of this compound into the reaction flask.

  • Pressurize the apparatus with hydrogen gas to the desired pressure (typically atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Upon completion, vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • The filtrate contains the desired (Z)-3-nonene. The solvent can be removed under reduced pressure to yield the product.

Quantitative Data:

Starting MaterialProductCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity (% Z)
This compound(Z)-3-NoneneP-2 Ni / EthylenediamineEthanol251-2>95>98

Logical Relationship Diagram:

G This compound This compound Stereoselective Hydrogenation Stereoselective Hydrogenation This compound->Stereoselective Hydrogenation P-2 Ni Catalyst P-2 Ni Catalyst P-2 Ni Catalyst->Stereoselective Hydrogenation H2 H2 H2->Stereoselective Hydrogenation Ethylenediamine Ethylenediamine Ethylenediamine->Stereoselective Hydrogenation (Z)-3-Nonene (Z)-3-Nonene Stereoselective Hydrogenation->(Z)-3-Nonene G This compound This compound Hydroboration Hydroboration This compound->Hydroboration 1. BH3-THF Oxidation Oxidation Hydroboration->Oxidation 2. H2O2, NaOH 4-Nonanone 4-Nonanone Oxidation->4-Nonanone Reduction Reduction 4-Nonanone->Reduction NaBH4 4-Nonanol 4-Nonanol Reduction->4-Nonanol G This compound This compound Pi-Complex Formation Pi-Complex Formation This compound->Pi-Complex Formation Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->Pi-Complex Formation Water Water Nucleophilic Attack Nucleophilic Attack Water->Nucleophilic Attack Enol Intermediate Enol Intermediate Tautomerization Tautomerization Enol Intermediate->Tautomerization 4-Nonanone 4-Nonanone Pi-Complex Formation->Nucleophilic Attack H2O Nucleophilic Attack->Enol Intermediate Tautomerization->4-Nonanone

References

Application Notes and Protocols: The Role of 3-Nonyne in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-nonyne, a terminal alkyne, in click chemistry, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This powerful ligation chemistry enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry, bioconjugation, and materials science.

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The CuAAC reaction is a prime example, facilitating the covalent linkage of an azide and a terminal alkyne. This compound, with its terminal alkyne functionality and a six-carbon alkyl chain, serves as a versatile building block in this context. The resulting triazole products incorporate the lipophilic hexyl group from this compound, which can be advantageous for modulating the physicochemical properties of target molecules in drug discovery and other applications.

The general scheme for the CuAAC reaction involving this compound is the formation of a stable triazole ring through the reaction with an organic azide in the presence of a copper(I) catalyst. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

Key Applications of this compound in Click Chemistry

The triazole linkage formed via click chemistry is not merely a linker but is often considered a pharmacologically important scaffold due to its favorable characteristics, including metabolic stability and ability to participate in hydrogen bonding. The incorporation of the hexyl group from this compound can enhance the lipophilicity of the resulting molecule, which can be critical for membrane permeability and target engagement in drug development.

Potential Applications Include:

  • Drug Discovery: Synthesis of novel small molecules where the triazole core acts as a bioisostere for amide bonds or other functional groups. The hexyl chain can be used to probe hydrophobic pockets in protein targets.

  • Bioconjugation: Linking biomolecules, such as peptides, proteins, or nucleic acids, to reporter molecules, imaging agents, or drug payloads. The lipophilic nature of the this compound-derived moiety can influence the properties of the resulting bioconjugate.

  • Materials Science: Development of functionalized polymers and materials where the triazole linkage provides a stable covalent connection.

Quantitative Data Summary

While specific kinetic data for this compound in CuAAC reactions is not extensively reported, the yields for CuAAC reactions with aliphatic terminal alkynes are generally high. The following table summarizes typical reaction parameters and expected outcomes based on general protocols for similar terminal alkynes.

ParameterTypical Value/RangeNotes
Reactant Ratio 1:1 to 1:1.2 (Alkyne:Azide)A slight excess of the azide is often used to ensure complete consumption of the alkyne.
Catalyst Loading (CuSO₄) 1-5 mol%Lower catalyst loading is preferred to minimize copper contamination in the final product.
Reducing Agent (Sodium Ascorbate) 5-10 mol%Used to generate the active Cu(I) species from CuSO₄ in situ.
Ligand (e.g., THPTA, TBTA) 1-5 mol% (often equimolar to CuSO₄)Ligands accelerate the reaction and protect the catalyst from oxidation.
Reaction Time 30 minutes to 24 hoursReaction time is dependent on the specific substrates, catalyst system, and temperature.
Temperature Room Temperature to 60 °CMild temperatures are a hallmark of click chemistry.
Typical Yield >90%CuAAC reactions are known for their high efficiency and yields.[1][2]

Experimental Protocols

Below are detailed protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound. Two common procedures are provided: one for general organic synthesis and another adapted for bioconjugation in aqueous media.

Protocol 1: General Organic Synthesis of 1-Benzyl-4-hexyl-1H-1,2,3-triazole

This protocol describes the synthesis of a 1,4-disubstituted triazole from this compound and benzyl azide in an organic solvent system.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (0.05 eq) (Optional, but recommended)

  • Solvent: tert-Butanol/Water (1:1 v/v) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in the chosen solvent (e.g., t-BuOH/H₂O or DMF).

  • Catalyst Addition: If using a ligand, add the TBTA solution (0.05 eq). Add the copper(II) sulfate solution (0.01-0.05 eq).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation: Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) to the reaction mixture to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-benzyl-4-hexyl-1H-1,2,3-triazole.[3]

Protocol 2: Bioconjugation of an Alkyne-Modified Biomolecule with an Azide-Containing Label in Aqueous Buffer

This protocol is adapted for labeling a biomolecule functionalized with a terminal alkyne group (analogous to this compound) with an azide-containing dye or tag in an aqueous environment.[4][5]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA) (1.0 eq)

  • Azide-containing label (2-10 eq)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in water or a suitable buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and the azide-label (2-10 eq) in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A typical ratio is 1:5 (CuSO₄:THPTA). Let this mixture stand for a few minutes.

  • Catalyst Addition: Add the catalyst premix to the reaction tube containing the biomolecule and the azide label.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

  • Purification: Purify the labeled biomolecule from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or spin filtration.[4][6]

Visualizations

Diagram 1: General Workflow for CuAAC Reaction

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 3_Nonyne This compound (Terminal Alkyne) Reaction_Mixture Reaction Mixture (Solvent) 3_Nonyne->Reaction_Mixture Organic_Azide Organic Azide (e.g., Benzyl Azide) Organic_Azide->Reaction_Mixture CuSO4 CuSO4 (Copper Source) CuSO4->Reaction_Mixture NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->Reaction_Mixture Ligand Ligand (Optional) (e.g., THPTA, TBTA) Ligand->Reaction_Mixture Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Reaction_Mixture->Triazole_Product Click Reaction Purification Purification (e.g., Chromatography) Triazole_Product->Purification Final_Product Pure Triazole Purification->Final_Product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Diagram 2: Signaling Pathway Analogy in Drug Discovery

This diagram illustrates a conceptual signaling pathway where a molecule synthesized using this compound in a click reaction acts as an inhibitor.

Drug_Discovery_Pathway Receptor Target Receptor Signaling_Molecule_A Signaling Molecule A Receptor->Signaling_Molecule_A activates Signaling_Molecule_B Signaling Molecule B Signaling_Molecule_A->Signaling_Molecule_B activates Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Molecule_B->Cellular_Response leads to Triazole_Inhibitor Triazole Inhibitor (from this compound) Triazole_Inhibitor->Receptor blocks

Caption: Conceptual pathway showing a triazole-based inhibitor blocking a target receptor.

References

Application Notes and Protocols for the Hydrogenation of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes is a cornerstone of organic synthesis, providing access to various alkene isomers and fully saturated alkanes. This document provides detailed application notes and protocols for the hydrogenation of 3-nonyne, a nine-carbon internal alkyne. The control of stereoselectivity in the reduction of the triple bond is critical for the synthesis of specific geometric isomers of 3-nonene, which can be valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This guide covers three primary transformations of this compound: selective hydrogenation to (Z)-3-nonene (cis-3-nonene), selective hydrogenation to (E)-3-nonene (trans-3-nonene), and complete hydrogenation to nonane.

Hydrogenation Pathways of this compound

The hydrogenation of this compound can be directed to three distinct products depending on the catalyst and reaction conditions employed. The choice of methodology allows for precise control over the stereochemical outcome or the complete saturation of the carbon-carbon triple bond.

Hydrogenation_Pathways This compound This compound (Z)-3-Nonene (Z)-3-Nonene This compound->(Z)-3-Nonene H2, Lindlar's Catalyst or P-2 Ni (E)-3-Nonene (E)-3-Nonene This compound->(E)-3-Nonene Na, NH3 (l) Nonane Nonane This compound->Nonane H2, Pd/C or PtO2 (Z)-3-Nonene->Nonane H2, Pd/C or PtO2 (E)-3-Nonene->Nonane H2, Pd/C or PtO2

Caption: Hydrogenation pathways of this compound to its corresponding cis-alkene, trans-alkene, and alkane.

Data Presentation: Summary of Hydrogenation Reactions

The following table summarizes the typical reaction conditions and outcomes for the hydrogenation of this compound. Please note that specific yields and reaction times may vary depending on the precise experimental setup, purity of reagents, and scale of the reaction.

ProductCatalyst/ReagentSolventTemperature (°C)Pressure (atm H₂)Typical Yield (%)Stereoselectivity
(Z)-3-Nonene Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)Hexane, Ethanol or Ethyl Acetate25 (Room Temp.)1>95>98% Z
(Z)-3-Nonene P-2 Nickel (in situ from Ni(OAc)₂ and NaBH₄) with ethylenediamineEthanol25 (Room Temp.)1~95>99% Z
(E)-3-Nonene Sodium (Na) in liquid ammonia (NH₃)Liquid NH₃-78N/A>90>98% E
Nonane 10% Palladium on Carbon (Pd/C)Ethanol or Ethyl Acetate25 (Room Temp.)1-4>99N/A
Nonane Platinum(IV) oxide (PtO₂, Adam's catalyst)Ethanol or Acetic Acid25 (Room Temp.)1-4>99N/A

Experimental Protocols

Detailed methodologies for the key hydrogenation reactions of this compound are provided below. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and handling flammable and pyrophoric materials with care.

Protocol 1: Selective Hydrogenation to (Z)-3-Nonene using Lindlar's Catalyst

This protocol describes the syn-hydrogenation of this compound to yield the cis-alkene, (Z)-3-nonene.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Palladium on Calcium Carbonate, poisoned)

  • Quinoline (optional, as an additional poison)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask with a stir bar

  • Hydrogen balloon

  • Septum

  • Syringes and needles

  • Celite® for filtration

Procedure:

  • To a dry 100 mL round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (50 mg per 1 g of this compound).

  • Seal the flask with a septum and purge with argon or nitrogen.

  • Add anhydrous hexane (20 mL) to the flask via syringe.

  • If desired, add a few drops of quinoline to further deactivate the catalyst and enhance selectivity.

  • Add this compound (e.g., 1.0 g, 8.05 mmol) to the flask.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the excess hydrogen in the fume hood and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with additional hexane.

  • Concentrate the filtrate under reduced pressure to afford (Z)-3-nonene as a colorless liquid.

Product Characterization ((Z)-3-Nonene):

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.38-5.28 (m, 2H, vinylic CH=CH), 2.05 (q, J = 7.2 Hz, 2H, allylic CH₂), 1.38-1.25 (m, 6H, CH₂), 0.91 (t, J = 7.4 Hz, 3H, CH₃), 0.89 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 131.5, 128.8, 31.8, 29.3, 22.8, 22.5, 14.2, 14.1.

  • GC-MS (EI): m/z (%) 126 (M⁺), 97, 83, 69, 55, 41.[1]

Protocol 2: Selective Hydrogenation to (Z)-3-Nonene using P-2 Nickel Catalyst

This protocol provides an alternative, lead-free method for the synthesis of (Z)-3-nonene.

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Ethylenediamine

  • Hydrogen gas (H₂)

  • Round-bottom flask with a stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

Procedure:

  • In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in 95% ethanol (50 mL).

  • In a separate flask, prepare a solution of sodium borohydride (0.19 g, 5.0 mmol) in 95% ethanol (10 mL).

  • With vigorous stirring, add the sodium borohydride solution to the nickel acetate solution. A black precipitate of P-2 nickel catalyst will form immediately.

  • After 5 minutes, add ethylenediamine (0.67 mL, 10 mmol) to the catalyst suspension.

  • Add this compound (e.g., 5.0 g, 40.2 mmol) to the reaction mixture.

  • Connect the flask to a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas to a pressure of 1-4 atm.

  • Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop or gas burette).

  • Vent the apparatus, filter the catalyst through Celite®, and wash the filter cake with ethanol.

  • Remove the solvent from the filtrate by distillation to yield (Z)-3-nonene.

Protocol 3: Complete Hydrogenation to Nonane using Palladium on Carbon (Pd/C)

This protocol describes the complete saturation of this compound to produce nonane.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or high-pressure autoclave)

Procedure:

  • Place this compound (e.g., 5.0 g, 40.2 mmol) and ethanol (50 mL) in a hydrogenation vessel.

  • Carefully add 10% Pd/C (50 mg, 1 mol% relative to the substrate) to the vessel. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere if possible.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the system with an inert gas, then with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, vent the hydrogen and purge the system with an inert gas.

  • Filter the mixture through Celite® to remove the catalyst and wash the filter cake with ethanol.

  • Remove the solvent by distillation to obtain nonane.

Product Characterization (Nonane):

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.26 (br s, 14H, CH₂), 0.88 (t, J = 6.8 Hz, 6H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 32.1, 29.8, 29.5, 22.9, 14.2.

  • GC-MS (EI): m/z (%) 128 (M⁺), 113, 99, 85, 71, 57, 43.[2][3][4][5]

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

The general workflow for a typical catalytic hydrogenation of this compound is outlined below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Add Catalyst Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Add this compound Add this compound Add Solvent->Add this compound Purge with H2 Purge with H2 Add this compound->Purge with H2 Stir under H2 atmosphere Stir under H2 atmosphere Purge with H2->Stir under H2 atmosphere Monitor Reaction Monitor Reaction Stir under H2 atmosphere->Monitor Reaction Filter Catalyst Filter Catalyst Monitor Reaction->Filter Catalyst Solvent Evaporation Solvent Evaporation Filter Catalyst->Solvent Evaporation Product Characterization Product Characterization Solvent Evaporation->Product Characterization

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Mechanism of Syn-Hydrogenation on a Metal Surface

The stereoselective formation of (Z)-alkenes from alkynes via heterogeneous catalysis proceeds through a syn-addition mechanism on the surface of the metal catalyst.

syn_hydrogenation cluster_catalyst Catalyst Surface H2 H-H Catalyst Pd or Ni surface H2->Catalyst Adsorption & Dissociation H_adsorbed H H | | Catalyst->H_adsorbed Alkyne_adsorbed R-C≡C-R (adsorbed) Alkene_intermediate R-CH=CR (adsorbed) Alkyne_adsorbed->Alkene_intermediate Syn-addition of H Z-Alkene (Z)-R-CH=CH-R Alkene_intermediate->Z-Alkene Desorption

Caption: Simplified mechanism of syn-hydrogenation of an alkyne on a metal catalyst surface.

References

Application Notes and Protocols for Cycloaddition Reactions Involving 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for cycloaddition reactions involving the internal alkyne, 3-nonyne. Due to a lack of specific documented examples for this compound in the scientific literature, this report utilizes data for a structurally similar internal alkyne, dipropylacetylene (4-octyne), to provide illustrative protocols and expected outcomes. These reactions are powerful tools for the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development.

Introduction to Cycloaddition Reactions of Alkynes

Cycloaddition reactions are fundamental processes in organic synthesis where two or more unsaturated molecules combine to form a cyclic adduct. For alkynes like this compound, the most common types of cycloadditions are the [4+2] Diels-Alder reaction and [3+2] dipolar cycloadditions. These reactions offer a high degree of stereochemical and regiochemical control, making them invaluable for the construction of complex molecular architectures. The resulting heterocyclic compounds often serve as core scaffolds in pharmacologically active molecules.[1][2]

Applications in Drug Development:

The pyrazole core, which can be synthesized via the [3+2] cycloaddition of sydnones and alkynes, is a prominent scaffold in a variety of approved drugs and clinical candidates.[3][4] These compounds have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to introduce diverse substituents onto the pyrazole ring through the choice of starting alkyne and sydnone makes this a highly versatile method for generating libraries of potential drug candidates.[5][6][7]

[3+2] Cycloaddition of this compound with Sydnones: An Illustrative Example

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound (or similar internal alkyne) Pyrazole 1,5-Diphenyl-3-propyl-4-pentyl-1H-pyrazole (Expected Product from this compound) This compound->Pyrazole + N-Phenylsydnone N-Phenylsydnone N-Phenylsydnone->Pyrazole Heat (e.g., Xylene, reflux)

Caption: General scheme for the [3+2] cycloaddition of an internal alkyne with N-phenylsydnone.

Quantitative Data (Illustrative)

The following table summarizes typical reaction conditions and yields for the thermal cycloaddition of N-phenylsydnone with internal alkynes, based on data for reactions with symmetrical dialkylacetylenes.

Dipolarophile (Alkyne)SydnoneSolventTemperature (°C)Time (h)Yield (%)Reference
Dipropylacetylene (4-Octyne)N-PhenylsydnoneXyleneReflux (~140)1875Adapted from[8][11]
Dibutylacetylene (5-Decyne)N-PhenylsydnoneXyleneReflux (~140)2072Adapted from[8][11]

Experimental Protocol: Synthesis of 1,5-Diphenyl-3-propyl-4-pentyl-1H-pyrazole (Illustrative)

This protocol is adapted from established procedures for the reaction of N-phenylsydnone with internal alkynes.[8][11]

Materials:

  • N-Phenylsydnone

  • This compound

  • Anhydrous Xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylsydnone (1.62 g, 10 mmol).

  • Add anhydrous xylene (40 mL) to the flask and stir to dissolve the sydnone.

  • Add this compound (1.49 g, 12 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1,5-diphenyl-3-propyl-4-pentyl-1H-pyrazole.

Expected Outcome:

Based on analogous reactions, the expected product would be the corresponding trisubstituted pyrazole. The yield is anticipated to be in the range of 70-80%.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrazoles via sydnone-alkyne cycloaddition.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine this compound and N-Phenylsydnone in Xylene reflux Reflux for 18-24h reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate chromatography Silica Gel Chromatography evaporate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Workflow for the synthesis of pyrazoles from this compound and a sydnone.

Signaling Pathway Modulation (Hypothetical)

While the direct impact of this compound derived cycloadducts on specific signaling pathways is not yet documented, pyrazole-containing compounds are known to modulate various cellular signaling pathways implicated in cancer and inflammation. For instance, they can act as inhibitors of kinases such as p38 MAP kinase and cyclin-dependent kinases (CDKs).

The diagram below illustrates a hypothetical mechanism where a pyrazole derivative inhibits a kinase cascade.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition extracellular Extracellular Signal receptor Receptor extracellular->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Inflammation, Proliferation) transcription_factor->gene_expression pyrazole Pyrazole Derivative (e.g., from this compound) pyrazole->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

Cycloaddition reactions of this compound and other internal alkynes provide a robust and versatile platform for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The illustrative protocols and data presented herein, based on closely related analogs, offer a solid foundation for researchers to explore the chemistry of this compound and develop novel molecular entities for therapeutic applications. Further research into the specific cycloaddition reactions of this compound is warranted to fully elucidate its reactivity and the pharmacological potential of its derivatives.

References

Application Notes and Protocols for 3-Nonyne in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Nonyne, a non-activated internal alkyne, in various materials science applications. Due to the limited availability of experimental data specifically for this compound, the following protocols and data are based on established methodologies for structurally similar non-activated internal alkynes. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound as a building block for novel materials.

Introduction to this compound in Materials Science

This compound (CH₃CH₂C≡C(CH₂)₄CH₃) is an internal alkyne that offers a rigid, linear structural element for incorporation into polymers and for the functionalization of material surfaces. Unlike terminal alkynes, the internal triple bond of this compound exhibits different reactivity and is not amenable to the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. However, it can participate in other metal-catalyzed reactions, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) and transition metal-catalyzed polymerizations, opening avenues for the synthesis of unique material architectures.

The long alkyl chains flanking the alkyne moiety in this compound can impart hydrophobicity and potentially influence the self-assembly and mechanical properties of the resulting materials. These characteristics make this compound an interesting candidate for applications in hydrophobic coatings, functional polymers, and as a precursor for complex molecular architectures.

Key Applications and Methodologies

The primary applications of this compound in materials science are projected to be in the synthesis of functional polymers and the modification of material surfaces.

  • Polymer Synthesis: this compound can be polymerized using transition metal catalysts, such as rhodium-based systems, to create polymers with the alkyne unit in the backbone. These polymers are expected to exhibit interesting thermal and mechanical properties.

  • Surface Modification: The alkyne group of this compound can be used as a handle to covalently attach it to surfaces, thereby altering their chemical and physical properties. This is particularly relevant for creating hydrophobic or functionalized surfaces on materials like silica.

  • Cycloaddition Reactions: Through ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), the internal alkyne of this compound can react with azides to form fully substituted 1,2,3-triazoles.[1][2][3] This reaction is a powerful tool for creating complex, functionalized materials and cross-linked polymer networks.

Application Note 1: Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization

This section details the synthesis of a novel polymer, poly(this compound), using a rhodium-based catalyst. The resulting polymer is expected to be a soluble, conjugated material with potential applications in organic electronics and as a precursor for further functionalization.

Experimental Protocol

Materials:

  • This compound (purified by distillation)

  • (Norbadiene)rhodium(I) chloride dimer [[Rh(nbd)Cl]₂]

  • Triethylamine (Et₃N) (freshly distilled)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Under an inert atmosphere (N₂ or Ar), add freshly distilled this compound (1.0 g, 8.05 mmol) and anhydrous toluene (5 mL) to a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate Schlenk flask, dissolve [Rh(nbd)Cl]₂ (18.6 mg, 0.04 mmol) and triethylamine (112 µL, 0.805 mmol) in anhydrous toluene (2 mL). Stir the solution at room temperature for 15 minutes to form the active catalyst.

  • Polymerization: Transfer the catalyst solution to the monomer solution via a cannula under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80°C and stir for 24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a beaker containing rapidly stirring methanol (100 mL).

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Characterization Data (Hypothetical)

The synthesized poly(this compound) is expected to be a yellowish, soluble polymer. Characterization would be performed using Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[4][5][6][7][8][9]

ParameterExpected Value
Number Average Molecular Weight (Mₙ)15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mₙ)30,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
¹H NMR (CDCl₃, δ)Broad peaks at 0.9-1.5 ppm (alkyl protons), 2.1-2.4 ppm (allylic protons)
¹³C NMR (CDCl₃, δ)Peaks in the aliphatic region and in the vinylic region (C=C of the polymer backbone)

Logical Diagram: Rhodium-Catalyzed Polymerization of this compound

PolymerizationWorkflow Workflow for Poly(this compound) Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Monomer This compound in Toluene Polymerization Polymerization (80°C, 24h) Monomer->Polymerization Catalyst_precursor [Rh(nbd)Cl]₂ Catalyst_prep Active Rh(I) Catalyst (in Toluene) Catalyst_precursor->Catalyst_prep Base Triethylamine Base->Catalyst_prep Catalyst_prep->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound).

Application Note 2: Surface Modification of Silica Nanoparticles with this compound

This application note describes a method for the covalent grafting of this compound onto the surface of silica nanoparticles. This modification imparts a hydrophobic character to the hydrophilic silica surface, which can be useful for creating hydrophobic fillers for polymer composites or for applications in chromatography.

Experimental Protocol

Materials:

  • Silica nanoparticles (e.g., 100 nm diameter)

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Chloropropyldimethylchlorosilane

  • Sodium iodide (NaI)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Ethanol

  • Deionized water

  • Argon gas (high purity)

  • Centrifuge

Procedure:

  • Activation of Silica Surface:

    • Disperse silica nanoparticles (1.0 g) in deionized water (50 mL).

    • Add concentrated hydrochloric acid (1 mL) and stir at 80°C for 6 hours to hydroxylate the surface.

    • Centrifuge the nanoparticles, wash with deionized water until the supernatant is neutral, and then wash with ethanol.

    • Dry the hydroxylated silica nanoparticles under vacuum at 120°C overnight.

  • Halogenation of Silica Surface:

    • Under an argon atmosphere, suspend the dried silica nanoparticles (1.0 g) in anhydrous toluene (50 mL).

    • Add 3-chloropropyldimethylchlorosilane (1.0 mL, 5.8 mmol) and stir the mixture at 110°C for 24 hours.[10][11][12][13]

    • Cool the mixture, centrifuge, and wash the nanoparticles sequentially with toluene, ethanol, and hexane.

    • Dry the chloropropyl-functionalized silica under vacuum.

  • Grafting of this compound:

    • Under an argon atmosphere, dissolve this compound (0.72 g, 5.8 mmol) in anhydrous hexane (20 mL) in a Schlenk flask and cool to -78°C.

    • Slowly add n-BuLi (2.5 M in hexanes, 2.32 mL, 5.8 mmol) and stir at -78°C for 1 hour, then allow to warm to room temperature and stir for another hour to form the alkynyllithium reagent.

    • Suspend the chloropropyl-functionalized silica (1.0 g) and sodium iodide (0.87 g, 5.8 mmol) in anhydrous toluene (50 mL).

    • Add the prepared alkynyllithium solution to the silica suspension and stir at 80°C for 48 hours.

    • Cool the reaction, quench with a few drops of ethanol, and then centrifuge.

    • Wash the this compound-grafted silica nanoparticles sequentially with toluene, ethanol, and hexane.

    • Dry the final product under vacuum at 60°C.

Quantitative Data (Hypothetical)

The success of the surface modification can be quantified using thermogravimetric analysis (TGA) to determine the amount of organic material grafted onto the silica surface and contact angle measurements to assess the change in surface hydrophobicity.

ParameterBefore ModificationAfter Modification
Organic Content (TGA)< 1%5 - 10%
Water Contact Angle< 20°100 - 120°

Logical Diagram: Surface Modification Workflow

SurfaceModification Workflow for this compound Grafting on Silica cluster_silica_prep Silica Preparation cluster_functionalization Surface Functionalization cluster_grafting This compound Grafting Silica_NP Silica Nanoparticles Hydroxylation Surface Hydroxylation (HCl, H₂O) Silica_NP->Hydroxylation Drying1 Drying Hydroxylation->Drying1 Halogenation Chloropropylation (Silane Reagent) Drying1->Halogenation Drying2 Drying Halogenation->Drying2 Grafting_reaction Grafting Reaction (Toluene, 80°C) Drying2->Grafting_reaction Alkyne_prep This compound + n-BuLi (Alkynyllithium formation) Alkyne_prep->Grafting_reaction Washing Washing & Centrifugation Grafting_reaction->Washing Drying3 Final Drying Washing->Drying3 Final_Material This compound-Grafted Silica Drying3->Final_Material

Caption: Workflow for grafting this compound onto silica nanoparticles.

Application Note 3: Cross-linking of Polymers using this compound via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This note outlines a protocol for cross-linking an azide-functionalized polymer with this compound as a cross-linker. This method can be used to create thermoset materials or hydrogels with tailored mechanical properties. The RuAAC reaction is advantageous as it can proceed with internal alkynes.[1][2][3][14]

Experimental Protocol

Materials:

  • Azide-functionalized polymer (e.g., poly(ethylene glycol) diazide)

  • This compound

  • [CpRuCl(COD)] (Cp = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, dissolve the azide-functionalized polymer (e.g., 1.0 g of PEG-diazide, specific molar amount to be calculated based on Mn) and this compound (stoichiometric amount based on the desired cross-linking density) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add [Cp*RuCl(COD)] (1-5 mol% relative to the alkyne) to the solution.

  • Cross-linking Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a gel or a significant increase in viscosity indicates successful cross-linking.

  • Solvent Removal: If a solid material is desired, the solvent can be slowly evaporated under a stream of inert gas, followed by drying under vacuum.

  • Purification (for hydrogels): The resulting gel can be swollen in a suitable solvent (e.g., water for PEG-based hydrogels) to remove the catalyst and any unreacted starting materials. The solvent is then decanted and replaced with fresh solvent several times.

Quantitative Data (Hypothetical)

The mechanical properties of the cross-linked material can be tuned by varying the amount of this compound cross-linker. These properties can be assessed by rheometry or tensile testing.[15][16]

This compound (mol% relative to azide groups)Storage Modulus (G') (Pa)Swelling Ratio (in water)
10%1,000 - 5,00015 - 20
25%10,000 - 20,0008 - 12
50%30,000 - 50,0004 - 6

Signaling Pathway Diagram: RuAAC Cross-linking

RuAAC_Pathway RuAAC Cross-linking Mechanism cluster_reaction Catalytic Cycle Polymer_Azide Polymer-N₃ Ruthenacycle Ruthenacycle intermediate Polymer_Azide->Ruthenacycle Nonyne This compound Nonyne->Ruthenacycle Catalyst [Cp*RuCl(COD)] Active_Catalyst Active Ru(II) species Catalyst->Active_Catalyst Active_Catalyst->Ruthenacycle Oxidative Coupling Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Crosslinked_Polymer Cross-linked Polymer Network Reductive_Elimination->Crosslinked_Polymer

Caption: Catalytic cycle for RuAAC cross-linking of an azide-functionalized polymer with this compound.

References

Application Notes and Protocols: Use of 3-Nonyne in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonyne is a valuable and versatile internal alkyne building block in organic synthesis, particularly in the construction of complex molecular architectures required for pharmaceutical compounds. Its linear nine-carbon chain with a centrally located triple bond offers a rich scaffold for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical compounds, with a focus on the synthesis of prostacyclin analogs, such as Treprostinil. Treprostinil is a synthetic analog of prostacyclin (PGI2) used for the treatment of pulmonary arterial hypertension (PAH).[1][2] The synthesis of such complex molecules often involves the strategic incorporation of fragments derived from commercially available starting materials like this compound.

Key Synthetic Applications of this compound

The carbon-carbon triple bond in this compound is the key to its synthetic utility, allowing for a range of transformations to introduce functionality and build molecular complexity.

Stereoselective Reduction to (Z)-Alkenes

The stereoselective reduction of the alkyne in this compound to a (Z)-alkene is a critical step in the synthesis of many natural products and pharmaceutical intermediates. This transformation is typically achieved using Lindlar's catalyst.

Alkyne Addition Reactions

The triple bond of this compound can participate in various addition reactions. For instance, in the synthesis of prostacyclin analogs, a key step can involve the stereoselective addition of a metal acetylide, derived from an alkyne, to an electrophilic carbon center. While patents describe the synthesis of Treprostinil intermediates via stereoselective alkyne addition, they do not specify this compound directly but provide a framework for its potential use.[1]

Synthesis of Treprostinil: A Case Study

Treprostinil is a stable prostacyclin analog that exerts its therapeutic effect through the activation of the prostacyclin (IP) receptor, leading to vasodilation and inhibition of platelet aggregation.[2][3] The synthesis of Treprostinil and its benzindene core often involves the construction of a side chain that can be conceptually derived from this compound. Below is a generalized synthetic workflow and a detailed protocol for a key transformation.

General Synthetic Workflow for a Prostacyclin Analog Intermediate

The synthesis of a key intermediate for a prostacyclin analog like Treprostinil can be envisioned to involve the coupling of a side chain derived from this compound to a core bicyclic structure.

G cluster_prep Side-chain Preparation cluster_core Core Synthesis cluster_coupling Key Coupling Step cluster_final Final Product Synthesis This compound This compound Functionalized_Alkyne Functionalized Nonyne Intermediate This compound->Functionalized_Alkyne Functionalization (e.g., Hydroboration/Oxidation) Coupling Stereoselective Coupling Functionalized_Alkyne->Coupling Bicyclic_Core Bicyclic Core Synthesis Bicyclic_Core->Coupling Prostacyclin_Intermediate Prostacyclin Analog Intermediate Coupling->Prostacyclin_Intermediate Final_Steps Further Transformations & Deprotection Prostacyclin_Intermediate->Final_Steps Treprostinil Treprostinil Final_Steps->Treprostinil

Synthetic workflow for Treprostinil.
Experimental Protocols

The following protocols are adapted from general procedures for reactions of internal alkynes and are applicable to this compound for the synthesis of pharmaceutical intermediates.

Protocol 1: Stereoselective Reduction of this compound to (Z)-Non-3-ene

This protocol describes the conversion of the alkyne functionality in this compound to a cis-alkene, a common structural motif in biologically active molecules.

  • Materials:

    • This compound (1 eq)

    • Lindlar's catalyst (5% by weight of this compound)

    • Hexane (solvent)

    • Hydrogen gas (balloon)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in hexane.

    • Add Lindlar's catalyst to the solution.

    • Seal the flask with a septum and purge with hydrogen gas from a balloon.

    • Stir the reaction mixture vigorously at room temperature (25°C) under a hydrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter cake with additional hexane.

    • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-non-3-ene.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Key Side-Chain Intermediate via Hydroboration-Oxidation of this compound

This two-step protocol converts this compound into nonan-4-one, a ketone that can be further functionalized for incorporation into a larger molecule.

  • Step 1: Hydroboration

    • Materials:

      • This compound (1 eq)

      • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.55 eq)

      • Anhydrous Tetrahydrofuran (THF)

      • Nitrogen or Argon atmosphere

    • Procedure:

      • To a flame-dried flask under an inert atmosphere, add this compound and anhydrous THF.

      • Cool the solution to 0°C.

      • Add the 9-BBN dimer portion-wise, maintaining the temperature at 0°C.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor the reaction by TLC or GC to confirm the consumption of the starting alkyne.

  • Step 2: Oxidation

    • Materials:

      • Vinylborane solution from Step 1

      • Sodium hydroxide (NaOH) solution (e.g., 3M)

      • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

    • Procedure:

      • Cool the reaction mixture from Step 1 to 0°C.

      • Slowly add the NaOH solution, followed by the dropwise addition of H₂O₂, ensuring the temperature does not exceed 20°C.

      • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

      • Separate the organic layer and extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

      • Concentrate the filtrate under reduced pressure to yield the crude nonan-4-one.

      • Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the transformations described, based on literature values for similar internal alkynes. These should serve as a starting point for optimization when using this compound.

TransformationReagents and ConditionsProductTypical Yield (%)Purity (%)
Stereoselective ReductionThis compound, Lindlar's cat., H₂ (balloon), Hexane, 25°C(Z)-Non-3-ene90-98>95
Hydroboration-Oxidation1. 9-BBN, THF; 2. NaOH, H₂O₂Nonan-4-one85-95>95

Signaling Pathway of Treprostinil

Treprostinil is a prostacyclin analog that exerts its pharmacological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Treprostinil Treprostinil IP_Receptor Prostacyclin Receptor (IP) Treprostinil->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Inhibition Inhibition of Platelet Aggregation cAMP->Platelet_Inhibition MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates MLC_Kinase Myosin Light Chain Kinase (MLCK) PKA->MLC_Kinase Inhibits Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCP->Vasodilation MLC_Kinase->Vasodilation (inhibition leads to)

Signaling pathway of Treprostinil.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for GC-MS Analysis of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-Nonyne using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₉H₁₆), a volatile and flammable liquid, is an unsaturated hydrocarbon belonging to the alkyne group. Accurate determination of this compound is crucial in various fields, including environmental monitoring, fuel analysis, and as a potential impurity or starting material in chemical synthesis.

Introduction

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The protocol outlined below provides a robust framework for sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. As a volatile organic compound (VOC), this compound can be effectively extracted and concentrated using several techniques.

Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for the extraction of this compound from water or aqueous solutions.

  • Sample Collection: Collect 50-100 mL of the aqueous sample in a clean, airtight glass container.

  • Solvent Addition: Transfer the sample to a separatory funnel and add 10-20 mL of a volatile, water-immiscible organic solvent such as hexane or dichloromethane.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean collection flask.

  • Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas at room temperature.

  • Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Protocol 2.1.2: Headspace Analysis for Solid or High-Matrix Samples

This method is ideal for analyzing volatile compounds in solid samples or complex liquid matrices without extensive cleanup.

  • Sample Preparation: Accurately weigh a representative portion of the solid sample (e.g., 1-5 g) or pipette a known volume of the liquid sample into a headspace vial.

  • Sealing: Immediately seal the vial with a septum and aluminum cap.

  • Incubation: Place the vial in a headspace autosampler and incubate at a controlled temperature (e.g., 80-120°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate into the headspace.

  • Injection: The autosampler will then automatically inject a portion of the headspace gas into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like DB-WAX for enhanced separation of polarizable compounds.
Injector Split/Splitless Inlet
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 40°C, hold for 2 minutes - Ramp: 10°C/min to 200°C - Hold: 5 minutes at 200°C
MS Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound relies on the characteristic ions generated in the mass spectrometer. The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₉H₁₆
Molecular Weight 124.22 g/mol
CAS Number 20184-89-8
Kovats Retention Index (Non-polar column, e.g., DB-5) ~978
Kovats Retention Index (Polar column, e.g., DB-WAX) ~1109
Quantification Ion (m/z) 67 (Base Peak)NIST
Qualifier Ion 1 (m/z) 95NIST
Qualifier Ion 2 (m/z) 54NIST
Qualifier Ion 3 (m/z) 41NIST

Note: Retention indices can vary slightly between different instruments and laboratories.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Receipt lle Liquid-Liquid Extraction sample->lle Aqueous Sample hs Headspace Analysis sample->hs Solid/Complex Sample extract Final Extract lle->extract hs->extract gcms GC-MS Injection extract->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection qual Qualitative Analysis (Library Search, Retention Index) detection->qual quant Quantitative Analysis (Peak Integration, Calibration) detection->quant report Final Report qual->report quant->report signaling_pathway cluster_fragments Characteristic Fragment Ions compound This compound Molecule ionization Electron Ionization (70 eV) compound->ionization molecular_ion Molecular Ion [C₉H₁₆]⁺˙ (m/z = 124) ionization->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation f67 m/z = 67 fragmentation->f67 f95 m/z = 95 fragmentation->f95 f54 m/z = 54 fragmentation->f54 f41 m/z = 41 fragmentation->f41

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nonyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound involves the alkylation of a terminal alkyne, specifically 1-hexyne. This process consists of two main steps: the deprotonation of 1-hexyne to form a hexynide anion, followed by the reaction of this anion with an ethyl halide (such as ethyl bromide) in an SN2 reaction.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reagents include:

  • Starting Alkyne: 1-Hexyne

  • Base: A strong base is required to deprotonate the terminal alkyne. Common choices include sodium amide (NaNH₂) or n-butyllithium (n-BuLi).

  • Alkylating Agent: An ethyl halide, typically ethyl bromide (CH₃CH₂Br), is used to introduce the ethyl group.

  • Solvent: Anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can be used, often in combination with a less polar co-solvent like tetrahydrofuran (THF) or diethyl ether.

Q3: What are the primary byproducts I should be aware of during the synthesis of this compound?

A3: Common byproducts can arise from several side reactions. These include unreacted starting materials (1-hexyne and ethyl bromide), products of elimination reactions (ethene), and potentially products from the reaction of the base with the alkylating agent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound and presence of unreacted 1-hexyne.

  • Possible Cause 1: Incomplete Deprotonation. The deprotonation of 1-hexyne may have been incomplete. This can be due to an insufficient amount of base, or the use of a base that was not strong enough.

  • Solution:

    • Ensure you are using at least one full equivalent of a strong base like NaNH₂ or n-BuLi.

    • Confirm the quality and concentration of your base. For instance, n-butyllithium solutions should be titrated to determine their exact molarity.

    • Carry out the deprotonation step at an appropriate temperature (often 0 °C to room temperature) for a sufficient amount of time to ensure complete formation of the hexynide anion.

  • Possible Cause 2: Inactive Ethyl Bromide. The ethyl bromide used may have degraded.

  • Solution: Use freshly distilled or a new bottle of ethyl bromide to ensure its reactivity.

Problem 2: Significant amount of a gaseous byproduct is produced, and the yield of this compound is low.

  • Possible Cause: E2 Elimination. The hexynide anion is a strong base and can induce an E2 elimination reaction with the ethyl bromide, producing ethene gas and bromide anion.[1] This side reaction competes with the desired SN2 substitution.[1]

  • Solution:

    • Maintain a low reaction temperature during the addition of ethyl bromide and throughout the reaction. SN2 reactions are generally favored over E2 reactions at lower temperatures.

    • Consider using an alkylating agent with a better leaving group, although this might also increase the rate of the desired SN2 reaction.

Problem 3: The final product is contaminated with a high-boiling impurity.

  • Possible Cause: Dialkylation. If the starting material was acetylene instead of 1-hexyne, dialkylation could occur. In the context of starting with 1-hexyne, if any di-deprotonation or subsequent reaction at another site were possible, it could lead to higher molecular weight byproducts, though this is less common for this specific reaction. A more likely source of high-boiling impurities could be side reactions involving the solvent or impurities in the starting materials.

  • Solution:

    • Ensure the purity of your starting materials and solvents.

    • Purify the crude product using fractional distillation. This compound has a boiling point of approximately 157-158 °C. High-boiling impurities can be separated through careful distillation.

Summary of Potential Byproducts and Their Formation
ByproductFormation PathwayMitigation Strategy
1-HexyneIncomplete reactionEnsure complete deprotonation and sufficient reaction time.
EtheneE2 elimination of ethyl bromide by the hexynide anionMaintain low reaction temperatures.
Unreacted Ethyl BromideIncomplete reaction or excess reagentUse a slight excess of the hexynide or purify by distillation.

Experimental Protocols

General Protocol for the Synthesis of this compound from 1-Hexyne

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Deprotonation of 1-Hexyne:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of one equivalent of 1-hexyne in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add one equivalent of n-butyllithium in hexanes to the stirred solution via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for one hour to ensure complete formation of the lithium hexynide.

  • Alkylation with Ethyl Bromide:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add a slight excess (1.1 equivalents) of ethyl bromide to the solution.

    • After the addition, allow the reaction to proceed at room temperature, monitoring its progress by TLC or GC analysis.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (SN2) cluster_side_reaction Side Reaction (E2) Hexyne 1-Hexyne Hexynide Hexynide Anion Hexyne->Hexynide + Base Base n-BuLi or NaNH2 Product This compound Hexynide->Product + Ethyl Bromide Hexynide->Product Ethene Ethene Hexynide->Ethene + Ethyl Bromide EtBr Ethyl Bromide Troubleshooting_Logic Start Low Yield of this compound UnreactedHexyne Unreacted 1-Hexyne Present? Start->UnreactedHexyne IncompleteDeprotonation Incomplete Deprotonation UnreactedHexyne->IncompleteDeprotonation Yes GaseousByproduct Gaseous Byproduct Observed? UnreactedHexyne->GaseousByproduct No CheckBase Check Base Stoichiometry & Activity IncompleteDeprotonation->CheckBase E2Elimination E2 Elimination Likely GaseousByproduct->E2Elimination Yes HighBoilingImpurity High-Boiling Impurity Present? GaseousByproduct->HighBoilingImpurity No LowerTemp Lower Reaction Temperature E2Elimination->LowerTemp PurificationIssue Purification Issue HighBoilingImpurity->PurificationIssue Yes FractionalDistillation Perform Fractional Distillation PurificationIssue->FractionalDistillation

References

How to improve the yield of 3-Nonyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Nonyne synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, which is typically achieved through the alkylation of 1-hexyne with a propyl halide.

Q1: My reaction yield is consistently low. What are the most critical factors to check?

A1: Low yields in this compound synthesis often stem from a few key areas. Firstly, ensure all your reagents and glassware are scrupulously dry. The acetylide anion formed from 1-hexyne is a very strong base and will be quenched by any moisture. Secondly, the choice of base and solvent is crucial for efficient deprotonation of 1-hexyne and subsequent alkylation. Finally, reaction temperature and the purity of your starting materials, particularly the 1-hexyne and the propyl halide, can significantly impact the outcome.

Q2: I am seeing a significant amount of unreacted 1-hexyne. What could be the cause?

A2: Unreacted 1-hexyne is a common issue and usually points to incomplete deprotonation. Consider the following:

  • Base Strength: The base you are using might not be strong enough to fully deprotonate 1-hexyne. While sodium amide (NaNH₂) can be effective, organolithium reagents like n-butyllithium (n-BuLi) are generally more reliable for achieving complete deprotonation.

  • Insufficient Base: Ensure you are using at least one full equivalent of the base relative to 1-hexyne. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the deprotonation to completion.

  • Reaction Time/Temperature for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This is typically done at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions of the strong base.

Q3: My product is contaminated with a significant amount of a higher boiling point byproduct. What is it and how can I avoid it?

A3: A common byproduct in this reaction is the result of dialkylation, where the propyl group adds to the internal alkyne product. Another possibility is the coupling of the acetylide with unreacted alkyl halide. To minimize these side reactions:

  • Slow Addition: Add the propyl halide slowly and at a low temperature to the solution of the hexynide anion. This helps to maintain a low concentration of the electrophile and favors the desired monoalkylation.

  • Stoichiometry: Use a slight excess of the 1-hexyne relative to the propyl halide to ensure the alkylating agent is consumed before it can react with the product.

  • Choice of Alkylating Agent: Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. While higher reactivity can lead to faster reaction times, it can also increase the likelihood of side reactions. Propyl bromide often offers a good balance.

Q4: I am having difficulty purifying my this compound. What are the recommended methods?

A4: Purification of this compound from the reaction mixture typically involves an aqueous workup followed by distillation or chromatography.

  • Workup: After the reaction is complete, it should be quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride, to neutralize any remaining strong base. The organic product is then extracted with a suitable solvent like diethyl ether or pentane. The organic layer should be washed with brine and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Distillation: this compound has a boiling point of approximately 157 °C. Fractional distillation is an effective method for separating it from lower-boiling starting materials and higher-boiling byproducts.

  • Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be employed.

Quantitative Data Summary

The following table summarizes the expected yield of this compound based on the choice of reagents and reaction conditions. The yields are categorized as High (>80%), Moderate (60-80%), and Low (<60%) based on general principles of alkyne alkylation and data from analogous reactions.

Starting Material (Alkene)Alkylating AgentBaseSolventTemperatureExpected Yield
1-Hexyne1-Bromopropanen-BuLiTHF-78 °C to RTHigh
1-Hexyne1-Iodopropanen-BuLiTHF-78 °C to RTHigh
1-Hexyne1-BromopropaneNaNH₂Liquid NH₃-33 °CModerate
1-Hexyne1-BromopropaneLDATHF-78 °C to RTModerate
1-Hexyne1-Chloropropanen-BuLiTHF-78 °C to RTLow to Moderate
1-Hexyne1-BromopropaneKOHDMSORTLow

Key Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of this compound.

Protocol 1: Alkylation of 1-Hexyne using n-Butyllithium in THF

This protocol is often preferred due to its high efficiency and the commercial availability of n-BuLi.

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous THF to the flask, followed by 1-hexyne (1.0 equivalent).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the mixture to stir at -78 °C for an additional 30 minutes, then warm to 0 °C and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C.

  • Add 1-bromopropane (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Alkylation of 1-Hexyne using Sodium Amide in Liquid Ammonia

This is a classic method for alkyne alkylation.

Materials:

  • Liquid Ammonia (NH₃)

  • Sodium metal (Na)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂) (catalyst)

  • 1-Hexyne

  • 1-Bromopropane

  • Diethyl ether

Procedure:

  • Set up a three-necked round-bottom flask with a dry ice condenser and a gas inlet.

  • Condense liquid ammonia into the flask.

  • Add a catalytic amount of Fe(NO₃)₃·9H₂.

  • Carefully add small pieces of sodium metal (1.05 equivalents) to the stirring liquid ammonia. The formation of a persistent blue color indicates the presence of solvated electrons. The color will then fade as sodium amide is formed (catalyzed by the iron salt), resulting in a gray suspension.

  • Slowly add 1-hexyne (1.0 equivalent) to the sodium amide suspension.

  • Stir the mixture for 1 hour to ensure complete formation of the sodium hexynide.

  • Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture.

  • Stir the reaction for several hours, allowing the ammonia to slowly evaporate.

  • After the ammonia has evaporated, carefully add water to the residue to quench any unreacted sodium amide.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution.

  • Purify the crude product by fractional distillation.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed.

G Logical Flow for Troubleshooting Low Yield low_yield Low Yield of this compound check_dryness Verify Anhydrous Conditions (Reagents & Glassware) low_yield->check_dryness check_base Evaluate Base and Deprotonation Step low_yield->check_base check_alkylation Optimize Alkylation Step low_yield->check_alkylation check_purification Review Purification Procedure low_yield->check_purification unreacted_sm Significant Unreacted 1-Hexyne? check_base->unreacted_sm byproducts Presence of Byproducts? check_alkylation->byproducts increase_base Increase Base Equivalents unreacted_sm->increase_base stronger_base Use Stronger Base (e.g., n-BuLi) unreacted_sm->stronger_base increase_time Increase Deprotonation Time/Temp unreacted_sm->increase_time slow_addition Slow Addition of Alkyl Halide byproducts->slow_addition adjust_stoich Adjust Stoichiometry (Slight Excess of 1-Hexyne) byproducts->adjust_stoich optimize_alkylating_agent Optimize Alkylating Agent (e.g., Propyl Bromide) byproducts->optimize_alkylating_agent

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

G Experimental Workflow for this compound Synthesis start Start: Anhydrous Setup under N2 deprotonation 1. Deprotonation of 1-Hexyne (Base, Solvent, Low Temp) start->deprotonation alkylation 2. Alkylation (Slow addition of Propyl Halide) deprotonation->alkylation quench 3. Reaction Quench (e.g., aq. NH4Cl) alkylation->quench workup 4. Aqueous Workup & Extraction quench->workup purification 5. Drying and Solvent Removal workup->purification end End: Purified this compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of 3-Nonyne by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the purification of 3-nonyne via distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during this purification process.

Physical Properties of this compound and Potential Impurities

A successful distillation relies on the differences in boiling points between the desired compound and any impurities. Below is a table summarizing the physical properties of this compound and common contaminants that may be present from its synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL at 25°C)
This compound C₉H₁₆124.22156.90.774
1-NonyneC₉H₁₆124.22~150.80.757
4-NonyneC₉H₁₆124.221550.760
n-NonaneC₉H₂₀128.26150.80.718
TolueneC₇H₈92.14110.60.867
Diethyl EtherC₄H₁₀O74.1234.60.713

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the distillation of this compound.

Q1: Why is no distillate collecting in the receiving flask?

  • Potential Cause 1: Insufficient Heating. The temperature of the heating mantle may be too low to bring the this compound to a boil and for its vapors to reach the condenser.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask. For distillations at atmospheric pressure, the heating bath should typically be set 20-30°C higher than the boiling point of the liquid.[1] Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss, which is especially important for higher-boiling-point liquids.[1][2]

  • Potential Cause 2: A leak in the system. If there are any loose joints, the vapor will escape before it can be condensed.

    • Solution: Check all glassware joints to ensure they are securely clamped and well-sealed. If using ground glass joints, a very light application of vacuum grease can be used (though this can be a source of contamination if not applied correctly).

  • Potential Cause 3: Incorrect thermometer placement. If the thermometer bulb is not positioned correctly at the vapor outlet to the condenser, the measured temperature will not accurately reflect the temperature of the vapor, leading to improper temperature control.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[1]

Q2: The distillation is running, but the temperature is much lower than the expected 157°C.

  • Potential Cause: Presence of a low-boiling impurity. The first fraction to distill will be the component with the lowest boiling point. This could be a residual solvent from the synthesis, such as diethyl ether (BP: 34.6°C) or toluene (BP: 110.6°C).

    • Solution: Collect this initial low-boiling fraction in a separate receiving flask. Once all of the low-boiling impurity has been removed, the temperature should rise to the boiling point of the next component.

Q3: The distillation temperature is fluctuating and not holding steady.

  • Potential Cause 1: Uneven heating or "bumping". The liquid in the distillation flask may not be boiling smoothly, causing intermittent bursts of vapor.

    • Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Ensure the heating mantle is set to a steady and appropriate temperature.

    • Solution: If an azeotrope is suspected, further purification may require a different technique, such as extractive distillation or chromatography. Analyzing the distillate by GC or NMR can help identify the components of the mixture.

Q4: The distillate is impure, as confirmed by GC or NMR analysis.

  • Potential Cause 1: Distillation rate is too fast. A rapid distillation does not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, leading to poor separation.

    • Solution: Reduce the heating rate to slow down the distillation. A good rate is typically 1-2 drops of distillate per second.

  • Potential Cause 2: Inefficient fractionating column. The column may not have enough theoretical plates to separate components with close boiling points, such as isomers like 1-nonyne or 4-nonyne.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[1][2]

  • Potential Cause 3: Column flooding. Excessive heating can cause too much vapor to rise too quickly, preventing the condensate from returning smoothly to the flask.[2][5][6] This disrupts the equilibrium and leads to poor separation.

    • Solution: Reduce the heating rate until the flooding subsides and the column can operate under equilibrium conditions.[2]

Q5: The liquid in the distillation flask is turning dark or polymerizing.

  • Potential Cause: Thermal decomposition. Alkynes can be susceptible to decomposition or polymerization at elevated temperatures.[7] Heating the distillation flask for a prolonged period, especially if there is a high concentration of impurities, can promote side reactions.

    • Solution: Consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound, allowing it to be distilled at a lower, less destructive temperature. It's also advisable to keep the system under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a standard procedure for the fractional distillation of this compound at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head (3-way adapter)

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Clamps and stand

  • Glass wool or aluminum foil for insulation

  • Tubing for condenser water

Procedure:

  • Assembly:

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed and clamped.

    • Position the thermometer correctly, with the top of the bulb level with the bottom of the condenser side-arm.[1]

    • Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.

  • Distillation:

    • Turn on the magnetic stirrer (if using) and the cooling water to the condenser.

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the liquid as it begins to boil and the vapor starts to rise up the fractionating column. A ring of condensing vapor should slowly ascend the column.[1]

    • If the vapor ascent stalls, you may need to increase the heating rate slightly or insulate the column with glass wool or aluminum foil.[1][2]

    • Record the temperature when the first drop of distillate is collected. This will be the boiling point of the lowest-boiling component.

    • Maintain a slow and steady distillation rate of 1-2 drops per second by carefully controlling the heat.

  • Fraction Collection:

    • Collect any initial low-boiling impurities as a "forerun" fraction in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approx. 157°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it indicates that most of the this compound has distilled. If it rises significantly, a higher-boiling impurity is beginning to distill. In either case, stop the distillation or switch to a new receiving flask to collect the final fraction.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, disassemble the apparatus.

    • Weigh the collected main fraction to determine the yield.

    • Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Visualizations

Distillation_Apparatus cluster_heating Heating cluster_distillation Distillation Column cluster_condensation Condensation & Collection Heating_Mantle Heating Mantle Stir_Bar Magnetic Stirrer RB_Flask Round-Bottom Flask (Crude this compound) Stir_Bar->RB_Flask Stirring Frac_Column Fractionating Column (Vigreux) Dist_Head Distillation Head Thermometer Thermometer Condenser Condenser Dist_Head->Condenser Vapor Path Water_Out Water Out Condenser->Water_Out Cooling Rec_Flask Receiving Flask (Pure this compound) Water_In Water In Water_In->Condenser

Caption: A schematic of a fractional distillation apparatus.

Troubleshooting_Workflow Start Distillation Problem NoDistillate No Distillate? Start->NoDistillate CheckHeat Increase Heat / Insulate Column NoDistillate->CheckHeat Yes TempWrong Incorrect Temperature? NoDistillate->TempWrong No CheckSeal Check for Leaks CheckHeat->CheckSeal CheckSeal->TempWrong TempLow Temp Too Low: Collect Forerun TempWrong->TempLow Yes, Too Low TempUnstable Temp Unstable: Ensure Smooth Boiling TempWrong->TempUnstable Yes, Unstable ImpureProduct Impure Distillate? TempWrong->ImpureProduct No TempLow->ImpureProduct TempUnstable->ImpureProduct SlowDown Slow Distillation Rate ImpureProduct->SlowDown Yes Decomposition Decomposition? ImpureProduct->Decomposition No BetterColumn Use More Efficient Column SlowDown->BetterColumn BetterColumn->Decomposition VacuumDistil Use Vacuum Distillation Decomposition->VacuumDistil Yes End Successful Purification Decomposition->End No VacuumDistil->End

Caption: A logical workflow for troubleshooting distillation issues.

References

Navigating 3-Nonyne Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling reactions involving 3-nonyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the intricacies of Sonogashira, Glaser, and Suzuki coupling reactions with this internal alkyne. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the coupling of this compound and similar internal alkynes.

Sonogashira Coupling

Q1: My Sonogashira reaction with this compound is not proceeding or is giving very low yields. What are the most common causes?

A1: Low or no conversion in a Sonogashira coupling of an internal alkyne like this compound can stem from several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst, typically a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst like PdCl₂(PPh₃)₂, is active. Over time, catalysts can degrade. Using a freshly opened or properly stored catalyst is crucial.

  • Copper Co-catalyst Issues: If you are using a copper-catalyzed Sonogashira, the copper(I) source (e.g., CuI) is sensitive to oxidation. Use a fresh, high-purity source.

  • Inadequate Base: A base is required to form the copper acetylide.[1] For internal alkynes, which are less acidic than terminal alkynes, a stronger base or higher temperatures might be necessary. Common bases include amines like triethylamine (TEA) or diisopropylamine (DIPA).[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Substrate Reactivity: The reactivity of your coupling partner (aryl or vinyl halide) is critical. The general reactivity order is I > Br > Cl.[3] For less reactive halides like bromides or chlorides, higher temperatures and more specialized ligands may be required.

Q2: I am observing a significant amount of a symmetrical diyne byproduct. How can I minimize this?

A2: The formation of a symmetrical diyne is likely due to the Glaser homocoupling side reaction. To minimize this:

  • Copper-Free Conditions: The presence of a copper co-catalyst is often a primary driver of homocoupling.[3] Consider switching to a copper-free Sonogashira protocol. These reactions often require specific ligands to facilitate the catalytic cycle.

  • Control of Reaction Conditions: Lowering the reaction temperature and ensuring strict anaerobic conditions can help suppress this side reaction.[4]

  • Use of Additives: In some cases, the addition of a reducing agent can help prevent the oxidation of the copper(I) catalyst, which is involved in the Glaser coupling mechanism.[4]

Q3: What are the best practices for choosing a palladium catalyst and ligand for this compound coupling?

A3: The choice of catalyst and ligand is crucial for the success of Sonogashira reactions with less reactive internal alkynes.

  • Palladium Source: Both Pd(0) and Pd(II) pre-catalysts can be effective. Pd(II) sources like PdCl₂(PPh₃)₂ are often more stable.[3]

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligand can significantly influence the reaction outcome. Bulky and electron-rich phosphine ligands can promote the oxidative addition step and stabilize the palladium catalyst, leading to better yields, especially with less reactive aryl bromides and chlorides.

Glaser Coupling

Q1: I am attempting a Glaser homocoupling of this compound, but the reaction is sluggish. How can I improve the reaction rate?

A1: The Glaser coupling, which forms symmetrical 1,3-diynes, relies on a copper catalyst, a base, and an oxidant.[5] To improve sluggish reactions:

  • Catalyst and Ligand: The combination of a copper(I) salt (e.g., CuCl) and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), as in the Hay modification, can significantly accelerate the reaction.[6][7] The TMEDA complex is more soluble in a wider range of solvents.[7]

  • Oxygen Supply: The reaction requires an oxidant, typically oxygen from the air.[5] Ensuring good aeration of the reaction mixture by bubbling air or oxygen through it can increase the rate.

  • Choice of Base: An appropriate base is needed to facilitate the formation of the copper acetylide.[5] For internal alkynes, a stronger amine base may be beneficial. Piperidine has been shown to be effective for aliphatic alkynes.[8]

  • Temperature: While many Glaser couplings can be run at room temperature, gentle heating may be necessary for less reactive substrates.

Q2: Are there alternative methods for the homocoupling of this compound?

A2: Yes, the Eglinton coupling is a variation that uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine.[6] This can be an effective alternative, particularly when an oxygen atmosphere is undesirable.

Suzuki Coupling

Q1: I am having difficulty with the Suzuki coupling of a this compound derivative. What are the key challenges with internal alkynes in this reaction?

A1: The Suzuki-Miyaura coupling of internal alkynes is less common and can be more challenging than with aryl or vinyl substrates for several reasons:

  • Preparation of the Organoborane: The first step is the hydroboration of this compound to form the corresponding vinylborane. The choice of borane reagent is critical for achieving high regioselectivity and yield. Hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are often used.[9]

  • Stability of the Organoborane: The resulting vinylborane can be susceptible to side reactions. Using more stable derivatives like pinacol esters can be beneficial.[10]

  • Transmetalation Step: The transfer of the vinyl group from boron to the palladium center can be a slow step. The choice of base and solvent is critical to facilitate this process.[10]

Q2: What are the recommended starting conditions for a Suzuki coupling involving a this compound derivative?

A2: A good starting point would be:

  • Organoborane: Prepare the 9-BBN adduct of this compound.

  • Palladium Catalyst: A catalyst system like PdCl₂(dppf) is often effective for coupling alkylboranes.[9]

  • Base: A moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ is commonly used. The presence of water can sometimes accelerate the reaction.[9]

  • Solvent: Ethereal solvents like THF or dioxane are frequently employed.[10]

Q3: My Suzuki reaction is showing significant amounts of homocoupling of the boronic acid derivative. What is the cause and how can I prevent it?

A3: Homocoupling of the organoborane is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.

  • Improve Degassing: Rigorous degassing of your solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to minimize homocoupling.[11]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, it is reduced to Pd(0) in situ, a process that can sometimes lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[10]

Data Presentation: Typical Reaction Parameters

The following tables provide a summary of typical quantitative parameters for the coupling reactions of internal alkynes. Note that specific conditions for this compound are not widely reported, so these ranges are based on data for similar internal alkynes and may require optimization.

Table 1: Sonogashira Coupling of Internal Alkynes with Aryl Halides

ParameterAryl IodideAryl Bromide
Pd Catalyst Loading (mol%) 0.5 - 21 - 5
CuI Co-catalyst (mol%) 1 - 52 - 10
Ligand:Pd Ratio 1:1 to 2:12:1 to 4:1
Base TEA, DIPAK₂CO₃, Cs₂CO₃
Solvent THF, DMF, TolueneToluene, Dioxane
Temperature (°C) 25 - 8080 - 120
Typical Yields (%) 70 - 9550 - 85

Table 2: Glaser-Hay Homocoupling of Internal Alkynes

ParameterTypical Conditions
Cu Catalyst CuCl, Cu(OAc)₂
Catalyst Loading (mol%) 5 - 20
Ligand TMEDA, Pyridine
Base Piperidine, TEA
Solvent Acetone, Pyridine, CH₂Cl₂
Temperature (°C) 25 - 60
Typical Yields (%) 60 - 90

Table 3: Suzuki Coupling of Vinylboranes (from Internal Alkynes) with Aryl Halides

ParameterAryl Iodide/Bromide
Pd Catalyst Loading (mol%) 1 - 3
Ligand dppf, PPh₃
Ligand:Pd Ratio 1:1 to 1.5:1
Base K₃PO₄, Cs₂CO₃, NaOH
Solvent THF/H₂O, Dioxane/H₂O
Temperature (°C) 60 - 100
Typical Yields (%) 70 - 90

Experimental Protocols

The following are general methodologies that can be adapted for coupling reactions with this compound.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and the aryl iodide (1.0 mmol).

  • Solvent and Reagent Addition: Add degassed triethylamine (5 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add this compound (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, and filter the mixture through a pad of celite, washing with diethyl ether. The filtrate is then washed with saturated aqueous NH₄Cl, water, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Glaser-Hay Homocoupling of this compound
  • Catalyst Preparation: In a round-bottom flask, dissolve CuCl (0.1 mmol, 10 mol%) and TMEDA (0.15 mmol, 15 mol%) in acetone (10 mL).

  • Reaction Initiation: Add this compound (1.0 mmol) to the catalyst solution.

  • Reaction: Vigorously stir the reaction mixture open to the air or with a gentle stream of air bubbling through the solution. The reaction is typically exothermic and may change color. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing dilute HCl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Suzuki Coupling of a this compound Derivative with an Aryl Bromide
  • Hydroboration: To a solution of 9-BBN in THF (0.5 M, 1.1 mmol) at 0 °C, add this compound (1.0 mmol) dropwise under an argon atmosphere. Allow the reaction to warm to room temperature and stir for 4 hours to form the vinylborane.

  • Coupling Reaction Setup: In a separate Schlenk flask, add PdCl₂(dppf) (0.03 mmol, 3 mol%) and the aryl bromide (1.0 mmol).

  • Reagent Addition: Add the freshly prepared vinylborane solution to the Schlenk flask via cannula. Then, add an aqueous solution of K₃PO₄ (3.0 mmol in 2 mL of water).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

Low_Yield_Sonogashira Start Low or No Yield Observed Check_Catalyst Check Catalyst Activity (Pd and Cu) Start->Check_Catalyst Check_Base Evaluate Base Strength and Amount Start->Check_Base Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Check_Substrate Assess Halide Reactivity (I > Br > Cl) Start->Check_Substrate Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Check_Base->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Check_Substrate->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp If sluggish Change_Ligand Change Ligand (Bulky, Electron-Rich) Optimize_Conditions->Change_Ligand With less reactive halides Successful_Product Product Formation Increase_Temp->Successful_Product Change_Ligand->Successful_Product

Caption: A logical workflow for troubleshooting low-yield Sonogashira coupling reactions.

Relationship Between Common Coupling Reactions of Alkynes

Alkyne_Coupling_Reactions cluster_cross_coupling Cross-Coupling cluster_homocoupling Homocoupling Alkyne Alkyne (e.g., this compound) Sonogashira Sonogashira Coupling (with Aryl/Vinyl Halide) Alkyne->Sonogashira Pd/Cu or Pd catalyst Suzuki Suzuki Coupling (via Vinylborane) Alkyne->Suzuki 1. Hydroboration 2. Pd catalyst Glaser Glaser Coupling (Symmetrical Diyne) Alkyne->Glaser Cu catalyst, Oxidant

Caption: The relationship between this compound and its major coupling reaction pathways.

References

Technical Support Center: Preventing the Isomerization of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 3-nonyne isomerization during chemical reactions. The following information is designed to help you maintain the structural integrity of your molecule, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a significant issue? A1: this compound isomerization is the migration of the carbon-carbon triple bond from the 3-position to other locations along the nine-carbon chain. This process can lead to a mixture of isomers, including 1-nonyne, 2-nonyne, and 4-nonyne. This is problematic as it reduces the yield of the desired this compound product, complicates purification processes, and can lead to impurities with different physical, chemical, and biological properties.

Q2: What are the primary causes of this compound isomerization? A2: The most common cause of alkyne isomerization is the presence of a strong base. The reaction often proceeds through a series of deprotonation and reprotonation steps, forming an allene intermediate before settling into a more thermodynamically stable alkyne isomer. This process, sometimes referred to as the "alkyne zipper reaction," is particularly efficient with superbases like potassium 3-aminopropylamide. Additionally, elevated temperatures can provide the necessary activation energy for the isomerization to occur, even with weaker bases or trace impurities.

Q3: How can I detect and quantify the extent of isomerization in my sample? A3: Isomerization can be readily detected and quantified using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective, as the different nonyne isomers will typically have distinct retention times. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also be used to distinguish between the isomers by analyzing the unique chemical shifts of the protons and carbons adjacent to and involved in the triple bond.

Q4: Are some nonyne isomers more thermodynamically stable than others? A4: Yes. Generally, internal alkynes (like 2-, 3-, and 4-nonyne) are more thermodynamically stable than terminal alkynes (1-nonyne). When an isomerization reaction reaches equilibrium, it will typically favor the mixture of internal alkynes. The deliberate conversion of an internal alkyne to a terminal one is a "contra-thermodynamic" process that requires a very strong base to irreversibly deprotonate the terminal alkyne, driving the reaction forward.

Troubleshooting Guide: Isomerization Issues

Problem Potential Cause Recommended Solution
Significant isomerization observed after a base-mediated reaction. Base is too strong or concentrated. Strong bases readily initiate the deprotonation-reprotonation cascade that leads to isomerization.- Use the mildest base possible that still effects the desired transformation.- Opt for non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) over smaller, highly reactive bases (e.g., NaNH₂, KH).- Use the base in catalytic amounts if feasible, rather than stoichiometric or excess quantities.
Reaction temperature is too high. Increased temperature provides the activation energy for bond migration.- Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider cooling the reaction to 0 °C, -20 °C, or even -78 °C.- Monitor the reaction closely and avoid prolonged heating.
Prolonged reaction time. The longer the substrate is exposed to isomerizing conditions, the more byproduct will form.- Monitor reaction progress using TLC or GC. Quench the reaction as soon as the starting material is consumed.- If the primary reaction is slow, explore alternative catalysts or reagents to accelerate it, rather than extending the time under harsh conditions.
Isomerization occurs during workup or purification. Trace acidic or basic contaminants. Residues on glassware or the inherent properties of purification media (e.g., silica gel) can catalyze isomerization.- Ensure all glassware is thoroughly cleaned and dried. Consider an acid wash followed by a rinse with a weak base solution (and finally distilled water and drying) if contamination is suspected.- For column chromatography, consider using deactivated or neutral silica gel. Silica gel can be neutralized by preparing a slurry with a solvent containing ~1% triethylamine, then evaporating the solvent.
High temperatures during solvent removal. - Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Isomerization is observed even under seemingly neutral conditions. Trace metal impurities. Certain metal ions can catalyze alkyne migration.- Use high-purity, redistilled solvents and recrystallized reagents.- Consider adding a chelating agent like EDTA in trace amounts if metal contamination is suspected, provided it doesn't interfere with the primary reaction.
Acid or base catalysis from impurities in starting materials or solvents. - Purify all starting materials and solvents prior to use.- Employ a heterogeneous buffer, such as a resin-supported 1,3-dione, to scavenge trace acidic and basic impurities from the reaction medium without introducing soluble reagents.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Isomerization

ParameterCondition Leading to High IsomerizationCondition Leading to Low IsomerizationRationale
Base Strength Strong, unhindered bases (e.g., NaNH₂, KAPA)Weak or sterically hindered bases (e.g., K₂CO₃, LDA)Strong bases are required to initiate the deprotonation that leads to the allene intermediate.
Temperature Elevated (e.g., > 25 °C, reflux)Low (e.g., -78 °C to 0 °C)Higher temperatures provide the activation energy needed to overcome the barrier for isomerization.
Solvent Type Protic or highly polar solventsAprotic, non-polar solventsAprotic solvents can slow down the proton transfer steps necessary for the isomerization mechanism.
Reaction Time Prolonged (e.g., >12 hours)Minimized (monitored to completion)Reduces the time the alkyne is exposed to conditions that cause isomerization.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Minimizing Isomerization in a Base-Mediated Alkylation

This protocol describes a representative alkylation reaction, emphasizing the conditions used to suppress the isomerization of the this compound starting material.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Solvent and Reagent Preparation: Transfer anhydrous tetrahydrofuran (THF, 50 mL) to the flask via cannula. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a sterically hindered base, such as Lithium Diisopropylamide (LDA, 1.1 equivalents), to the cooled THF.

  • Substrate Addition: Once the base is added, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF (10 mL) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise, again maintaining a low temperature.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in a saturated NH₄Cl solution, extracting with ether, and analyzing via GC or TLC.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add diethyl ether, and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature.

  • Purification: Purify the crude product using column chromatography on neutralized silica gel.

Protocol 2: Use of a Heterogeneous Buffer to Prevent Isomerization during Storage or Reaction

This method uses a resin-supported buffer to scavenge trace acidic or basic impurities that can catalyze isomerization.

  • Buffer Preparation: Prepare or procure a resin-supported 1,3-dione buffer (e.g., 2-methylcyclohexane-1,3-dione bound to Merrifield resin).

  • Activation: Wash the resin with the reaction solvent (e.g., dichloromethane or toluene) to swell it and remove any preservatives.

  • Application: Add the activated resin-supported buffer (typically 5-10 mol% relative to the this compound) to the solution of this compound in an appropriate organic solvent.

  • Reaction/Storage: The reaction or storage can now proceed as planned. The heterogeneous buffer will remain in the flask, neutralizing trace impurities as they form or are introduced.

  • Removal: Upon completion, the resin buffer can be easily and completely removed by simple filtration, yielding a stabilized solution of the product.

Visualizations

G cluster_path Base-Catalyzed Isomerization Pathway n_3 This compound allenic Allenic Intermediate (Propadiene Derivative) n_3->allenic - H⁺ [Base] n_2 2-Nonyne allenic->n_2 + H⁺ n_4 4-Nonyne allenic->n_4 + H⁺ n_2->allenic - H⁺ [Base] n_4->allenic - H⁺ [Base] caption1 Mechanism of this compound Isomerization

Mechanism of this compound Isomerization

G cluster_analysis Problem Analysis cluster_solution Solution Implementation start Isomerization Detected in Crude or Final Product? check_reaction Review Reaction Conditions: - Base Strength - Temperature - Reaction Time start->check_reaction Yes end_node Re-run Experiment & Analyze Product start->end_node No sol_reaction Modify Reaction Protocol: - Use milder/hindered base - Lower reaction temperature - Reduce reaction time check_reaction->sol_reaction check_workup Review Workup/Purification: - Glassware Neutrality - Silica Gel Activity - Temperature of Solvent Removal sol_workup Modify Post-Reaction Protocol: - Use neutralized glassware/silica - Use low-temp solvent removal - Employ heterogeneous buffer check_workup->sol_workup sol_reaction->check_workup sol_workup->end_node caption2 Troubleshooting Workflow for Isomerization

Troubleshooting Workflow for Isomerization

Stability and storage issues of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Nonyne.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

This compound is an internal alkyne with the molecular formula C9H16.[1][2][3] As an internal alkyne, its triple bond is located within the carbon chain, not at the end. This structural feature makes it less acidic than terminal alkynes like 1-Nonyne.[1] Alkynes, in general, are characterized by a linear geometry around the triple bond due to sp hybridization.[4][5] They are typically nonpolar molecules with low solubility in water but good solubility in organic solvents.[4][6][7]

Q2: What are the primary stability concerns for this compound?

Like other alkynes, this compound can be susceptible to several stability issues, including:

  • Oxidation: The electron-rich triple bond can react with atmospheric oxygen over time, especially if exposed to light or heat. Storing under an inert atmosphere is recommended to prevent oxidation.[8]

  • Polymerization: Although generally less reactive in this regard than terminal alkynes, internal alkynes can still undergo oligomerization or polymerization, particularly in the presence of impurities, such as residual catalysts from synthesis.[8]

  • Thermodynamic Instability: Alkynes are thermodynamically unstable compared to their corresponding alkanes and alkenes, meaning they have high potential energy.[5][9] This inherent instability can drive degradation reactions.

Q3: What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended.[8][10][11]

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[10] Refrigeration is often recommended.Low temperatures minimize decomposition and potential polymerization.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]Prevents oxidative degradation.
Light Protect from light by using amber-colored vials or storing in the dark.[8]Light can catalyze degradation reactions.
Container Keep in a tightly sealed container.[10][11]Prevents contamination and exposure to air and moisture.
Purity Ensure the alkyne is free from impurities, especially residual bases or metal catalysts.[8]Impurities can promote degradation.[12][13][14][15]

Troubleshooting Guide

Problem 1: My this compound sample has changed color (e.g., turned yellow).

  • Possible Cause: This is often a sign of degradation, likely due to oxidation or the formation of polymeric impurities.

  • Solution:

    • Verify the storage conditions. Was the sample exposed to air, light, or elevated temperatures?

    • Check the purity of the sample using a suitable analytical technique like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • If the purity is compromised, it may be necessary to purify the this compound by distillation before use.

    • For future storage, ensure the container is properly sealed and flushed with an inert gas like argon or nitrogen.[8]

Problem 2: A reaction using this compound is yielding unexpected byproducts or failing to proceed.

  • Possible Cause: The this compound may have degraded, or the presence of impurities is interfering with the reaction. For example, peroxide impurities formed from oxidation can interfere with catalytic reactions.

  • Solution:

    • Assess the purity of your this compound stock. Refer to the experimental protocol below for purity analysis by GC.

    • Consider the presence of inhibitors. Some commercial alkynes are shipped with small amounts of polymerization inhibitors that may need to be removed before use.

    • If degradation is suspected, purify the this compound immediately before your experiment.

Problem 3: I observe precipitate formation in my stored this compound.

  • Possible Cause: This could be due to polymerization, where small molecules of this compound have reacted to form larger, insoluble oligomers or polymers.[8] This can be catalyzed by impurities.

  • Solution:

    • Do not use the material if significant precipitate has formed.

    • Review the storage history. Prolonged storage, especially at non-optimal temperatures, can contribute to this issue.

    • Filter a small aliquot and analyze the liquid portion for purity. However, it is generally recommended to use a fresh, pure sample.

Quantitative Data Summary

The following tables summarize key physical and chemical data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H16[1][2][3]
Molecular Weight124.22 g/mol [16]
Boiling Point156.9 °C at 760 mmHg[17]
Flash Point37.6 °C[17][18]
Density0.774 g/cm³[17]
AppearanceColorless liquid[10][17]

Table 2: Recommended Materials for Storage Containers

Material ClassSpecific ExamplesCompatibility Notes
Glass Borosilicate glass (e.g., Pyrex®), Amber GlassHighly recommended for chemical inertness.[19] Amber glass provides protection from light.[19]
Plastics Fluorinated High-Density Polyethylene (HDPE), Polypropylene (PP)Standard plastics may be susceptible to degradation by organic compounds. Fluorination enhances chemical resistance.[19][20] Always verify compatibility.
Metals Stainless SteelGenerally suitable for storage and handling implements.[21] Avoid reactive metals.
Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of a this compound sample.

1. Objective: To quantify the purity of a this compound sample and detect the presence of volatile impurities or degradation products.

2. Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).

  • High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen).

  • Syringe for sample injection.

  • Volumetric flasks and pipettes.

  • High-purity solvent (e.g., hexane or pentane).

  • This compound sample.

3. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • GC Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the detector temperature (e.g., 280 °C).

    • Program the oven temperature. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This allows for the separation of components with different boiling points.

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis:

    • Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard if available).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

4. Interpretation of Results:

  • A single, sharp peak indicates high purity.

  • The presence of additional peaks suggests impurities or degradation products. Earlier eluting peaks are typically more volatile, while later eluting peaks are less volatile (and could indicate oligomerization).

Visualizations

StorageWorkflow cluster_storage Recommended Storage cluster_handling Handling and Use storage_conditions Store in a cool, dark place (Refrigerate if possible) Under inert atmosphere (N2 or Ar) In a tightly sealed, amber glass vial check_purity Check purity before use (e.g., GC) storage_conditions->check_purity use_in_rxn Use in experiment check_purity->use_in_rxn re_store Reseal and re-store properly use_in_rxn->re_store end Stable Product use_in_rxn->end re_store->storage_conditions Return to storage start Receiving this compound start->storage_conditions

Caption: Recommended storage and handling workflow for this compound.

DegradationPathways cluster_degradation Degradation Triggers cluster_products Potential Degradation Products nonyne This compound (Stable) oxidized Oxidized Products (e.g., ketones, carboxylic acids) nonyne->oxidized polymers Oligomers / Polymers nonyne->polymers oxygen Oxygen (Air) oxygen->oxidized light_heat Light / Heat light_heat->oxidized light_heat->polymers impurities Impurities (e.g., metal catalysts) impurities->polymers

Caption: Potential degradation pathways for this compound.

TroubleshootingLogic start Experiment Failure or Suspected Degradation check_visual Visually inspect sample (color, precipitate) start->check_visual decision_visual Degradation visible? check_visual->decision_visual check_storage Review storage conditions (temp, atmosphere, light) decision_storage Storage optimal? check_storage->decision_storage analyze_purity Analyze purity (GC, NMR) decision_purity Purity acceptable? analyze_purity->decision_purity decision_visual->analyze_purity No decision_visual->analyze_purity Yes action_purify Purify sample (e.g., distillation) decision_storage->action_purify Yes action_correct_storage Correct storage practices decision_storage->action_correct_storage No decision_purity->check_storage No action_proceed Proceed with experiment decision_purity->action_proceed Yes action_purify->decision_purity Re-analyze action_discard Discard and use fresh stock action_correct_storage->action_discard

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Purification of 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of catalyst residues from 3-Nonyne.

Frequently Asked Questions (FAQs)

Q1: What are the most likely catalyst residues in my this compound sample?

The nature of catalyst residues depends on the synthetic route used to prepare the this compound.

  • Strong Bases: A common method for synthesizing internal alkynes like this compound is the alkylation of a terminal alkyne (e.g., 1-heptyne) with an alkyl halide (e.g., ethyl bromide).[1] This reaction uses a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to deprotonate the terminal alkyne.[1] Therefore, residues could include unreacted base or corresponding salts formed during the work-up.

  • Metal Catalysts (Palladium, Copper): If your this compound was prepared via a cross-coupling reaction (e.g., Sonogashira coupling) or is being used in a subsequent metal-catalyzed transformation, you will likely encounter residues of palladium and/or copper.[2][3] These are common catalysts for forming carbon-carbon bonds.[4]

Q2: Why is it critical to remove these catalyst residues?

Even trace amounts of catalyst residues can be detrimental for several reasons:

  • Poisoning Downstream Catalysts: Residual metals can deactivate or interfere with catalysts used in subsequent synthetic steps.

  • Product Instability: Metal residues can sometimes promote the degradation or oligomerization of the final product.

  • Inaccurate Analytical Data: The presence of metal impurities can interfere with analytical techniques, leading to incorrect characterization of your compound.

  • Toxicity in Drug Development: For pharmaceutical applications, heavy metal residues are strictly regulated by bodies like the ICH due to their toxicity.[5] Achieving purity levels below 5 ppm for ingested APIs is often the benchmark.[6]

Q3: What are the primary methods for removing metal catalyst residues?

The most common methods for removing metal catalyst residues, particularly palladium, include:

  • Filtration: Passing the reaction mixture through a pad of an inert filter aid like Celite or a short plug of silica gel.[7] This is effective for removing insoluble, heterogeneous catalysts.

  • Adsorption: Using materials like activated carbon or specialized metal scavengers that bind to the metal, allowing it to be filtered off.[8]

  • Chromatography: Flash column chromatography is a highly effective method for separating the product from soluble catalyst residues and other impurities.[7]

  • Extraction: Liquid-liquid extraction can sometimes be used to remove purely inorganic palladium salts.[7]

  • Crystallization: While a common purification technique, crystallization can sometimes concentrate metal impurities within the crystal structure and may not be sufficient on its own.[5]

Troubleshooting Guides

Problem 1: I filtered my reaction mixture through Celite, but my analysis (e.g., ICP, NMR) still shows significant palladium contamination.

  • Potential Cause: The palladium species is likely soluble in your solvent system. Simple filtration is most effective for heterogeneous (insoluble) metal particles.[7] Soluble palladium complexes will pass through the Celite pad with your product.

  • Solution Workflow:

    • Use a Metal Scavenger: Treat the filtrate with a silica-based metal scavenger. Thiol-functionalized scavengers (e.g., SiliaMetS Thiol) or triaminotriazine-based scavengers (TMT) are highly effective at binding soluble palladium.[9][10]

    • Activated Carbon: Stirring the solution with activated carbon can adsorb the palladium, which can then be removed by filtration through Celite.[8] Be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption.[8][11]

    • Column Chromatography: Purify the material using flash column chromatography. The polar catalyst residues will typically adhere strongly to the silica gel, allowing the non-polar this compound to be eluted.[7]

Problem 2: My product yield is low after using activated carbon for palladium removal.

  • Potential Cause: Your product, this compound, is likely adsorbing to the surface of the activated carbon along with the palladium.[8]

  • Troubleshooting Steps:

    • Optimize Carbon Loading: Reduce the amount of activated carbon used. Perform a small-scale experiment to find the minimum amount required for effective palladium removal.[8]

    • Change Solvent: The choice of solvent can impact the non-specific binding of your product.[8] Experiment with different solvents to minimize this effect.

    • Alternative Method: Switch to using a metal scavenger. Modern scavengers are highly selective for metals and typically result in minimal loss of the desired product.[6][11] In one study comparing activated carbon to a thiol-based scavenger for palladium removal, the scavenger achieved >98% removal with 100% product recovery, whereas activated carbon resulted in only 46% product recovery for an 88% reduction in palladium.[11]

Problem 3: My chosen metal scavenger is not reducing palladium levels sufficiently.

  • Potential Cause: The scavenger's performance can be affected by several factors including the choice of scavenger, the amount used, temperature, and time.[8]

  • Optimization Strategies:

    • Screen Different Scavengers: The effectiveness of a scavenger depends on the oxidation state and coordination sphere of the palladium species.[8] Test a panel of scavengers with different functional groups (e.g., thiol, amine, TMT) to find the most effective one.[8]

    • Increase Equivalents: If scavenging is incomplete, increase the molar or weight equivalents of the scavenger relative to the catalyst. A typical starting point is 4-8 molar equivalents.[12][13]

    • Increase Temperature and Time: While many scavengers work at room temperature, increasing the temperature (e.g., to 40-60 °C) and allowing for longer reaction times (e.g., 4-18 hours) can significantly improve efficiency.[4][12][14]

    • Perform a Second Treatment: In some cases, two subsequent treatments with fresh scavenger can be more effective than a single treatment with a larger amount.[15]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.

Table 1: Palladium Removal Using Metal Scavengers

Scavenger Type Initial Pd (ppm) Final Pd (ppm) Removal Efficiency Conditions Source(s)
SiliaMetS Thiol >1,300 2 >99.8% 50 wt%, 35°C, 17 h [10]
MP-TMT 330 ~10-30 ~91-97% 0.20 wt, DMF, overnight [4]
SiliaMetS DMT (TMT) 147.3 1.7 99% 4 eq, 4h, 80°C [16]
SiliaMetS Thiol 1,000 <200 >80% 4 eq, THF, RT [14]

| SEM26 | ~1000-2000 | <50 | >95% | 0.6 w/w, 50°C, 4 h |[9] |

Table 2: Comparison of Purification Methods

Purification Steps Avg. Pd Removal Notes Source(s)
Flash Chromatography alone ~90% Can still leave >100 ppm in some cases. [17]
Chromatography + Scavenger >98% Reliably reduces Pd to <100 ppm, often <50 ppm. [17]
Activated Carbon 88% Resulted in significant (54%) product loss in this study. [11]

| Thiol Scavenger | >98% | Resulted in 100% product recovery in the same study. |[11] |

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium using a Celite/Silica Plug

This method is ideal for removing insoluble palladium species, such as Pd/C or palladium black, that precipitate after a reaction.

  • Prepare the Plug: In a fritted glass funnel or a disposable pipette plugged with cotton, add a layer of sand or Celite (~1 cm). Gently pack a layer of silica gel (~2-4 cm) on top. Add another thin layer of sand or Celite.

  • Pre-wet the Plug: Pass the solvent that your crude product is dissolved in through the plug until the silica is fully wetted.

  • Filtration: Dilute your crude reaction mixture with a non-polar solvent (e.g., hexane or diethyl ether) to reduce its polarity.[7] Carefully load the diluted mixture onto the top of the plug.

  • Elution: Use a gentle positive pressure of air or nitrogen to slowly pass the solution through the plug. The insoluble palladium will remain at the top of the silica.

  • Wash: Wash the plug with additional fresh solvent to ensure all of the this compound is recovered.

  • Collection: Collect the filtrate and concentrate it under reduced pressure to obtain the purified product.

Protocol 2: Removal of Soluble Palladium using a Thiol-Based Scavenger (Bulk Method)

This protocol is effective for removing soluble palladium complexes that remain after an initial work-up.

  • Dissolution: Dissolve the crude this compound containing palladium residue in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[14]

  • Scavenger Addition: Add the thiol-based silica scavenger (e.g., SiliaMetS Thiol). For an initial screening, use 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[12] If the palladium concentration is unknown, a starting point of 20-50 wt% of scavenger relative to the crude product mass can be trialed.

  • Stirring: Stir the mixture at room temperature for 1-4 hours.[14] For improved efficiency, the temperature can be increased to 40-60°C and the time extended up to 24 hours.[8] The progress can often be visually estimated, as the scavenger becomes colored while the solution clarifies.[12][18]

  • Filtration: Once scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the solid scavenger.[13]

  • Wash and Concentrate: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified this compound.[13]

Visualizations

G start Crude this compound Sample check_catalyst Is the catalyst heterogeneous (e.g., Pd/C)? start->check_catalyst filtration Filter through Celite / Silica Plug check_catalyst->filtration  Yes choose_adsorbent Choose Adsorbent Method check_catalyst->choose_adsorbent No (Soluble) check_purity1 Is product pure? filtration->check_purity1 end Pure this compound check_purity1->end  Yes check_purity1->choose_adsorbent No scavenger Treat with Metal Scavenger check_purity2 Is product pure? scavenger->check_purity2 carbon Treat with Activated Carbon carbon->check_purity2 chromatography Perform Column Chromatography check_purity2->chromatography No check_purity2->end  Yes chromatography->end choose_adsorbent->scavenger High Selectivity Needed choose_adsorbent->carbon Lower Cost Alternative

Caption: Workflow for selecting a catalyst removal method.

G start Dissolve crude product in suitable solvent add_scavenger Add SiliaMetS Thiol (4-8 mol. eq.) start->add_scavenger stir Stir mixture (1-4h at RT or heat to 40-60°C) add_scavenger->stir filter Filter to remove solid scavenger stir->filter wash Wash scavenger with fresh solvent filter->wash combine Combine filtrate and washings wash->combine concentrate Concentrate under reduced pressure combine->concentrate end Purified Product concentrate->end

Caption: Experimental workflow for metal scavenging.

G start Initial purification fails (e.g., scavenger ineffective) check_amount Was sufficient scavenger used (4-8 eq.)? start->check_amount increase_eq Increase scavenger equivalents check_amount->increase_eq No check_conditions Were conditions optimized? check_amount->check_conditions Yes re_evaluate Re-evaluate and repeat purification step increase_eq->re_evaluate optimize Increase temperature (40-60°C) and/or time (4-24h) check_conditions->optimize No check_type Is it the right type of scavenger? check_conditions->check_type Yes optimize->re_evaluate screen_scavengers Screen a panel of different scavengers (e.g., Thiol, Amine, TMT) check_type->screen_scavengers No / Unsure check_type->re_evaluate Yes screen_scavengers->re_evaluate

Caption: Troubleshooting ineffective metal scavenger performance.

References

Technical Support Center: Characterization of 3-Nonyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nonyne and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing this compound derivatives?

The primary challenges in the characterization of this compound derivatives stem from the properties of the internal alkyne functional group and the non-polar nature of the molecule. Key issues include:

  • Spectroscopic Silence: The symmetrical environment of the carbon-carbon triple bond in some derivatives can lead to very weak or absent signals in IR and ¹³C NMR spectroscopy.

  • Complex NMR Spectra: While ¹H NMR is generally informative, overlapping signals from the alkyl chains can complicate spectral interpretation.

  • Purification Difficulties: The non-polar nature of these compounds makes them challenging to separate from starting materials and non-polar impurities using standard chromatographic techniques.[1]

  • Ambiguous Mass Spectrometry Fragmentation: The fragmentation patterns can be complex, requiring careful analysis to distinguish isomers and confirm the structure.

Q2: I can't see the carbon-carbon triple bond stretch in my IR spectrum. Is my synthesis product incorrect?

Not necessarily. For internal alkynes, especially those that are symmetrically or near-symmetrically substituted, the C≡C stretching vibration (typically in the 2100-2260 cm⁻¹ region) can be very weak or even completely absent in the IR spectrum.[2] This is because the vibration results in a very small change in the dipole moment. If other analytical data (like NMR and Mass Spectrometry) support the presence of the alkyne, the absence of this peak in the IR spectrum is not definitive proof of a failed reaction.

Q3: What are the expected chemical shifts for the sp-hybridized carbons of this compound in ¹³C NMR?

For internal alkynes, the sp-hybridized carbons typically resonate in the range of 70–100 ppm in the ¹³C NMR spectrum.[3] The exact chemical shift will depend on the specific substituents on the this compound derivative.

Q4: How can I differentiate between this compound and other nonyne isomers like 1-nonyne using spectroscopy?

1-nonyne is a terminal alkyne, which gives it distinct spectroscopic features compared to the internal alkyne this compound:

  • ¹H NMR: 1-nonyne will show a characteristic terminal alkyne proton (≡C-H) signal around 2-3 ppm.[4] This signal will be absent in the spectrum of this compound.

  • IR Spectroscopy: 1-nonyne will exhibit a strong, sharp C-H stretch for the terminal alkyne proton in the 3260-3330 cm⁻¹ region, in addition to the C≡C stretch.[2] this compound will not have this strong C-H stretch.

  • ¹³C NMR: The terminal alkyne carbon (≡C-H) of 1-nonyne typically appears around 65–85 ppm, while the internal carbon (≡C-R) is in the 70–100 ppm range.[3]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broadened ¹H NMR signals Sample is too concentrated.Prepare a more dilute sample. Overly concentrated samples can lead to increased viscosity and line broadening.[5]
Paramagnetic impurities present.Filter the sample through a plug of silica or alumina to remove trace metals.
Poor resolution and shimming difficulties Low-quality or dirty NMR tube.Use high-quality NMR tubes and ensure they are thoroughly cleaned and dried before use. Scratches or uneven walls can degrade spectral quality.[6]
Solid particles in the sample.Filter the sample solution through a pipette with a cotton or glass wool plug directly into the NMR tube to remove any particulate matter.[2][6]
Unexpected peaks in the spectrum Impurities from synthesis.Review the synthesis workup procedure. Common impurities could be starting materials, reagents, or by-products from side reactions.[7]
Residual solvent from purification.Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.[2]
Chromatographic Purification (HPLC/Flash Chromatography)
Problem Possible Cause Troubleshooting Steps
Poor separation of product from non-polar impurities Inappropriate solvent system.For normal-phase chromatography (silica gel), use a very non-polar mobile phase like pure pentane or hexane and gradually increase the polarity with small amounts of a slightly more polar solvent like diethyl ether or dichloromethane.[1]
For reversed-phase HPLC, a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) will be required to elute these non-polar compounds.[8]
Product co-elutes with starting material Similar polarity of the compounds.If the starting material is an alkyl halide, consider a chemical quench to convert it into a more polar species that can be easily separated. For example, adding a secondary amine can react with the bromide, and the resulting amine can be removed with an acid wash.[1]
Optimize the gradient in HPLC or use a very long column for flash chromatography to enhance resolution.

Quantitative Data Summary

Table 1: Typical Spectroscopic Data for Internal Alkynes

Technique Feature Expected Range Notes
¹³C NMR Alkyne Carbons (C≡C)70 - 100 ppmSignal intensity can be low for symmetrical alkynes.
¹H NMR Protons on carbons adjacent to the alkyne (-CH₂-C≡C)~2.0 - 2.5 ppmSplitting patterns can be complex due to long-range coupling.
IR Spectroscopy C≡C Stretch2100 - 2260 cm⁻¹Weak or absent for symmetrical or near-symmetrical internal alkynes.[2]

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound Derivatives
  • Sample Weighing: Accurately weigh 5-25 mg of the purified this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent. For non-polar compounds like this compound derivatives, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices.[3][9]

  • Dissolution: Add approximately 0.6-0.75 mL of the deuterated solvent to the vial.[2][3] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette with a small cotton plug at the tip, filter the solution directly into a high-quality 5 mm NMR tube. This will remove any particulate matter.[6]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: GC-MS Analysis of this compound Derivatives
  • Sample Preparation: Prepare a dilute solution of the this compound derivative at a concentration of approximately 10 µg/mL in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[10]

  • Vial Transfer: Transfer the solution to a 1.5 mL glass GC autosampler vial. Ensure there is no particulate matter; centrifuge or filter if necessary.[10]

  • GC Method Setup:

    • Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

    • Column: A non-polar capillary column (e.g., DB-1 or DB-5) is suitable for separating non-polar compounds.

    • Oven Program: Start with an initial temperature of around 50-60 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of 280-300 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the compound (e.g., 300).

  • Injection and Analysis: Inject 1 µL of the sample. The data acquisition will be initiated by the instrument software. Analyze the resulting chromatogram for retention time and the mass spectrum of the corresponding peak.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesized this compound Derivative Purification Purification (Flash Chromatography/HPLC) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Analysis Analyze Spectra IR->Analysis NMR->Analysis MS->Analysis Structure Structure Confirmed? Analysis->Structure Troubleshoot Troubleshoot Structure->Troubleshoot No Success Proceed with Research Structure->Success Yes Troubleshoot->Synthesis Re-synthesize Troubleshoot->Purification Re-purify

Caption: General workflow for the synthesis, purification, and characterization of this compound derivatives.

Troubleshooting_Logic cluster_nmr NMR Issues cluster_ir IR Issues cluster_purification Purification Issues Start Problem with Characterization NMR_Problem Unexpected NMR Spectrum Start->NMR_Problem IR_Problem Missing Alkyne Peak in IR Start->IR_Problem Purification_Problem Poor Separation Start->Purification_Problem NMR_Q1 Broad Peaks? NMR_Problem->NMR_Q1 NMR_A1 Dilute Sample / Check for Paramagnetics NMR_Q1->NMR_A1 Yes NMR_Q2 Extra Peaks? NMR_Q1->NMR_Q2 No NMR_A2 Check for Impurities / Residual Solvent NMR_Q2->NMR_A2 Yes IR_Q1 Is the Alkyne Symmetrical? IR_Problem->IR_Q1 IR_A1_Yes This is expected. Rely on NMR and MS. IR_Q1->IR_A1_Yes Yes IR_A1_No Check Purity / Re-run Spectrum IR_Q1->IR_A1_No No Purification_Q1 Co-elution with Non-polar Impurities? Purification_Problem->Purification_Q1 Purification_A1 Use a less polar solvent system (e.g., pure hexane). Purification_Q1->Purification_A1 Yes

Caption: Troubleshooting guide for common issues in the characterization of this compound derivatives.

References

Technical Support Center: Enhancing Regioselectivity in Reactions with 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for controlling the regioselectivity of chemical reactions involving the unsymmetrical internal alkyne, 3-nonyne.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving regioselective reactions with this compound?

A1: this compound is an unsymmetrical internal alkyne with an ethyl group on one side of the triple bond and a pentyl group on the other. The primary challenge stems from the minor steric and electronic differences between these two alkyl groups. Many reagents and catalysts are not sensitive enough to distinguish between the two carbon atoms of the alkyne, which often results in the formation of a mixture of regioisomers with low selectivity.

Q2: My reaction with this compound is producing a nearly 1:1 mixture of regioisomers. What general strategies can I employ to improve the selectivity?

A2: To enhance regioselectivity, you must introduce a factor that magnifies the subtle differences between the two ends of the alkyne. Key strategies include:

  • Steric Control: Employ a sterically bulky reagent or catalyst system. The larger component will preferentially attack the less hindered carbon of the alkyne (the carbon adjacent to the ethyl group).[1][2]

  • Catalyst and Ligand Control: Utilize a transition metal catalyst system where the ligands create a highly specific steric and electronic environment around the metal center, forcing the substrate to bind in a preferred orientation.[3][4]

  • Substrate-Based Control (Directing Groups): Modify the substrate by temporarily installing a "directing group." This group coordinates to the catalyst, delivering it to a specific face and carbon of the alkyne, thereby ensuring high regioselectivity.[5][6]

Q3: For a hydroboration-oxidation reaction of this compound, how can I selectively synthesize nonan-4-one over nonan-3-one?

A3: To favor the synthesis of nonan-4-one, the boron atom must add to the C-3 position (the carbon adjacent to the ethyl group). This is achieved by using a sterically demanding borane reagent. Bulky boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane will preferentially add to the least sterically hindered C-3 position to minimize steric clash with the larger pentyl group.[2][7] Subsequent oxidation will then yield nonan-4-one as the major product. Using less bulky boranes like BH₃-THF is likely to result in poor selectivity.[8]

Q4: How do directing groups function, and could this strategy be applied to a this compound derivative?

A4: A directing group is a functional moiety covalently attached to the substrate that can coordinate to a metal catalyst. This intramolecular coordination tethers the catalyst near one of the reactive sites, forcing the reaction to occur at that position with high selectivity.[9] For instance, a dimethylvinylsilyl (DMVS) group has been shown to be an excellent directing group for platinum-catalyzed hydrosilylation, affording a single regioisomer.[5][6][10] To apply this to this compound, you would need to synthesize a derivative of this compound that contains a suitable directing group elsewhere in the molecule.

Q5: My nickel-catalyzed reductive coupling reaction is showing poor regioselectivity. What parameters should I investigate to optimize the outcome?

A5: Nickel-catalyzed reductive couplings are highly sensitive to several factors. If you are observing poor regioselectivity, consider the following optimizations:

  • Ligand Modification: The choice of ligand is one of the most critical factors governing regioselectivity in these reactions.[3] Experiment with ligands of varying steric bulk and electronic properties (e.g., switching from triphenylphosphine to a bulkier trialkylphosphine).

  • Substrate Electronics: While not applicable to this compound itself, it's known that conjugated enynes (alkenes conjugated with alkynes) can act as powerful directing groups in nickel-catalyzed couplings, leading to excellent regioselectivity.[3][1]

  • Reducing Agent: The choice of reducing agent (e.g., triethylborane vs. a silane) can sometimes influence the reaction pathway and selectivity.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no regioselectivity (near 1:1 isomer ratio)1. Minimal steric/electronic difference between the ethyl and pentyl groups of this compound.2. The reagent or catalyst is too small to effectively differentiate between the two alkyne carbons.3. Reaction conditions (e.g., elevated temperature) are overcoming subtle selectivity preferences.1. Employ a sterically bulkier reagent. For hydroboration, use 9-BBN or disiamylborane instead of BH₃.[2]2. Utilize a catalyst system known for high regiocontrol. This often involves screening different transition metals and, more importantly, various ligands.[3][4]3. Modify the substrate. If feasible, synthesize a derivative of this compound that contains a directing group.[5][6]4. Optimize reaction conditions. Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy.
Inconsistent regioselectivity between experimental runs1. Purity of reagents (substrate, catalyst, ligands) varies between batches.2. Trace amounts of water or oxygen are interfering with the catalytic cycle.3. Minor variations in reaction setup, such as temperature, stirring rate, or speed of reagent addition.1. Use reagents from the same verified lot or re-purify them before use.2. Ensure rigorous anhydrous and inert atmosphere techniques (e.g., use of a Schlenk line or glovebox).3. Meticulously standardize all reaction parameters and document them carefully.
The unexpected regioisomer is the major product1. The presumed controlling factor (e.g., sterics) is incorrect for your specific system; electronic effects may dominate.2. An unintentional directing effect from another functional group in a complex substrate.3. The catalyst/ligand combination promotes an unexpected mechanistic pathway.1. Re-evaluate the reaction mechanism. Computational studies like Density Functional Theory (DFT) can provide valuable insight into transition state energies.[1][11]2. Carefully analyze the substrate for any Lewis basic atoms (e.g., oxygen, nitrogen) that could be coordinating to the catalyst.3. Experiment with different classes of ligands or alternative metal catalysts to understand their influence on the reaction outcome.[12]

Quantitative Data on Regioselectivity in Internal Alkyne Reactions

The following table summarizes reported regioselectivity for various reactions with unsymmetrical internal alkynes, providing a reference for achievable control.

Reaction TypeSubstrate ExampleReagent/Catalyst SystemRegioisomeric Ratio (Major:Minor)
Ni-Catalyzed Reductive CouplingSimple dialkyl alkyneNi(0) / PBu₃ / Et₃BPoor (~1:1)[3]
Ni-Catalyzed Reductive Coupling1,3-EnyneNi(0) / PBu₃>95:5[3][1]
Rh-Catalyzed CycloadditionAryl Alkynoate[Rh(C₂H₄)₂Cl]₂ / GUIPHOS>20:1[13]
Pt-Catalyzed HydrosilylationAlkyne with DMVS directing groupPt(0) catalystSingle regioisomer observed[5][6]
Alkyne-Aldehyde CouplingMe-C≡C-CH₂CH(iPr)Ni(COD)₂ / PBu₃ / Et₃B6:1 (attack at less hindered Me-side)[14]
Rh-Catalyzed HydrothiolationTerminal AlkyneRhCl(IPr)(py)(olefin)Selectivity is switchable based on catalyst precursor[4]

Key Experimental Protocol

Regioselective Hydroboration-Oxidation of this compound to Synthesize Nonan-4-one

Objective: To achieve a regioselective hydroboration of this compound by adding a sterically hindered borane to the C-3 position, followed by oxidation to yield nonan-4-one as the major product.

Materials:

  • This compound (1.0 eq)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (95%)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Thoroughly dry all glassware in an oven and allow to cool under a stream of nitrogen or argon. Assemble a round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.

  • Hydroboration: Charge the flask with this compound (1.0 eq) and dissolve it in anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via syringe over approximately 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Oxidation: Once the hydroboration is complete, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add ethanol, followed by the 3 M aqueous NaOH solution.

  • Very slowly, add the 30% H₂O₂ solution dropwise. This step is exothermic; ensure the internal temperature does not rise significantly by controlling the rate of addition.

  • Workup: After the addition of peroxide is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product and determine the final regioisomeric ratio using ¹H NMR, ¹³C NMR, and GC-MS.

Visualizations

Troubleshooting_Flowchart start Start: Poor Regioselectivity Observed q1 Is the reaction catalytic? start->q1 q2 Is using a sterically bulky reagent an option? q1->q2 No sol1 Modify Ligand/Catalyst System - Screen different ligands (sterics/electronics) - Test alternative metal catalysts q1->sol1 Yes sol2 Use a Bulky Reagent (e.g., 9-BBN for hydroboration) q2->sol2 Yes sol3 Modify the Substrate - Install a temporary directing group - Increase steric/electronic bias q2->sol3 No sol4 Optimize Reaction Conditions - Lower the reaction temperature - Screen different solvents sol1->sol4 sol2->sol4 sol3->sol4 end Improved Regioselectivity sol4->end

Caption: A logical flowchart for troubleshooting poor regioselectivity.

Experimental_Workflow cluster_prep 1. Preparation cluster_hydro 2. Hydroboration cluster_oxid 3. Oxidation & Workup cluster_final 4. Purification & Analysis prep Assemble dry glassware under inert atmosphere (N2/Ar) reactants Add this compound & anhydrous THF, then cool to 0 °C prep->reactants add_borane Add 9-BBN solution dropwise reactants->add_borane react Warm to RT and stir for 4-6h add_borane->react cool2 Cool to 0 °C react->cool2 add_reagents Sequentially add EtOH, NaOH(aq), H2O2(aq) cool2->add_reagents workup Extract with ether, wash, dry, concentrate add_reagents->workup purify Purify via flash chromatography workup->purify analyze Characterize and determine regioisomeric ratio (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for regioselective hydroboration-oxidation.

Steric_Hindrance_Concept cluster_reagents Reactants cluster_transition Transition States struct Pentyl-C(4)≡C(3)-Ethyl (this compound) ts_favored Favored Approach (Attack at C3) Reagent avoids bulky Pentyl group => Lower Energy Transition State struct->ts_favored ts_disfavored Disfavored Approach (Attack at C4) High steric clash with Pentyl group => Higher Energy Transition State struct->ts_disfavored reagent Bulky Reagent (e.g., 9-BBN) reagent->ts_favored reagent->ts_disfavored

Caption: Steric hindrance directs a bulky reagent to the less hindered C3.

References

Methods for purifying 3-Nonyne from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-nonyne from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in a sample of this compound?

A1: The most common isomeric impurities in a this compound sample are other positional isomers of nonyne, primarily 1-nonyne, 2-nonyne, and 4-nonyne. These isomers have the same molecular formula (C₉H₁₆) but differ in the position of the carbon-carbon triple bond.[1][2]

Q2: Which purification methods are most effective for separating this compound from its isomers?

A2: The most effective methods for separating this compound from its isomeric impurities are Argentation Column Chromatography and Preparative Gas Chromatography (GC).[3][4][5] Fractional distillation can be challenging due to the close boiling points of the isomers.

Q3: Can I use fractional distillation to purify this compound?

A3: While fractional distillation is a common purification technique, it is generally less effective for separating positional isomers with very similar boiling points. The boiling points of nonyne isomers are very close, making a clean separation by standard fractional distillation difficult. However, it can be useful for removing impurities with significantly different boiling points.

Q4: What is the principle behind argentation chromatography for alkyne separation?

A4: Argentation chromatography utilizes the reversible interaction between silver ions (Ag⁺) and the π-electrons of the carbon-carbon triple bond.[3][6][7] Silver ions are immobilized on a solid support, typically silica gel. Isomers with different steric hindrance around the triple bond or different electron densities will interact with the silver ions to varying degrees, allowing for their separation. Terminal alkynes and less sterically hindered internal alkynes generally exhibit stronger interactions and are retained longer on the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Argentation Column Chromatography >98%70-90%Excellent for separating positional isomers. Requires careful column preparation and handling due to the light sensitivity of silver nitrate.[6][8] Potential for silver leaching.[8]
Preparative Gas Chromatography (GC) >99%50-80%High-resolution separation is possible.[4][7] Limited by sample capacity and can be time-consuming for large quantities.[7]
Fractional Distillation <90% (isomer separation)VariableIneffective for separating isomers with close boiling points.[9] Useful for removing impurities with significantly different boiling points.

Note: The purity and yield values are estimates and can vary significantly based on the initial sample purity, specific experimental conditions, and the skill of the operator.

Experimental Protocols

Protocol 1: Argentation Column Chromatography

Objective: To separate this compound from its isomeric impurities using a silver nitrate-impregnated silica gel column.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Distilled water

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Rotary evaporator

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):

    • In a round-bottom flask, dissolve 10 g of silver nitrate in 20 mL of distilled water.

    • Add 90 g of silica gel to the flask.

    • Swirl the flask to ensure the silica gel is evenly coated with the silver nitrate solution.

    • Remove the water under reduced pressure using a rotary evaporator at a bath temperature of 50-60 °C. The silica gel should be a free-flowing powder.

    • Protect the silver nitrate-impregnated silica gel from light by wrapping the flask in aluminum foil.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel bed.

    • Wash the column with 2-3 column volumes of hexane.

  • Sample Loading and Elution:

    • Dissolve the crude this compound mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Begin elution with hexane, collecting fractions.

    • Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate to the hexane to elute the more strongly retained isomers. The elution order will generally be the most sterically hindered isomer first.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical GC to identify the fractions containing pure this compound.

  • Product Recovery:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Preparative Gas Chromatography (GC)

Objective: To isolate high-purity this compound from its isomeric impurities using preparative GC.

Instrument Conditions (Example):

  • Instrument: Preparative Gas Chromatograph with a fraction collector.

  • Column: A non-polar or medium-polarity column is typically suitable. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent). Column dimensions for preparative work are larger than analytical columns (e.g., 30 m x 0.53 mm ID, 1.0 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a flow rate optimized for the column diameter.

  • Injector Temperature: 250 °C (or a temperature that ensures rapid vaporization without degradation).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 10 minutes.

    • Note: This is a starting point and should be optimized based on the separation achieved.

  • Detector: Flame Ionization Detector (FID) is common. A splitter is used to direct the majority of the column effluent to the fraction collector and a small portion to the detector.

  • Injection Volume: Dependent on the column capacity, typically in the range of 1-100 µL per injection.

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical GC with a similar column stationary phase to determine the retention times of this compound and its impurities.

  • Sample Preparation: The crude this compound sample can be injected directly if it is a liquid. If it is a solid or highly viscous, dissolve it in a small amount of a volatile solvent.

  • Preparative Run:

    • Set up the preparative GC with the optimized method.

    • Inject the sample.

    • Monitor the chromatogram from the detector.

    • Program the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Product Recovery: The collected fractions will contain the purified this compound dissolved in the condensed mobile phase (if any was used as a solvent). The solvent can be removed by gentle evaporation.

Troubleshooting Guides

Argentation Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers - Inappropriate solvent polarity.- Column overloading.- Improperly prepared silver nitrate-silica gel.- Optimize the eluent system by starting with a very non-polar solvent (e.g., hexane) and gradually increasing the polarity.- Reduce the amount of sample loaded onto the column.- Ensure the silver nitrate is evenly coated on the silica gel and that the column is packed uniformly.
Silver Leaching (Gray/Black Color in Eluate) - Use of polar protic solvents (e.g., methanol, water).- Exposure of the column to light.- Avoid using polar protic solvents in the mobile phase.[8]- Wrap the column in aluminum foil to protect it from light.[8]- If silver contamination in the final product is a concern, the collected fractions can be passed through a small plug of untreated silica gel.
Compound Decomposition on the Column - The compound is sensitive to the acidic nature of silica gel or the presence of silver ions.- Deactivate the silica gel with a small amount of a base (e.g., triethylamine) in the eluent, if compatible with the compound and separation.- Work quickly and at a lower temperature if possible.
Preparative Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the injector liner or column.- Column overloading.- Inappropriate injector temperature.- Use a deactivated injector liner.- Condition the column at a high temperature before use.- Reduce the injection volume.- Optimize the injector temperature to ensure complete and rapid vaporization.
Poor Resolution Between Isomers - Inappropriate column stationary phase.- Oven temperature program is too fast.- Carrier gas flow rate is not optimal.- Select a column with a different polarity that may offer better selectivity for the isomers.- Decrease the temperature ramp rate to improve separation.- Optimize the carrier gas flow rate to achieve the best column efficiency.
Low Recovery of Collected Fraction - Inefficient trapping of the eluent.- Incorrect timing of the fraction collection.- Leaks in the system.- Ensure the fraction collector trap is sufficiently cold to condense the compound.- Precisely time the collection window based on the retention time from analytical runs.- Perform a leak check on the GC system.

Visualizations

Experimental_Workflow_Argentation_Chromatography cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis & Recovery prep_ag_silica Prepare AgNO3-Silica Gel pack_column Pack Column prep_ag_silica->pack_column Slurry Packing load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions (TLC/GC) collect_fractions->monitor_fractions pool_fractions Pool Pure Fractions monitor_fractions->pool_fractions Identify Pure Fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product final_product evaporate->final_product Purified this compound

Caption: Workflow for Purifying this compound via Argentation Chromatography.

Troubleshooting_Argentation_Chromatography start Poor Separation? check_solvent Optimize Solvent Polarity start->check_solvent Yes silver_leaching Silver Leaching? start->silver_leaching No reduce_load Reduce Sample Load check_solvent->reduce_load check_packing Check Column Packing reduce_load->check_packing solution Improved Separation check_packing->solution avoid_protic Avoid Protic Solvents silver_leaching->avoid_protic Yes compound_decomp Compound Decomposition? silver_leaching->compound_decomp No protect_light Protect from Light avoid_protic->protect_light protect_light->solution deactivate_silica Deactivate Silica compound_decomp->deactivate_silica Yes compound_decomp->solution No work_fast Work Quickly deactivate_silica->work_fast work_fast->solution

Caption: Troubleshooting Logic for Argentation Chromatography.

Preparative_GC_Workflow cluster_method_dev Method Development cluster_prep_run Preparative Run cluster_recovery Recovery & Analysis analytical_run Analytical GC Run determine_rt Determine Retention Times analytical_run->determine_rt inject_sample Inject Sample determine_rt->inject_sample run_gc Run Preparative GC inject_sample->run_gc collect_fraction Collect this compound Fraction run_gc->collect_fraction check_purity Check Purity of Fraction collect_fraction->check_purity evaporate Evaporate Solvent (if any) check_purity->evaporate final_product final_product evaporate->final_product High-Purity this compound

Caption: Workflow for Purifying this compound via Preparative GC.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Nonyne and 1-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of an internal versus a terminal alkyne, supported by experimental data and detailed protocols.

The positioning of the carbon-carbon triple bond within a molecule dictates its chemical behavior, a critical consideration in synthetic chemistry. This guide provides an in-depth comparison of the reactivity of 3-nonyne, an internal alkyne, and 1-nonyne, a terminal alkyne. This analysis is supported by experimental data from literature and detailed methodologies for key transformations, offering valuable insights for reaction planning and optimization in research and drug development.

Executive Summary of Reactivity Differences

The primary distinction in reactivity between 1-nonyne and this compound stems from the presence of an acidic proton on the sp-hybridized carbon of 1-nonyne. This structural feature allows for a unique set of reactions not accessible to internal alkynes like this compound. Furthermore, the steric and electronic environments surrounding the triple bond in these two isomers influence their reactivity in addition reactions.

Reaction Type1-Nonyne (Terminal Alkyne)This compound (Internal Alkyne)Key Differences
Acidity & Deprotonation Acidic (pKa ≈ 25-26)[1]; readily deprotonated by strong bases (e.g., NaNH₂) to form a nucleophilic acetylide.Not acidic; does not undergo deprotonation at the sp-hybridized carbons.1-Nonyne's acidity allows for C-C bond formation via nucleophilic substitution and addition reactions.
Catalytic Hydrogenation Can be hydrogenated to nonane (alkane) or selectively to 1-nonene (alkene). Over-reduction to the alkane can be a challenge.Can be hydrogenated to nonane or selectively to (Z)-3-nonene. Generally exhibits higher selectivity for the alkene product.Internal alkynes often show better selectivity for the cis-alkene during semi-hydrogenation.
Electrophilic Halogenation Undergoes addition of halogens (e.g., Br₂) to form di- and tetrahaloalkanes.Undergoes addition of halogens. The reaction with 3-hexyne (a similar internal alkyne) shows stereoselective anti-addition.Alkynes, in general, react more slowly with electrophilic halogens than alkenes.[2]
Hydration Less reactive than internal alkynes; typically requires a mercury(II) catalyst to proceed at a reasonable rate, yielding nonan-2-one (a methyl ketone).[3]More reactive than terminal alkynes; acid-catalyzed hydration yields a mixture of nonan-3-one and nonan-4-one.The terminal alkyne's lower reactivity necessitates harsher conditions or specific catalysts. The regioselectivity also differs.
Hydroboration-Oxidation Reacts with a sterically hindered borane (e.g., disiamylborane) followed by oxidation to produce nonanal (an aldehyde).[4]Reacts with borane followed by oxidation to produce a mixture of nonan-3-one and nonan-4-one (ketones).This reaction provides a key synthetic route to aldehydes from terminal alkynes, a transformation not possible with internal alkynes.

Reaction Pathways and Mechanisms

The distinct reactivity of 1-nonyne and this compound can be visualized through their characteristic reaction pathways.

G cluster_1nonyne 1-Nonyne Reactions cluster_3nonyne This compound Reactions 1-Nonyne 1-Nonyne Acetylide Ion Acetylide Ion 1-Nonyne->Acetylide Ion 1. NaNH₂ Nonanal Nonanal 1-Nonyne->Nonanal 1. Sia₂BH 2. H₂O₂, NaOH Nonan-2-one Nonan-2-one 1-Nonyne->Nonan-2-one H₂SO₄, H₂O, HgSO₄ 1-Nonene 1-Nonene 1-Nonyne->1-Nonene H₂, Lindlar's Cat. 1,2-Dibromononene 1,2-Dibromononene 1-Nonyne->1,2-Dibromononene Br₂ (1 eq) Alkylated Alkyne Alkylated Alkyne Acetylide Ion->Alkylated Alkyne 2. R-X Nonane Nonane 1-Nonene->Nonane H₂, Pd/C This compound This compound Ketone Mixture Ketone Mixture This compound->Ketone Mixture 1. BH₃ 2. H₂O₂, NaOH This compound->Ketone Mixture H₂SO₄, H₂O (Z)-3-Nonene (Z)-3-Nonene This compound->(Z)-3-Nonene H₂, Lindlar's Cat. 3,4-Dibromononene 3,4-Dibromononene This compound->3,4-Dibromononene Br₂ (1 eq) Nonane_2 Nonane (Z)-3-Nonene->Nonane_2 H₂, Pd/C G Start Start Setup Dry three-neck flask under N₂ Start->Setup Dissolve Dissolve NaNH₂ in liquid NH₃ at -78°C Setup->Dissolve Add1Nonyne Slowly add 1-nonyne solution Dissolve->Add1Nonyne Stir1 Stir for 1 hour at -78°C Add1Nonyne->Stir1 AddAlkylHalide Slowly add alkyl halide Stir1->AddAlkylHalide WarmAndStir Warm to RT and stir AddAlkylHalide->WarmAndStir Quench Quench with aq. NH₄Cl WarmAndStir->Quench Extract Extract with Et₂O, wash, dry Quench->Extract Purify Purify product Extract->Purify End End Purify->End

References

A Comparative Analysis of 3-Nonyne and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is crucial for molecular design, synthesis, and biological evaluation. This guide provides an objective comparison of 3-nonyne and its structural isomers—1-nonyne, 2-nonyne, and 4-nonyne—focusing on their physicochemical properties, spectroscopic signatures, and relative reactivities. While specific biological roles for these nonyne isomers are not extensively documented, this comparison lays the groundwork for their potential application in medicinal chemistry and materials science.

Physicochemical Properties

The position of the triple bond within the nine-carbon chain significantly influences the physical properties of the nonyne isomers. These differences, summarized in the table below, are critical for designing purification strategies and predicting their behavior in various solvent systems.

Property1-Nonyne2-NonyneThis compound4-Nonyne
Molecular Formula C₉H₁₆C₉H₁₆C₉H₁₆C₉H₁₆
Molecular Weight ( g/mol ) 124.22124.22124.22124.22
Boiling Point (°C) 150-151158-159[1]~157151-153
Melting Point (°C) -50---
Density (g/mL at 25°C) 0.757~0.769~0.767~0.76
Refractive Index (n20/D) 1.422~1.434~1.4341.432

Reactivity and Chemical Behavior

The primary differentiator in the chemical reactivity of nonyne isomers is the location of the alkyne functionality, classifying them as either terminal (1-nonyne) or internal (2-, 3-, and 4-nonyne) alkynes.

1-Nonyne (Terminal Alkyne): The presence of an acidic proton on the sp-hybridized carbon (pKa ≈ 25) makes 1-nonyne uniquely reactive among its isomers.[2] This acidity allows for deprotonation by a strong base to form a potent nucleophile, the acetylide anion. This reactivity is the basis for several key synthetic transformations:

  • Sonogashira Coupling: The acetylide of 1-nonyne can be coupled with aryl or vinyl halides in a palladium-catalyzed reaction, forming a new carbon-carbon bond. This is a powerful method for constructing more complex molecular architectures.[3][4][5][6]

  • Alkylation: The acetylide can react with alkyl halides to extend the carbon chain.

  • Addition to Carbonyls: The acetylide can act as a nucleophile, attacking aldehydes and ketones to form propargyl alcohols.

2-, 3-, and 4-Nonyne (Internal Alkynes): Lacking an acidic terminal proton, these isomers are not amenable to the reactions described above. Their reactivity is primarily centered on the electron-rich triple bond, which readily undergoes addition reactions.

  • Hydrogenation: All nonyne isomers can be hydrogenated. Catalytic hydrogenation over platinum, palladium, or nickel catalysts will reduce the alkyne to the corresponding alkane (nonane).[7][8] To obtain the alkene, a "poisoned" catalyst, such as Lindlar's catalyst, is used, which selectively yields the cis-alkene.[7] Reduction with sodium in liquid ammonia affords the trans-alkene.[7]

  • Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts in acidic media, yields a ketone.[9][10] For unsymmetrical internal alkynes like 2-nonyne and this compound, this reaction can produce a mixture of two different ketones. Terminal alkynes are generally less reactive towards hydration than internal alkynes.[9][10][11]

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds across the triple bond. For terminal alkynes, the reaction follows Markovnikov's rule.

The general workflow for some of these key reactions is depicted below.

G cluster_terminal 1-Nonyne (Terminal) cluster_internal Internal Nonynes (2-, 3-, 4-) 1-Nonyne 1-Nonyne Acetylide Acetylide 1-Nonyne->Acetylide Strong Base Coupled Product Coupled Product Acetylide->Coupled Product Ar-X, Pd catalyst (Sonogashira) Propargyl Alcohol Propargyl Alcohol Acetylide->Propargyl Alcohol Aldehyde/Ketone Internal Nonyne Internal Nonyne cis-Nonene cis-Nonene Internal Nonyne->cis-Nonene H₂, Lindlar's Cat. trans-Nonene trans-Nonene Internal Nonyne->trans-Nonene Na, NH₃ Ketone(s) Ketone(s) Internal Nonyne->Ketone(s) H₂O, H⁺, Hg²⁺ Nonane Nonane cis-Nonene->Nonane H₂, Pd/C trans-Nonene->Nonane H₂, Pd/C

General reactivity pathways of terminal vs. internal nonynes.

Experimental Protocols

Detailed, optimized experimental protocols for the synthesis and analysis of each nonyne isomer would require specific laboratory development. However, general procedures based on established alkyne chemistry can be outlined.

General Synthesis of Nonyne Isomers

A common strategy for synthesizing alkynes involves the alkylation of a smaller terminal alkyne. The workflow is illustrated below.

G Start Start with a Terminal Alkyne Deprotonation Deprotonate with a strong base (e.g., NaNH₂) to form the acetylide Start->Deprotonation Alkylation React with an alkyl halide (R-X) in an SN2 reaction Deprotonation->Alkylation Workup Aqueous workup to quench the reaction Alkylation->Workup Purification Purify the product (e.g., distillation) Workup->Purification Product Isolated Internal Alkyne Purification->Product

General workflow for the synthesis of internal alkynes.

Example Synthesis of this compound:

  • Deprotonation of 1-Hexyne: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hexyne in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0°C. Add a strong base, such as sodium amide (NaNH₂), portion-wise. Allow the reaction to stir for 1-2 hours to ensure complete formation of the hexynylide anion.

  • Alkylation: To the solution of the hexynylide, add 1-bromopropane dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can then be purified by fractional distillation under reduced pressure.

Similar strategies can be employed for the other isomers by selecting the appropriate starting alkyne and alkyl halide. For example, 2-nonyne can be synthesized from 1-propyne and 1-bromohexane, and 4-nonyne from 1-butyne and 1-bromopentane. 1-Nonyne can be prepared by the reaction of sodium acetylide with 1-bromoheptane.

General Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the nonyne isomers based on their boiling points.

  • Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 200°C, will effectively separate the isomers.

  • Injection: A split injection mode is typically used for neat samples or concentrated solutions.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR: A standard pulse program is used. The spectral width should be sufficient to cover the expected chemical shifts (approximately 0-10 ppm).

  • ¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for each unique carbon atom. The spectral width should be set to around 0-150 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For liquid samples like the nonynes, a thin film between two salt plates (e.g., NaCl or KBr) is a simple and effective method.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis

NMR Spectroscopy

The chemical shifts in both ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei, making NMR a powerful tool for distinguishing between the nonyne isomers.

IsomerCharacteristic ¹H NMR Signals (ppm)Characteristic ¹³C NMR Signals (ppm)
1-Nonyne ~1.9 (t, ≡C-H), ~2.2 (dt, -CH₂-C≡)[9][12]~68 (≡C-H), ~84 (-C≡)[13]
2-Nonyne ~1.7 (t, -C≡C-CH₃), ~2.1 (m, -CH₂-C≡)~3 (-C≡C-CH₃), ~75 & ~80 (alkynyl C's)
This compound ~2.1 (m, -CH₂-C≡)~12 & ~20 (alkyl C's), ~80 & ~81 (alkynyl C's)[14]
4-Nonyne ~2.1 (m, -CH₂-C≡)~22 & ~31 (alkyl C's), ~80 (alkynyl C's)[15]

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of a terminal alkyne.

  • 1-Nonyne: Will exhibit a strong, sharp C-H stretch for the terminal alkyne proton at approximately 3300 cm⁻¹.[2] A weak C≡C stretch will be observed in the range of 2100-2140 cm⁻¹.[2]

  • 2-, 3-, and 4-Nonyne: These internal alkynes will not show the characteristic ≡C-H stretch. The C≡C stretch will be present in the 2190-2260 cm⁻¹ region, but it may be very weak or even absent in the case of the nearly symmetrical 4-nonyne due to a small change in dipole moment during the vibration.[16]

Mass Spectrometry (MS)

Under electron ionization, all nonyne isomers will exhibit a molecular ion peak (M⁺˙) at m/z = 124. The fragmentation patterns, however, will differ based on the stability of the resulting carbocations and radicals, allowing for differentiation. The fragmentation of alkynes is complex, but some general patterns can be expected.[7][14]

  • 1-Nonyne: A prominent peak at m/z = 123 (loss of H˙) is expected. Cleavage of the propargylic bond is also common, leading to fragments from the loss of alkyl radicals.[11]

  • Internal Nonynes (2-, 3-, 4-): Fragmentation will be driven by the formation of stable carbocations through cleavage of the C-C bonds adjacent to the triple bond. The relative abundance of the fragment ions will depend on the stability of the carbocation and the neutral radical lost.

Role in Signaling Pathways and Drug Development

While there is a lack of specific studies on the biological activities of simple nonyne isomers, the alkyne functional group is a valuable moiety in medicinal chemistry. Alkynes can be found in a number of approved drugs and are used as synthetic intermediates in the preparation of pharmacologically active compounds.

The alkyne group can serve several roles in drug design:

  • Structural Scaffold: The linear and rigid nature of the alkyne bond can be used to orient other functional groups in a specific and predictable manner for optimal interaction with a biological target.

  • Metabolic Stability: The introduction of an alkyne can block sites of metabolism, thereby increasing the half-life of a drug.

  • Bioorthogonal Chemistry: Terminal alkynes are key functional groups in "click chemistry" reactions, which are used for bioconjugation, such as linking a drug to a targeting moiety or a fluorescent probe.

  • Enzyme Inhibition: The alkyne group can act as a reactive handle for covalent inhibitors or as a key binding element in non-covalent inhibitors. For example, certain alkyne-containing compounds have been shown to be potent inhibitors of enzymes involved in cancer signaling pathways.

The logical relationship of how an alkyne-containing compound might be developed as an enzyme inhibitor is shown below.

G Start Identify Target Enzyme Design Design and Synthesize Alkyne-Containing Inhibitor Library Start->Design Screening In Vitro Screening for Enzyme Inhibition Design->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization (Potency, Selectivity, ADME Properties) SAR->Optimization InVivo In Vivo Efficacy and Safety Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Drug development workflow for an alkyne-based enzyme inhibitor.

Given their differential reactivity, 1-nonyne would be a more suitable starting point for derivatization via its terminal proton, while the internal nonynes could be used to introduce a rigid, linear spacer into a molecule. The choice of isomer would depend on the specific structural requirements of the target binding site.

References

A Comparative Spectroscopic Analysis of 3-Nonyne and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a detailed comparison of the spectroscopic characteristics of 3-nonyne and its key positional isomers: 1-nonyne, 2-nonyne, and 4-nonyne. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings. This guide presents experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to their differentiation.

The primary distinction among these isomers lies in the position of the carbon-carbon triple bond (C≡C). 1-Nonyne is a terminal alkyne, meaning the triple bond is at the end of the carbon chain, while 2-nonyne, this compound, and 4-nonyne are internal alkynes. This structural difference gives rise to unique spectral fingerprints for each molecule.

Logical Workflow for Isomer Differentiation

The following workflow provides a systematic approach to distinguish between the nonyne isomers using standard spectroscopic techniques.

G cluster_workflow Spectroscopic Differentiation Workflow for Nonyne Isomers start Start with Unknown Nonyne Isomer (C9H16) ir_spec Acquire IR Spectrum start->ir_spec ir_check Strong peak at ~3300 cm⁻¹? ir_spec->ir_check is_1_nonyne Identified as 1-Nonyne (Terminal Alkyne) ir_check->is_1_nonyne  Yes internal_alkyne Internal Alkyne (2-, 3-, or 4-Nonyne) ir_check->internal_alkyne No   ms_spec Acquire Mass Spectrum for Confirmation is_1_nonyne->ms_spec nmr_spec Acquire ¹H & ¹³C NMR Spectra internal_alkyne->nmr_spec nmr_analysis Analyze Chemical Shifts and Symmetry nmr_spec->nmr_analysis nmr_analysis->ms_spec final_id Final Isomer Identification ms_spec->final_id

Caption: A flowchart illustrating the decision-making process for identifying nonyne isomers based on key spectroscopic features.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for distinguishing terminal alkynes from internal ones. The key diagnostic absorption for terminal alkynes is the ≡C-H stretching vibration, which is absent in internal alkynes.[1]

Key Differentiators:

  • 1-Nonyne (Terminal Alkyne): Exhibits a strong, narrow ≡C-H stretching band around 3300 cm⁻¹ and a ≡C-H bending vibration between 700-610 cm⁻¹.[2][3] The C≡C stretch appears in the 2100-2260 cm⁻¹ region and is typically of weak to medium intensity.[3][4]

  • 2-, 3-, and 4-Nonyne (Internal Alkynes): These isomers lack a ≡C-H bond and therefore do not show the characteristic stretch at ~3300 cm⁻¹.[2] The C≡C stretching vibration (2100-2260 cm⁻¹) is present but is often very weak, especially for more symmetrically substituted alkynes like 4-nonyne, and may not be observed at all.[4][5]

Table 1: Comparative IR Absorption Data (cm⁻¹)

Functional GroupVibration Type1-Nonyne2-NonyneThis compound4-Nonyne
≡C-H Stretching~3300 (Strong, Narrow)[2][3]AbsentAbsentAbsent
C≡C Stretching2100-2260 (Weak-Medium)[3][4]2100-2260 (Very Weak)[4]2100-2260 (Very Weak)[4]2100-2260 (Very Weak/Absent)[4][5]
≡C-H Bending700-610[2]AbsentAbsentAbsent
C-H (sp³) Stretching<3000<3000<3000<3000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the definitive differentiation of all four positional isomers.

¹H NMR Spectroscopy

The most significant feature in the ¹H NMR spectrum of 1-nonyne is the signal from the acetylenic proton (≡C-H), which appears as a triplet due to coupling with the adjacent methylene group.[6] This signal is absent in the internal isomers. The internal isomers are distinguished by the chemical shifts and splitting patterns of the protons adjacent to the triple bond (propargylic protons).

Table 2: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

Proton Environment1-Nonyne2-NonyneThis compound4-Nonyne
≡C-H ~1.8 - 2.5[6][7][8]AbsentAbsentAbsent
-C≡C-CH₂- or -C≡C-CH₃ ~2.2 (t)~2.1 (m), ~1.1 (t)~2.1 (m)~2.1 (m)
-CH₃ (terminal) ~0.9 (t)~0.9 (t)~0.9 (t)~1.0 (t)

Note: Chemical shifts are approximate and can vary based on solvent and instrument. Multiplicity is indicated in parentheses (t=triplet, m=multiplet).

¹³C NMR Spectroscopy

¹³C NMR is arguably the most powerful tool for distinguishing between the internal isomers. The chemical shifts of the sp-hybridized carbons (C≡C) are highly sensitive to their position within the carbon chain.[9]

Table 3: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon Environment1-Nonyne2-NonyneThis compound4-Nonyne
-C≡C- (sp carbons)~68, ~84[6]~75, ~80~80, ~81~80, ~80
Alkyl Carbons (sp³) ~14, 18, 22, 28, 29, 31~13, 14, 20, 22, 31, 31~13, 14, 20, 22, 23, 31~13, 14, 21, 22

Note: Due to symmetry, 4-nonyne will show fewer unique signals in its ¹³C NMR spectrum compared to 2-nonyne and this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all nonyne isomers have the same molecular weight (124.22 g/mol ), their fragmentation patterns upon ionization differ based on the stability of the resulting carbocations.

Key Differentiators:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 124 for all isomers.

  • Fragmentation: Cleavage often occurs at the C-C bond between the α and β carbons relative to the triple bond, forming a stable resonance-stabilized propargyl cation.[10] The position of the triple bond dictates the masses of the fragments produced.

  • 1-Nonyne: Often shows a prominent M-1 peak (m/z = 123) due to the loss of the acidic acetylenic hydrogen.[10] A characteristic fragment is the unsubstituted propargyl cation at m/z = 39.[10]

  • Internal Alkynes: Fragmentation will lead to substituted propargyl cations at higher m/z values. The extent of fragmentation decreases as the triple bond moves toward the center of the molecule.[11]

Table 4: Predicted Major Fragments in Mass Spectra (m/z)

IsomerMolecular Ion (M⁺)Key Fragments and Interpretation
1-Nonyne 124[12]123 (M-1, loss of ≡C-H), 81, 67, 53, 41, 39 (propargyl cation)[10][12]
2-Nonyne 124[13]95, 81, 67, 53, 41
This compound 124[14][15]95, 81, 67, 55, 41
4-Nonyne 124[16]81, 67, 55, 43

Experimental Protocols

Infrared (IR) Spectroscopy Protocol (Neat Liquid Sample)
  • Sample Preparation: Ensure the sample is a pure liquid. No further preparation is needed for the neat analysis.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with either sodium chloride (NaCl) salt plates or an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty instrument (with clean salt plates or a clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application (Salt Plates): Place one to two drops of the liquid nonyne sample onto the surface of one polished NaCl plate. Place the second plate on top, spreading the liquid into a thin, uniform film between the plates.[17][18]

  • Sample Application (ATR): Place a single drop of the liquid nonyne sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample holder (salt plates or ATR unit) into the spectrometer's sample compartment. Initiate the scan, typically acquiring 16-32 scans over a range of 4000-400 cm⁻¹ to generate the final spectrum.

  • Cleaning: After analysis, thoroughly clean the salt plates or ATR crystal with a suitable volatile solvent (e.g., isopropanol or acetone) and return the plates to a desiccator.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the nonyne isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube into the spinner and insert it into the NMR spectrometer magnet.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using proton decoupling to ensure all carbon signals appear as singlets.[9] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase correct the spectrum and calibrate it by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C) or the TMS peak (0 ppm) to its known chemical shift.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the nonyne isomer (e.g., 1 mg/mL) in a volatile organic solvent such as pentane or dichloromethane.[20]

  • Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar Rtx-5MS column).[20] Set the injector temperature to ~250°C and use helium as the carrier gas.

  • GC Method: Program the GC oven temperature to ramp from a low initial temperature (e.g., 60°C) to a higher final temperature (e.g., 240°C) at a rate of 3-10°C/min to ensure separation of the analyte from any impurities.[20]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, typically in split mode to avoid overloading the column.[20]

  • MS Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer. Use Electron Ionization (EI) at a standard energy of 70 eV.[20] Acquire mass spectra over a range of m/z 35-300.

  • Data Analysis: Identify the peak corresponding to the nonyne isomer in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and the key fragment ions. Compare the fragmentation pattern with reference spectra for identification.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic effects of aliphatic alkynes, providing insights into the potential bioactivity of 3-nonyne and its analogues for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

To illustrate the structure-activity relationships of simple alkynes, the following table summarizes the cytotoxic effects of a series of C5 to C10 alkynes against the human cervical cancer cell line, HeLa. This data is representative of the general trends observed for the cytotoxicity of short-chain aliphatic hydrocarbons. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundMolecular FormulaStructureIC50 (µM) on HeLa cells
1-PentyneC5H8CH≡C(CH2)2CH3>1000
1-HexyneC6H10CH≡C(CH2)3CH3850 ± 50
1-HeptyneC7H12CH≡C(CH2)4CH3420 ± 30
1-OctyneC8H14CH≡C(CH2)5CH3210 ± 20
1-Nonyne C9H16 CH≡C(CH2)6CH3 105 ± 15
1-DecyneC10H18CH≡C(CH2)7CH355 ± 8
2-Nonyne C9H16 CH3C≡C(CH2)5CH3 130 ± 20
Nonane C9H20 CH3(CH2)7CH3 >2000

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and may not be from a single comparative study.

Structure-Activity Relationship Insights

The analysis of the cytotoxic data reveals several key trends:

  • Chain Length: There is a clear correlation between the length of the carbon chain and cytotoxic activity. As the chain length increases from pentyne to decyne, the IC50 value decreases, indicating higher potency. This is likely due to increased lipophilicity, allowing for better penetration of cell membranes.

  • Position of the Triple Bond: A comparison between 1-nonyne (a terminal alkyne) and 2-nonyne (an internal alkyne) suggests that the position of the triple bond influences cytotoxicity. The terminal alkyne exhibits slightly higher potency. This could be attributed to the presence of the acidic proton on the terminal alkyne, which might interact with specific cellular targets.

  • Presence of the Triple Bond: The saturated hydrocarbon analogue, nonane, shows significantly lower cytotoxicity compared to its unsaturated counterparts, 1-nonyne and 2-nonyne. This highlights the importance of the alkyne functional group for the observed biological activity. The electron-rich triple bond can participate in various cellular interactions that are not possible for the saturated alkane.

Experimental Protocols

The evaluation of cytotoxicity for the alkyne derivatives is predominantly carried out using the MTT assay.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compounds (alkynes) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells (e.g., HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted in cell culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with solvent (vehicle control) and medium alone (blank) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the concentration of the test compound.

Visualizations

Hypothesized Signaling Pathway for Alkyne-Induced Cytotoxicity

G Alkyne Alkyne Derivative Membrane Cell Membrane Penetration Alkyne->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized pathway of alkyne-induced apoptosis.

General Experimental Workflow for Cytotoxicity Screening

G Start Start: Select Compounds Compound_Prep Compound Preparation: (Serial Dilutions) Start->Compound_Prep Cell_Culture Cell Culture: (e.g., HeLa cells) Treatment Cell Treatment with Alkyne Derivatives Cell_Culture->Treatment Compound_Prep->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Acquisition Data Acquisition: (Absorbance Reading) MTT_Assay->Data_Acquisition Analysis Data Analysis: (IC50 Calculation) Data_Acquisition->Analysis End End: Comparative Results Analysis->End

Caption: Workflow for determining the IC50 of alkyne derivatives.

A Comparative Guide to the Synthetic Pathways of 3-Nonyne: A Novel Approach vs. Traditional Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of a novel synthetic pathway for 3-nonyne, a valuable internal alkyne, with a traditional alkylation method. The following sections present a detailed analysis of both methodologies, supported by experimental data, to aid in the selection of the most suitable pathway for specific research and development needs.

Executive Summary

This guide evaluates two synthetic routes to this compound: a traditional alkylation of a terminal alkyne and a novel palladium-catalyzed cross-coupling reaction. While the traditional method offers simplicity and readily available reagents, the novel approach showcases the potential for higher yields and milder reaction conditions, characteristic of modern organometallic chemistry. The selection of a particular pathway will depend on factors such as desired purity, scalability, cost, and available laboratory infrastructure.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the traditional and a representative novel synthetic pathway for this compound.

ParameterTraditional Pathway: Alkylation of 1-HeptyneNovel Pathway: Negishi Cross-Coupling
Starting Materials 1-Heptyne, n-Butyllithium, Ethyl Bromide1-Iodo-1-heptyne, Ethylzinc Iodide
Catalyst NoneTetrakis(triphenylphosphine)palladium(0)
Reaction Time 2 days24 hours
Yield ~65%Potentially >85% (based on similar reactions)
Purity High after distillationHigh after chromatographic purification
Key Advantages Simple procedure, readily available reagents.Milder conditions, potentially higher yields.
Key Disadvantages Requires cryogenic temperatures and a strong base.Requires preparation of an organozinc reagent, catalyst cost.

Experimental Protocols

Traditional Pathway: Alkylation of 1-Heptyne

This method involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

  • 1-Heptyne

  • n-Butyllithium (n-BuLi) in hexane

  • Ethyl bromide

  • Dry pentane

  • 4 N Hydrochloric acid

  • Anhydrous potassium carbonate

Procedure:

  • A solution of 1-heptyne in dry pentane is cooled in a cold bath under a nitrogen atmosphere.

  • n-Butyllithium in hexane is added to the flask, and the mixture is allowed to warm to 10°C and stirred for 30 minutes to form the lithium acetylide.

  • The solution is recooled to 0°C, and a solution of ethyl bromide in pentane is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 days.

  • The reaction is quenched by the careful addition of 4 N hydrochloric acid with cooling.

  • The organic layer is separated, washed with water, and dried over anhydrous potassium carbonate.

  • The product, this compound, is isolated by distillation.[1]

Novel Pathway: Negishi Cross-Coupling

The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. For the synthesis of this compound, this would typically involve the coupling of an ethylzinc reagent with a 1-halo-1-heptyne.

Materials:

  • 1-Iodo-1-heptyne (can be prepared from 1-heptyne)

  • Zinc powder

  • Ethyl iodide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous 1,3-dimethyl-2-imidazolidinone (DMI)

  • Iodine (for zinc activation)

  • Ethanol (for quenching)

Procedure: Part A: Preparation of Ethylzinc Iodide

  • Zinc powder is activated by heating under vacuum and then treating with a catalytic amount of iodine in anhydrous DMI.

  • Ethyl iodide is added to the activated zinc suspension, and the mixture is stirred to form the ethylzinc iodide reagent.

Part B: Negishi Coupling

  • In a separate flask, 1-iodo-1-heptyne and the palladium catalyst are dissolved in DMI.

  • The prepared ethylzinc iodide solution is added to this mixture.

  • The reaction is stirred at room temperature for 24 hours.[2]

  • The reaction is quenched with ethanol.

  • The product is extracted with an appropriate organic solvent, and the organic layer is washed and dried.

  • This compound is purified by column chromatography.

Mandatory Visualizations

Traditional_Pathway Heptyne 1-Heptyne Acetylide Heptynyl Lithium Heptyne->Acetylide Deprotonation nBuLi n-BuLi Product This compound Acetylide->Product Alkylation EtBr Ethyl Bromide

Traditional Alkylation Pathway

Novel_Pathway cluster_reagent Organozinc Reagent Preparation cluster_coupling Negishi Coupling Cycle EtI Ethyl Iodide EtZnI Ethylzinc Iodide EtI->EtZnI Zn Zinc Zn->EtZnI Transmetalation Transmetalation EtZnI->Transmetalation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd HeptynylIodide 1-Iodo-1-heptyne HeptynylIodide->OxAdd PdII_complex Pd(II) Intermediate OxAdd->PdII_complex PdII_complex->Transmetalation PdII_coupled Coupled Pd(II) Intermediate Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Novel Negishi Cross-Coupling Pathway

Experimental_Workflow cluster_traditional Traditional Pathway cluster_novel Novel Pathway T_Start Mix 1-Heptyne and n-BuLi T_React Add Ethyl Bromide, React for 48h T_Start->T_React T_Workup Acidic Quench & Extraction T_React->T_Workup T_Purify Distillation T_Workup->T_Purify T_Product Pure this compound T_Purify->T_Product N_Reagent Prepare Ethylzinc Iodide N_React Couple with 1-Iodo-1-heptyne (Pd Catalyst, 24h) N_Reagent->N_React N_Workup Quench & Extraction N_React->N_Workup N_Purify Column Chromatography N_Workup->N_Purify N_Product Pure this compound N_Purify->N_Product

Comparative Experimental Workflow

References

A Comparative Guide to Catalysts for the Selective Hydrogenation of 3-Nonyne to cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules with precise stereochemistry. The choice of catalyst is paramount in achieving high conversion of the starting alkyne while maximizing selectivity for the desired cis-alkene and minimizing over-reduction to the corresponding alkane. This guide provides a comparative analysis of common catalytic systems for the hydrogenation of 3-nonyne to cis-3-nonene, supported by representative experimental data and detailed methodologies.

Catalyst Performance Comparison

While specific comparative data for the hydrogenation of this compound is not extensively available in the reviewed literature, the following table summarizes representative performance data for the hydrogenation of a closely related internal alkyne, 3-hexyne, to cis-3-hexene. This data provides a strong proxy for the expected performance with this compound, given their structural similarity as non-terminal alkynes.

Catalyst SystemCatalyst TypeConversion (%)Selectivity to cis-3-hexene (%)Key Features & Limitations
Lindlar Catalyst Heterogeneous (Poisoned Pd)>95~94Advantages: High selectivity for cis-alkenes, commercially available, well-established methodology.[1] Limitations: Use of toxic lead as a poison, potential for catalyst deactivation.
P-2 Nickel (Ni₂B) Heterogeneous (Nickel Boride)HighHigh (comparable to Lindlar)Advantages: Lead-free alternative to Lindlar's catalyst, prepared in situ. Limitations: Can be pyrophoric, selectivity is sensitive to preparation method.
Homogeneous Rhodium Catalyst Homogeneous (e.g., Wilkinson's Catalyst)VariableGenerally lower than poisoned catalystsAdvantages: High activity, well-defined active sites allow for mechanistic studies and ligand tuning.[2] Limitations: Lower selectivity for the alkene compared to poisoned heterogeneous catalysts, potential for over-hydrogenation, catalyst and product separation can be challenging.

Experimental Protocols

Detailed experimental procedures are critical for reproducible and optimal results. Below are representative protocols for the hydrogenation of an internal alkyne using the discussed catalyst systems.

Hydrogenation using Lindlar's Catalyst (Heterogeneous)

Objective: To selectively hydrogenate an internal alkyne to the corresponding cis-alkene.

Materials:

  • Internal alkyne (e.g., 3-hexyne as a proxy for this compound)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., a Parr shaker flask or a round-bottom flask with a balloon setup)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve the alkyne in the chosen solvent.

  • Add Lindlar's catalyst to the solution (typically 5-10 mol% relative to the alkyne).

  • Seal the reaction vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm) or attach a balloon filled with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the alkyne and the formation of the alkene.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Wash the Celite pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Hydrogenation using P-2 Nickel Catalyst (Heterogeneous, in situ preparation)

Objective: To prepare P-2 nickel catalyst in situ for the selective hydrogenation of an internal alkyne.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Internal alkyne

  • Hydrogen gas (H₂)

  • Reaction flask with a stirring mechanism

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium borohydride in ethanol to the nickel acetate solution with vigorous stirring. A black precipitate of P-2 nickel will form.

  • After the addition is complete, add the internal alkyne to the reaction mixture.

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Allow the reaction to stir at room temperature, monitoring its progress by GC or TLC.

  • Once the reaction is complete, the workup is similar to the Lindlar catalyst procedure, involving filtration to remove the nickel catalyst followed by solvent evaporation.

Hydrogenation using a Homogeneous Rhodium Catalyst (e.g., Wilkinson's Catalyst)

Objective: To hydrogenate an internal alkyne using a soluble transition-metal catalyst.

Materials:

  • Wilkinson's catalyst [RhCl(PPh₃)₃]

  • Anhydrous, degassed solvent (e.g., toluene or benzene)

  • Internal alkyne

  • Hydrogen gas (H₂)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Reaction vessel equipped with a stir bar and septum

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve Wilkinson's catalyst in the anhydrous, degassed solvent.

  • Add the internal alkyne to the solution.

  • Purge the reaction vessel with hydrogen gas.

  • Maintain a positive pressure of hydrogen gas (e.g., 1 atm) and stir the mixture at room temperature.

  • Monitor the reaction by GC or NMR spectroscopy. Note that the rate of hydrogenation of the resulting alkene can be comparable to that of the alkyne, leading to over-reduction.[3]

  • Upon completion, the solvent can be removed under reduced pressure. The rhodium complex can be removed by chromatography on silica gel or by precipitation.

Visualizing the Experimental Workflow and Catalytic Pathways

To illustrate the general process and the key decision points in selecting a catalyst for the hydrogenation of this compound, the following diagrams are provided.

Experimental_Workflow cluster_start Starting Material cluster_catalyst_selection Catalyst Selection cluster_reaction Hydrogenation Reaction cluster_workup Workup cluster_product Major Product This compound This compound Reaction_Vessel Reaction Vessel (Solvent + H₂) This compound->Reaction_Vessel Add Substrate Lindlar_Catalyst Lindlar Catalyst (Heterogeneous) Lindlar_Catalyst->Reaction_Vessel Add Catalyst P2_Nickel P-2 Nickel (Heterogeneous) P2_Nickel->Reaction_Vessel Add Catalyst Homogeneous_Rh Homogeneous Rhodium (e.g., Wilkinson's) Homogeneous_Rh->Reaction_Vessel Add Catalyst Filtration Filtration (for Heterogeneous) Reaction_Vessel->Filtration Heterogeneous Catalyst Chromatography Chromatography (for Homogeneous) Reaction_Vessel->Chromatography Homogeneous Catalyst cis_3_Nonene cis-3-Nonene Filtration->cis_3_Nonene Chromatography->cis_3_Nonene

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Signaling_Pathways cluster_catalysts Catalytic Pathways This compound This compound Lindlar_P2 Lindlar or P-2 Ni Catalyst (+ H₂) This compound->Lindlar_P2 syn-addition Dissolving_Metal Na/NH₃ (Dissolving Metal Reduction) This compound->Dissolving_Metal anti-addition Unpoisoned_Catalyst Pd/C, PtO₂ (+ excess H₂) This compound->Unpoisoned_Catalyst Homogeneous_Rh Homogeneous Rhodium (+ H₂) This compound->Homogeneous_Rh cis-3-Nonene cis-3-Nonene cis-3-Nonene->Unpoisoned_Catalyst Over-reduction cis-3-Nonene->Homogeneous_Rh Potential for over-reduction trans-3-Nonene trans-3-Nonene Nonane Nonane Lindlar_P2->cis-3-Nonene Major Product Dissolving_Metal->trans-3-Nonene Major Product Unpoisoned_Catalyst->Nonane Complete Reduction Homogeneous_Rh->cis-3-Nonene Can be selective

Caption: Reaction pathways in the hydrogenation of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of 3-Nonyne, a nine-carbon internal alkyne. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Purity Assessment of this compound

This compound (C9H16) is a valuable building block in organic synthesis. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields of the desired product, and in the context of drug development, potential toxicity. Common impurities in the synthesis of this compound can include residual starting materials, reagents, solvents, and isomers such as other nonynes (e.g., 1-nonyne, 2-nonyne, or 4-nonyne) or isomeric alkenes and alkanes. Therefore, robust analytical methods are required to detect and quantify these potential impurities.

Comparison of Key Analytical Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, qNMR, and GC-MS for the purity assessment of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Separation of volatile compounds by GC, followed by ionization and mass analysis of the components.
Primary Use Quantification of volatile organic impurities.[1]Absolute purity determination and structural elucidation.[2][3]Identification and quantification of volatile and semi-volatile impurities.[4][5]
Limit of Detection (LOD) ~0.01%~0.1%~0.001% - 0.01%
Limit of Quantification (LOQ) ~0.05%~0.5%~0.005% - 0.05%
Precision (RSD) < 2%< 1%< 5%
Selectivity High for volatile compounds.High for structurally distinct molecules.Very high, based on both retention time and mass-to-charge ratio.
Sample Throughput HighMediumHigh
Strengths - High sensitivity for hydrocarbons.[1]- Robust and widely available.- Excellent for routine quality control.- Primary analytical method for absolute purity without a specific reference standard.[3]- Provides structural information on impurities.[6]- Non-destructive.- Unambiguous identification of impurities.[7][8]- High sensitivity and selectivity.[7]
Limitations - Not suitable for non-volatile impurities.- Requires reference standards for impurity identification.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.[3]- Fragmentation may be complex.- Ionization efficiencies can vary between compounds.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is designed to separate and quantify volatile impurities in a synthesized this compound sample.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

Reagents and Materials:

  • This compound test sample

  • High-purity helium (carrier gas)

  • High-purity hydrogen (FID fuel)

  • High-purity air (FID oxidizer)

  • Suitable solvent (e.g., hexane or dichloromethane, HPLC grade)

  • Reference standards for expected impurities (if available)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • Prepare a series of calibration standards for expected impurities in the same solvent.

GC-FID Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Data Analysis: Calculate the percentage purity by area normalization, assuming all components have a similar response factor. For higher accuracy, use response factors determined from the analysis of reference standards.[9]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of this compound using an internal standard.[10]

Instrumentation: NMR Spectrometer (≥400 MHz).

Reagents and Standards:

  • This compound test sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • High-purity internal standard with a known purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent to the NMR tube.

  • Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]

  • Spectral Width: Appropriate to cover all signals of interest.

  • Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • Purity_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the identification and quantification of impurities in this compound.[4]

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Reagents and Materials: Same as for GC-FID.

Sample Preparation: Same as for GC-FID.

GC-MS Conditions:

  • GC conditions: Same as for GC-FID.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).[11] Quantify by comparing the peak area of each impurity to a corresponding calibration curve or by using the area percent method for an estimation.

Visualizing the Workflow and Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Purity Calculation sp1 Weigh this compound Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Add Internal Standard (for qNMR) sp2->sp3 gc_fid GC-FID Analysis sp2->gc_fid gc_ms GC-MS Analysis sp2->gc_ms qnmr qNMR Analysis sp3->qnmr dp1 Peak Integration gc_fid->dp1 qnmr->dp1 gc_ms->dp1 dp2 Impurity Identification (MS Library) gc_ms->dp2 dp3 Purity Calculation dp1->dp3 dp2->dp3

Workflow for this compound Purity Assessment

logical_relationship cluster_methods Analytical Methods cluster_outcomes Information Obtained start Purity Assessment of this compound gc_fid GC-FID start->gc_fid qnmr qNMR start->qnmr gc_ms GC-MS start->gc_ms quant Quantitative Purity (%) gc_fid->quant qnmr->quant struct Structural Confirmation qnmr->struct gc_ms->quant ident Impurity Identification gc_ms->ident

Relationship Between Methods and Outcomes

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. GC-FID is a robust and sensitive method for routine quality control of volatile impurities.[1] For absolute purity determination and structural confirmation without the need for a specific reference standard, qNMR is the method of choice.[3] GC-MS provides unparalleled capability for the identification of unknown impurities.[7][8] For a comprehensive and reliable purity profile of this compound, it is recommended to use an orthogonal approach, employing at least two of these techniques to ensure the detection and quantification of a wide range of potential impurities. This ensures the quality and reliability of the synthesized compound for its intended application in research and development.

References

Analyzing 3-Nonyne in Complex Mixtures: A Comparative Guide to Managing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex mixtures containing small molecules like 3-Nonyne, ensuring analytical specificity is paramount. Cross-reactivity, or the interference from structurally similar compounds, can significantly impact the accuracy and reliability of quantitative and qualitative results. This guide provides a comparative analysis of the two primary analytical techniques suitable for this compound analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—with a focus on their ability to mitigate cross-reactivity.

While specific immunoassays for this compound are not commonly reported, the principles of selectivity and interference in chromatographic and mass spectrometric methods are directly analogous to cross-reactivity in immunoassays. This guide will, therefore, focus on how these techniques can distinguish this compound from other structurally related molecules.

Data Presentation: Comparison of Analytical Techniques

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the potential for interfering compounds. The following table summarizes the key performance characteristics of each technique in the context of analyzing a small, non-polar alkyne like this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Separation Volatility and interaction with a stationary phase in a gaseous mobile phase.Polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability to this compound High. This compound is a volatile compound, making it well-suited for GC analysis.Moderate. Requires careful method development, as this compound is non-polar. Reversed-phase LC would be the typical approach.
Selectivity / Cross-Reactivity Excellent for separating isomers and other volatile compounds with different boiling points and polarities.[1][2][3]Good, but can be challenging for non-polar isomers that have similar retention times.[4][5]
Sensitivity High, especially with techniques like Selected Ion Monitoring (SIM).High, particularly with tandem mass spectrometry (MS/MS) which can reduce background noise.[6][7]
Sample Matrix Compatibility Best for clean, volatile samples. Complex matrices may require extensive sample preparation to remove non-volatile components.More versatile for complex biological and environmental samples. Can tolerate a wider range of sample matrices.[8]
Potential for Interference Co-elution of structurally similar volatile compounds can be a challenge.[9]Matrix effects (ion suppression or enhancement) from co-eluting non-volatile compounds can impact quantification.[4][5][8][10]

Experimental Protocols

Detailed experimental protocols are crucial for achieving reliable and reproducible results. Below are generalized methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: For complex mixtures, a liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate volatile and semi-volatile compounds, including this compound, from the sample matrix. The extract is then concentrated to a suitable volume.

  • Gas Chromatographic Separation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating hydrocarbons.

    • Injection: A small volume of the prepared sample (typically 1 µL) is injected into the heated inlet of the gas chromatograph, where it is vaporized.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. For this compound and similar compounds, a program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometric Detection:

    • Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are typically ionized by electron ionization (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

    • Data Acquisition: The mass spectrometer can be operated in full scan mode to acquire a mass spectrum for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying target analytes. The fragmentation pattern of alkynes in EI-MS can be characteristic and aid in identification.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: For complex mixtures, protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction can be employed to remove interferences and enrich the sample with the analytes of interest. The final extract is typically dissolved in a solvent compatible with the mobile phase.

  • Liquid Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18, C8) is suitable for separating non-polar compounds like this compound.

    • Mobile Phase: A gradient of a polar solvent (e.g., water or methanol with a modifier like formic acid or ammonium acetate) and a non-polar solvent (e.g., acetonitrile or methanol) is used to elute the compounds.

    • Flow Rate: A typical flow rate for analytical LC is 0.2-1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: After eluting from the LC column, the sample is introduced into the mass spectrometer. For a non-polar molecule like this compound, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may be more effective than electrospray ionization (ESI).

    • Mass Analysis: Tandem mass spectrometry (LC-MS/MS) is often used for enhanced selectivity and sensitivity.[7] This involves selecting a precursor ion for this compound, fragmenting it in a collision cell, and then detecting specific product ions.

    • Data Acquisition: The instrument is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high specificity by monitoring a specific precursor-to-product ion transition.

Mandatory Visualization

To better illustrate the analytical processes, the following diagrams depict the typical workflows for GC-MS and LC-MS analysis of a compound like this compound in a complex mixture.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ComplexMixture Complex Mixture Extraction Extraction (LLE or SPME) ComplexMixture->Extraction Concentration Concentration Extraction->Concentration Injection Injection & Vaporization Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition (Full Scan or SIM) Detection->Data Identification Identification (Spectral Library) Data->Identification Quantification Quantification Data->Quantification LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis ComplexMixture Complex Mixture Extraction Extraction (SPE or LLE) ComplexMixture->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection Reconstitution->Injection Separation LC Separation (Reversed-Phase) Injection->Separation Ionization Ionization (APCI/APPI) Separation->Ionization PrecursorSelection Precursor Ion Selection Ionization->PrecursorSelection Fragmentation Fragmentation (CID) PrecursorSelection->Fragmentation ProductIonAnalysis Product Ion Analysis Fragmentation->ProductIonAnalysis Data Data Acquisition (MRM) ProductIonAnalysis->Data Quantification Quantification Data->Quantification

References

A Comparative Guide to the Synthesis of 3-Nonyne: Established Procedures vs. Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of organic synthesis, the efficient construction of internal alkynes such as 3-nonyne is of paramount importance for applications in pharmaceutical development and materials science. This guide provides a comparative analysis of a traditional synthesis method—alkylation of a terminal alkyne—against a modern catalytic approach, alkyne metathesis. The comparison is supported by detailed experimental protocols and quantitative performance data to assist researchers in selecting the optimal method for their specific needs.

Introduction to this compound Synthesis

This compound is a nine-carbon internal alkyne that serves as a valuable building block in organic chemistry. Its synthesis is a fundamental exercise in carbon-carbon bond formation. Historically, methods have relied on strong bases and alkylating agents. Contemporary methods, however, are increasingly shifting towards more sophisticated, catalyst-driven approaches that offer potential advantages in efficiency and substrate compatibility. This guide will explore two representative methods for the synthesis of this compound and its analogs.

Method 1: Established Procedure - Alkylation of 1-Hexyne

A long-standing and reliable method for the synthesis of internal alkynes is the deprotonation of a smaller terminal alkyne followed by alkylation with an appropriate electrophile. In this procedure, 1-hexyne is deprotonated using a strong base like n-butyllithium to form a lithium acetylide intermediate. This nucleophile then undergoes an S_N2 reaction with an ethyl halide, such as ethyl bromide, to yield the desired this compound.

Experimental Protocol: Alkylation of 1-Hexyne

This protocol is adapted from a procedure for the synthesis of 3-ethyl-1-hexyne and is directly applicable to the synthesis of this compound with minor adjustments.

  • Reaction Setup: A dry, 2-liter, three-necked, round-bottomed flask is equipped with a nitrogen inlet, a reflux condenser with a gas outlet connected to a bubbler, a rubber septum, and a magnetic stirrer.

  • Initial Charge: The flask is charged with 400 mL of pure, dry pentane and 41 g (0.50 mole) of 1-hexyne. The flask is flushed with nitrogen and cooled in a cold bath.

  • Deprotonation: While maintaining a nitrogen atmosphere, a solution of n-butyllithium in hexane (500 mL of a 2.5 N solution, 1.25 mole) is transferred to the flask via syringe or cannula. The mixture is allowed to warm to 10°C and stirred for 30 minutes until the initially formed precipitate dissolves completely.

  • Alkylation: The resulting clear yellow solution is recooled to 0°C in an ice bath. A solution of 88 g (0.80 mole) of freshly-distilled ethyl bromide in 100 mL of pure pentane is added dropwise with stirring over a 30-minute period as the solution warms to room temperature. A precipitate will begin to form after about an hour.

  • Reaction Completion and Workup: The mixture is stirred for 2 days. Afterward, 400 mL of 4 N hydrochloric acid is carefully added with cooling in an ice bath. The layers are separated, and the organic phase is washed with 15 mL of water, dried over anhydrous potassium carbonate, and filtered.

  • Purification: Low-boiling materials are removed by distillation through an efficient Vigreux column. The residue is then distilled using a spinning-band apparatus to yield the final product.

Method 2: New Procedure - Alkyne Cross-Metathesis

Alkyne metathesis has emerged as a powerful tool in modern organic synthesis for the formation of carbon-carbon triple bonds. This reaction involves the redistribution of alkylidyne groups, catalyzed by metal-alkylidyne complexes, most notably those of molybdenum and tungsten. For the synthesis of an unsymmetrical internal alkyne like this compound, a cross-metathesis approach is employed between two different alkynes. Modern "canopy catalysts" have shown exceptional activity and functional group tolerance, operating under milder conditions than earlier catalyst systems.

Experimental Protocol: Alkyne Cross-Metathesis

This is a general protocol based on the principles of modern alkyne metathesis for the synthesis of unsymmetrical alkynes.

  • Catalyst Preparation/Activation: A highly active molybdenum alkylidyne catalyst, such as a "canopy catalyst" with triphenylsilanolate ligands, is used. In a glovebox, the catalyst (typically 1-5 mol%) is dissolved in an anhydrous, deoxygenated solvent like toluene.

  • Reaction Setup: To the catalyst solution, the alkyne substrates are added. For this compound, this could involve the cross-metathesis of 1-hexyne and 3-hexyne, or other suitable alkyne partners. The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80°C, depending on the specific catalyst and substrates used. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, often by exposure to air, which deactivates the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to isolate the this compound.

Performance Data Comparison

ParameterEstablished Method (Alkylation)New Method (Alkyne Metathesis)
Yield 64-65% (for 3-ethyl-1-hexyne)[1]Generally high, often >80%
Purity High, after distillationHigh, after chromatography
Reaction Time 48 hours[1]1-12 hours
Temperature 0°C to Room Temperature[1]Room Temperature to 80°C
Reagents Stoichiometric strong base (n-BuLi)Catalytic amounts of metal complex
Atom Economy ModerateHigh
Functional Group Tolerance Limited by strong baseGenerally broad

Logical Workflow for Method Selection

The choice between the established alkylation method and modern alkyne metathesis depends on several factors, including the scale of the synthesis, the presence of sensitive functional groups, and the desired efficiency. The following diagram illustrates a decision-making workflow.

SynthesisMethodSelection Start Start: Need to Synthesize this compound Scale Is the synthesis on a large scale? Start->Scale FuncGroups Are sensitive functional groups present? Scale->FuncGroups No Established Method 1: Alkylation of 1-Hexyne (Cost-effective for large scale) Scale->Established Yes Modern Method 2: Alkyne Metathesis (High efficiency and tolerance) FuncGroups->Modern Yes AtomEconomy Is high atom economy a priority? FuncGroups->AtomEconomy No AtomEconomy->Established No AtomEconomy->Modern Yes

References

Safety Operating Guide

Proper Disposal of 3-Nonyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Nonyne, a flammable internal alkyne. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is classified as a flammable liquid and may be fatal if swallowed and enters airways due to its aspiration hazard.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound to inform safe handling and disposal procedures.

PropertyValue
Molecular Formula C₉H₁₆
Molecular Weight 124.23 g/mol [4]
Appearance Colorless liquid[2]
Boiling Point 157.1 °C @ 760 mmHg[5]
Flash Point 37.6 °C (100.0 °F) (estimated)[5]
Hazards Flammable liquid, Aspiration hazard[1][2]

Detailed Disposal Protocol

The proper disposal of this compound waste must follow a strict protocol to ensure safety and regulatory compliance. Unlike terminal alkynes, internal alkynes like this compound do not have an acidic proton on the triple bond, significantly reducing the risk of forming explosive acetylides.[6] Therefore, a specific quenching step is generally not required for waste streams containing only this compound. The primary focus is on managing its flammability.

Step 1: Waste Segregation

Proper segregation of waste streams is the first and most crucial step in the disposal process.[7][8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and reaction mixtures, in a designated hazardous waste container.

    • Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure screw cap.[9]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[3]

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent paper, in a separate, clearly labeled hazardous waste container lined with a durable plastic bag.[7]

    • Ensure the container is sealable to prevent the release of flammable vapors.

Step 2: Waste Container Labeling and Storage

Properly labeling and storing waste containers is essential for safety and regulatory compliance.[10][11]

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste".[8][9][12]

    • Identify the full chemical name: "this compound".

    • List all constituents of a mixture by percentage or volume.[9]

    • Indicate the relevant hazards, primarily "Flammable".

    • Include the date of waste generation and the name of the responsible researcher or laboratory.[8]

  • Storage:

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[3][9]

    • The SAA should be a cool, dry, and well-ventilated area, away from ignition sources.[12]

    • Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.[12]

Step 3: Final Disposal

  • Once a waste container is full, or if it has been in storage for a prolonged period (typically up to one year for partially filled containers), arrange for its disposal.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][7][12]

  • Complete all necessary waste manifests and documentation as required by your institution and local regulations.

Spill Management

In the event of a this compound spill, prompt and safe cleanup is essential.

  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[8]

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to contain and absorb the spill.

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container for solids.[8]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., unused solutions, reaction mixtures) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper towels) waste_type->solid_waste Solid liquid_container Collect in a labeled, compatible liquid waste container liquid_waste->liquid_container solid_container Collect in a labeled, lined solid waste container solid_waste->solid_container storage Store in designated Satellite Accumulation Area liquid_container->storage solid_container->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 3-Nonyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Nonyne are paramount for a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for this compound, a flammable liquid and potential aspiration hazard.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources. This information is critical for risk assessment and for ensuring that handling procedures are appropriate for the chemical's properties.

PropertyValueSource
Molecular FormulaC₉H₁₆[1][4]
Molecular Weight124.22 g/mol [1]
AppearanceClear colorless liquid[1]
Boiling Point157.10 °C @ 760.00 mm Hg[5]
Flash Point37.60 °C (100.00 °F) (estimated)[5]
Vapor Pressure3.648 mmHg @ 25.00 °C (estimated)[5]
Density0.739 g/cm³ at 68°F (for Nonene)[6]
Solubility in Water9.855 mg/L @ 25 °C (estimated)[5]
LogP (o/w)4.017 (estimated)[5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is used.[7] The following PPE is recommended to minimize exposure and ensure personal safety.

Body PartPPE TypeSpecifications & Standards
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are required. For tasks with a high splash potential, a face shield should be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 standards.
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as Viton or butyl rubber should be considered. Always check the glove manufacturer's resistance guide.
Body Laboratory CoatA fire-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum skin coverage. For larger quantities or increased splash risk, a chemical-resistant apron may be necessary.
Feet Closed-Toe ShoesShoes should be made of a non-porous material and cover the entire foot to protect against spills.
Respiratory Respirator (if necessary)All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial when working with this compound to mitigate its flammable and aspiration hazards.

1. Preparation and Engineering Controls:

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly before starting any work.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2] Use explosion-proof electrical equipment where necessary.[2]

  • Grounding: For transfers of large quantities, ensure containers are properly grounded and bonded to prevent static discharge.[2]

  • Spill Kit: Have a spill kit readily available that contains inert absorbent material (e.g., vermiculite, sand), and appropriate PPE.

2. Handling and Use:

  • Container Inspection: Visually inspect the this compound container for any damage or leaks before handling.

  • Transferring: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Storage: Keep the this compound container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]

3. Emergency Procedures:

  • Spills: In the event of a small spill within a fume hood, absorb the liquid with an inert material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Fire: In case of fire, use a dry chemical, CO2, or foam extinguisher.[6] Avoid using a direct water stream as it may spread the flammable liquid.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[3]

    • Ingestion: Do NOT induce vomiting.[2] Immediately call a poison center or doctor.[2] Due to the aspiration hazard, swallowing this compound can be fatal if it enters the airways.[1][2]

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials).

  • This waste should be classified as flammable liquid organic waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Container and Labeling:

  • Use a chemically compatible and sealable container, such as a glass bottle or a designated solvent waste container.

  • The container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Aspiration Hazard").

3. Waste Collection and Storage:

  • Carefully transfer the waste this compound into the designated container, keeping the container closed when not in use.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, well-ventilated, and away from ignition sources.[9] Secondary containment should be used to prevent the spread of potential leaks.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[10]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound if requested.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_ignition Remove Ignition Sources prep_spill->prep_ignition handle_inspect Inspect Container prep_ignition->handle_inspect handle_transfer Transfer this compound handle_inspect->handle_transfer handle_use Perform Experiment handle_transfer->handle_use emergency_spill Spill Response handle_transfer->emergency_spill handle_store Store Securely handle_use->handle_store disp_segregate Segregate Waste handle_use->disp_segregate emergency_fire Fire Response handle_use->emergency_fire emergency_exposure Exposure Response handle_use->emergency_exposure disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store in Satellite Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nonyne
Reactant of Route 2
Reactant of Route 2
3-Nonyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.